Chymotrypsin
Description
Properties
IUPAC Name |
4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIUBWVKZQDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988741 | |
| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS | |
| Record name | CHYMOTRYPSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER | |
CAS No. |
9004-07-3, 68982-90-1 | |
| Record name | Chymotrypsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chymotrypsin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chymotrypsin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHYMOTRYPSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chymotrypsin for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic mechanism and kinetic properties of chymotrypsin, a well-studied serine protease. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in studies involving this compound or similar enzymes. It covers the fundamental principles of this compound's catalytic action, detailed experimental protocols for kinetic analysis, and a summary of key kinetic parameters for various substrates and inhibitors.
The Catalytic Mechanism of this compound
This compound is a digestive enzyme that catalyzes the hydrolysis of peptide bonds, preferentially cleaving at the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Its catalytic activity is attributed to a specific spatial arrangement of three key amino acid residues in its active site, known as the catalytic triad .
The catalytic triad consists of Serine-195 (Ser-195), Histidine-57 (His-57), and Aspartate-102 (Asp-102) . These residues work in concert to create a highly nucleophilic serine residue that can attack the carbonyl carbon of the substrate's peptide bond. The mechanism proceeds via a two-step process involving the formation and subsequent hydrolysis of an acyl-enzyme intermediate, a characteristic feature of a "ping-pong" mechanism.[2]
Step 1: Acylation
-
Substrate Binding: The substrate binds to the active site of this compound, with the aromatic side chain of the target amino acid fitting into a hydrophobic pocket, which ensures substrate specificity.
-
Nucleophilic Attack: The imidazole ring of His-57 acts as a general base, accepting a proton from the hydroxyl group of Ser-195. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the scissile peptide bond in the substrate.
-
Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds with the backbone amide groups of Gly-193 and Ser-195, a region known as the oxyanion hole .
-
Collapse of the Intermediate and Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The newly protonated His-57 now acts as a general acid, donating a proton to the amino group of the leaving peptide fragment. This facilitates the cleavage of the peptide bond, releasing the C-terminal portion of the substrate. The N-terminal portion of the substrate remains covalently attached to the enzyme through an ester linkage with Ser-195, forming the acyl-enzyme intermediate .
Step 2: Deacylation
-
Water Binding: A water molecule enters the active site.
-
Nucleophilic Attack by Water: His-57, now acting as a general base again, accepts a proton from the water molecule, activating it to become a potent nucleophile (a hydroxide ion). The hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Formation of a Second Tetrahedral Intermediate: This attack forms a second tetrahedral intermediate, with the oxyanion again stabilized by the oxyanion hole.
-
Collapse of the Intermediate and Product Release: The tetrahedral intermediate collapses. His-57, now protonated, acts as a general acid and donates its proton to the oxygen of Ser-195, breaking the covalent bond between the enzyme and the substrate. This releases the N-terminal portion of the original substrate (the second product) and regenerates the free, active enzyme.
The following diagram illustrates the key steps in the this compound catalytic mechanism.
References
Chymotrypsin's Specificity for Aromatic Amino Acids: A Technical Guide for Researchers
Abstract
Chymotrypsin, a cornerstone of digestive proteolysis and a valuable tool in biochemical research, exhibits a well-defined substrate specificity, preferentially cleaving peptide bonds at the C-terminus of large, hydrophobic amino acid residues. This technical guide provides an in-depth exploration of this compound's pronounced specificity for aromatic amino acids—phenylalanine, tyrosine, and tryptophan. We will delve into the structural basis of this selectivity, present comparative kinetic data, detail experimental protocols for activity assessment, and illustrate the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows or are engaged in the study of protease-substrate interactions.
Introduction: The Basis of this compound's Specificity
This compound is a serine protease that plays a crucial role in the digestion of proteins in the small intestine.[1] Its catalytic activity is centered around a catalytic triad of amino acid residues in its active site: serine-195, histidine-57, and aspartate-102.[2] The remarkable specificity of this compound arises from a deep, hydrophobic binding pocket within its active site, known as the S1 pocket. This pocket is aptly shaped to accommodate large, nonpolar side chains, with a particular affinity for the aromatic rings of phenylalanine, tyrosine, and tryptophan.[2] This structural feature dictates that this compound will preferentially hydrolyze peptide bonds immediately following these residues. While its primary targets are aromatic amino acids, this compound also demonstrates activity, albeit to a lesser extent, towards other large hydrophobic residues such as leucine and methionine.
Quantitative Analysis of Substrate Specificity
The substrate preference of this compound can be quantitatively described by comparing the kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km)—for various substrates. A lower Km value indicates a higher binding affinity between the enzyme and the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of various N-acetyl-L-amino acid ethyl esters by this compound, highlighting the enzyme's strong preference for aromatic substrates over those with smaller, aliphatic side chains.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Aromatic Substrates | |||
| N-acetyl-L-tyrosine ethyl ester | 0.66[3][4][5][6] | 193[1] | 292,424 |
| N-acetyl-L-tryptophan ethyl ester | 0.097[1] | 27[1] | 278,351 |
| N-acetyl-L-phenylalanine ethyl ester | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
| Aliphatic Substrates | |||
| N-acetyl-L-valine ethyl ester | 88[3][4][5][6] | Data not available | Data not available |
| N-acetyl-glycine ethyl ester | 387[1] | 0.039[1] | 0.10 |
| N-acetyl-L-leucine ethyl ester | Data not available | Data not available | Data not available |
| N-acetyl-L-methionine ethyl ester | Data not available | Data not available | Data not available |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are compiled from various sources for comparative purposes.
The significantly lower Km and higher kcat/Km values for aromatic substrates compared to aliphatic ones underscore this compound's profound specificity. For instance, the Km for N-acetyl-L-tyrosine ethyl ester is approximately 133 times lower than that for N-acetyl-L-valine ethyl ester, indicating a much stronger binding affinity for the aromatic substrate.[3][4][5][6]
The Catalytic Mechanism: A Two-Act Play
The hydrolysis of a peptide bond by this compound proceeds via a two-step "ping-pong" mechanism involving the formation of a transient acyl-enzyme intermediate.
-
Acylation: The process begins with the binding of the substrate's aromatic side chain into the S1 pocket. The catalytic triad then orchestrates a nucleophilic attack by the hydroxyl group of serine-195 on the carbonyl carbon of the scissile peptide bond. This is facilitated by histidine-57, which acts as a general base, abstracting a proton from serine-195. The aspartate-102 residue helps to orient the histidine and stabilize the positive charge that develops on its imidazole ring. This leads to the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole. The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate. The N-terminal portion remains covalently attached to the enzyme as an acyl-enzyme intermediate.
-
Deacylation: A water molecule then enters the active site and, activated by histidine-57 (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the N-terminal portion of the original substrate and regenerating the active enzyme.
Caption: The two-phase catalytic mechanism of this compound.
Experimental Protocols for Measuring this compound Activity
Accurate determination of this compound's kinetic parameters is fundamental to understanding its function. Spectrophotometric assays using chromogenic or fluorogenic substrates are commonly employed.
Spectrophotometric Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This protocol is a widely used method for determining this compound activity by monitoring the increase in absorbance resulting from the hydrolysis of BTEE.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl2, e.g., 100 mM)
-
Methanol
-
Hydrochloric acid (HCl, e.g., 1 mM)
-
Spectrophotometer capable of reading at 256 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the stock solution with 1 mM HCl to a working concentration (e.g., 10-30 µg/mL).
-
Buffer: Prepare an 80 mM Tris-HCl buffer containing 100 mM CaCl2 and adjust the pH to 7.8 at 25°C.
-
Substrate Solution: Prepare a 1.07 mM BTEE solution in 50% (w/w) methanol.
-
-
Assay Protocol:
-
Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.
-
In a quartz cuvette, combine 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette and mix thoroughly by inversion.
-
Immediately begin recording the increase in absorbance at 256 nm for approximately 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA256/min) from the linear portion of the absorbance versus time curve.
-
Calculate the this compound activity using the Beer-Lambert law and the molar extinction coefficient of the product.
-
Caption: Workflow for the BTEE-based this compound activity assay.
Conclusion and Future Directions
The substrate specificity of this compound for aromatic amino acids is a classic example of enzyme-substrate recognition, driven by the complementary shapes and chemical properties of the enzyme's active site and the substrate's side chain. This specificity is not only crucial for its physiological role in digestion but also makes it an invaluable tool for protein sequencing and peptide mapping.
For drug development professionals, understanding the intricacies of this compound's S1 pocket can inform the design of specific inhibitors for therapeutic applications, particularly in conditions where this compound activity is dysregulated. Furthermore, the principles of substrate recognition elucidated from the study of this compound have broader implications for understanding and engineering other proteases with diverse specificities.
Future research may focus on the development of novel, highly specific substrates and inhibitors, as well as the computational modeling of this compound-substrate interactions to further refine our understanding of its catalytic mechanism and specificity.
References
An In-depth Technical Guide to the Activation of Chymotrypsinogen
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The conversion of an inactive zymogen to a fully active enzyme is a fundamental biological control mechanism. This guide provides a detailed examination of the proteolytic activation of chymotrypsinogen, a precursor synthesized by the pancreas, into its active form, chymotrypsin.[1][2] This process is critical for protein digestion in the small intestine and serves as a classic model for understanding post-translational enzyme regulation.[3][4] We will explore the precise molecular events, structural rearrangements, and the key enzymes involved in this activation cascade. This document includes a summary of quantitative data, detailed experimental protocols for studying the activation process, and visualizations of the key pathways and workflows.
The Zymogen Concept and Physiological Context
Digestive proteases like this compound are synthesized and stored as inactive precursors, or zymogens, to prevent unwanted and damaging proteolytic activity within the synthesizing organ, the pancreas.[1][3] Chymotrypsinogen is a single polypeptide chain of 245 amino acid residues, synthesized in the pancreatic acinar cells and stored in intracellular granules.[1] Upon hormonal or neural stimulation, these granules are released into the duodenum.[1][4] Only within the controlled environment of the small intestine is the zymogen converted into its active form.[3]
The Two-Step Activation Cascade
The activation of chymotrypsinogen is not a single event but a precise, two-step proteolytic cascade initiated by trypsin and completed by this compound itself.
Step 1: Initial Cleavage by Trypsin to form π-Chymotrypsin
The activation cascade is initiated by the enzyme trypsin, which is itself activated from trypsinogen by enteropeptidase in the duodenum.[4][5] Trypsin performs a single, highly specific proteolytic cleavage on the chymotrypsinogen molecule.
-
Cleavage Site: Trypsin cleaves the peptide bond between Arginine-15 (Arg15) and Isoleucine-16 (Ile16).[1][6][7]
-
Product: This initial cleavage yields the first active form of the enzyme, known as π-chymotrypsin .[1][6] Although active, π-chymotrypsin is a transient intermediate.[8]
Step 2: Autocatalytic Conversion to α-Chymotrypsin
The newly generated π-chymotrypsin molecules then act upon each other in an autocatalytic process to produce the final, stable, and mature form of the enzyme, α-chymotrypsin .[1][8]
-
Cleavage Sites: One molecule of π-chymotrypsin catalyzes the removal of two dipeptides from another π-chymotrypsin molecule.[1]
-
Dipeptide 1: Serine-14 (Ser14) and Arginine-15 (Arg15)
-
Dipeptide 2: Threonine-147 (Thr147) and Asparagine-148 (Asn148)
-
-
Final Structure: The resulting α-chymotrypsin molecule consists of three separate polypeptide chains (A, B, and C) that remain covalently linked by disulfide bonds.[6][9]
Below is a diagram illustrating this activation pathway.
References
- 1. Chymotrypsinogen - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aklectures.com [aklectures.com]
- 5. Zymogen | Enzymes, Activation, Proteins | Britannica [britannica.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Chymotrypsinogen and this compound - Jmol [biosci.mcdb.ucsb.edu]
- 8. youtube.com [youtube.com]
- 9. This compound [sigmaaldrich.com]
An In-depth Technical Guide to the Structure and Function of Alpha-Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-chymotrypsin, a serine protease of the digestive system, serves as a cornerstone model for understanding enzyme catalysis and protein structure-function relationships. Synthesized in the pancreas as the inactive zymogen chymotrypsinogen, it is activated through proteolytic cleavage in the duodenum.[1] This guide provides a comprehensive analysis of the structure and function of alpha-chymotrypsin, detailing its catalytic mechanism, substrate specificity, and the experimental protocols used for its characterization.
I. Molecular Structure of Alpha-Chymotrypsin
Alpha-chymotrypsin is a globular protein composed of three polypeptide chains (A, B, and C) linked by disulfide bonds, arising from the proteolytic activation of a single-chain precursor, chymotrypsinogen.[1] The enzyme's tertiary structure is characterized by a two-barrel fold, which creates the active site cleft.
The Catalytic Triad and Oxyanion Hole
At the heart of alpha-chymotrypsin's catalytic activity lies the catalytic triad , a specific arrangement of three amino acid residues in the active site: Aspartate-102, Histidine-57, and Serine-195 .[2] These residues are brought into close proximity by the protein's folding, despite being distant in the primary sequence. The precise geometry of the catalytic triad is crucial for the enzyme's catalytic mechanism.
Another critical feature of the active site is the oxyanion hole , formed by the backbone amide groups of Glycine-193 and Serine-195. This structure stabilizes the tetrahedral intermediate that forms during catalysis through hydrogen bonding.
| Structural Feature | Key Residues/Components | Function |
| Catalytic Triad | Asp-102, His-57, Ser-195 | Facilitates nucleophilic attack by Ser-195 on the substrate's carbonyl carbon. |
| Oxyanion Hole | Gly-193, Ser-195 | Stabilizes the negatively charged tetrahedral intermediate formed during the catalytic reaction. |
| S1 Specificity Pocket | Residues 189-192, 215-216, 225-226 | A deep, hydrophobic pocket that preferentially binds large, aromatic side chains of substrates. |
Interatomic Distances within the Catalytic Triad (PDB ID: 4CHA) [3]
| Atom 1 | Atom 2 | Distance (Å) |
| Asp-102 (OD1) | His-57 (ND1) | 2.7 |
| His-57 (NE2) | Ser-195 (OG) | 2.8 |
II. Catalytic Function and Mechanism
Alpha-chymotrypsin catalyzes the hydrolysis of peptide bonds, with a strong preference for bonds C-terminal to large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] The catalytic mechanism is a two-step process involving the formation of a covalent acyl-enzyme intermediate.
Catalytic Mechanism Pathway
III. Quantitative Analysis of Enzyme Kinetics
The efficiency and substrate specificity of alpha-chymotrypsin are quantified by the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Kinetic Parameters of Alpha-Chymotrypsin for Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-Acetyl-L-Tryptophan-p-nitrophenyl ester | 0.002 | 31 | 15,500,000 |
| N-Acetyl-L-Tyrosine ethyl ester | 0.7 | 193 | 275,714 |
| N-Acetyl-L-Phenylalanine methyl ester | 3.3 | 201 | 60,909 |
| N-Succinyl-L-Phenylalanine-p-nitroanilide | 0.05 | 0.04 | 800 |
| N-Glutaryl-L-Phenylalanine-p-nitroanilide | 0.95 | 0.03 | 31.6 |
| N-Acetyl-L-Tyrosine amide | 23 | 0.5 | 21.7 |
| N-Acetyl-L-Tryptophanamide | 7.3 | 0.026 | 3.6 |
IV. Experimental Protocols
A. Enzyme Kinetics Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This spectrophotometric assay measures the increase in absorbance at 256 nm as BTEE is hydrolyzed.
1. Reagent Preparation:
-
Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.
-
Substrate (BTEE) Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in a 50% (v/v) methanol/water solution.
-
Enzyme Solution: Prepare a stock solution of alpha-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Immediately before use, dilute to a working concentration (e.g., 10-30 µg/mL) in cold 1 mM HCl.
2. Assay Procedure:
-
Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, combine 1.5 mL of Buffer and 1.4 mL of BTEE Solution.
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 100 µL of the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for 5-10 minutes.
-
Determine the initial reaction velocity (ΔA256/min) from the linear portion of the curve.
B. X-ray Crystallography using Hanging Drop Vapor Diffusion
This method is commonly used to grow protein crystals for X-ray diffraction studies.[4][5]
1. Materials:
-
Purified alpha-chymotrypsin solution (10-20 mg/mL in a low ionic strength buffer).
-
Crystallization (precipitant) solution (e.g., 1.7 M ammonium sulfate in 50 mM sodium acetate, pH 4.7).
-
24-well crystallization plate.
-
Siliconized glass cover slips.
-
Pipettes and tips.
2. Procedure:
-
Pipette 0.5 mL of the precipitant solution into the reservoir of a well in the crystallization plate.
-
On a clean cover slip, pipette a 2 µL drop of the purified alpha-chymotrypsin solution.
-
Add 2 µL of the precipitant solution to the protein drop.
-
Carefully invert the cover slip and place it over the reservoir, creating a sealed "hanging drop".
-
Incubate the plate at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.
Experimental Workflow for Kinetic Analysis
V. Conclusion
Alpha-chymotrypsin remains a paramount subject of study in biochemistry and drug development. Its well-characterized structure and catalytic mechanism provide a robust framework for investigating enzyme kinetics, protein engineering, and inhibitor design. The detailed structural data, coupled with established experimental protocols, allows for the continued exploration of its intricate functions and its application as a model system for serine proteases.
References
The Discovery and Elucidation of Chymotrypsin: A Technical Guide for Researchers
An in-depth exploration of the historical milestones, key experimental protocols, and enzymatic characteristics of chymotrypsin, a pivotal serine protease in biochemical research and drug development.
Introduction
This compound, a cornerstone enzyme in the study of proteolysis, has a rich history of scientific inquiry that has significantly shaped our understanding of enzyme kinetics, structure, and catalytic mechanisms. Secreted by the pancreas as the inactive zymogen, chymotrypsinogen, its activation and subsequent specific cleavage of peptide bonds have been the subject of intense research for over a century.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound research, tailored for researchers, scientists, and drug development professionals. It delves into the seminal experiments that unveiled its function, detailed protocols for its study, and a summary of its kinetic parameters, offering a valuable resource for contemporary research endeavors.
A Century of Discovery: The History of this compound Research
The journey to understand this compound began in the early 20th century with observations of proteolytic activity in pancreatic extracts. In the 1930s, Moses Kunitz and John H. Northrop were pivotal in isolating and crystallizing chymotrypsinogen, the inactive precursor, and demonstrating its activation by trypsin. This work laid the foundation for understanding zymogen activation as a crucial biological control mechanism.
Subsequent decades saw the elucidation of this compound's primary structure and, critically, its three-dimensional structure through X-ray crystallography by David M. Blow and his colleagues in 1967.[2] This landmark achievement revealed the enzyme's active site, including the famed catalytic triad of serine-195, histidine-57, and aspartate-102, providing a structural basis for its catalytic mechanism.[1][2] The "charge-relay system," as it was initially termed, became a textbook example of enzymatic catalysis.
Further research focused on the enzyme's specificity, revealing its preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine.[1] The development of synthetic substrates, like N-benzoyl-L-tyrosine ethyl ester (BTEE), was instrumental in detailed kinetic studies, allowing for precise characterization of its enzymatic activity.
Quantitative Analysis of this compound Activity
The catalytic efficiency of this compound has been extensively studied using a variety of substrates. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that define the enzyme's affinity for a substrate and its turnover rate, respectively. The ratio kcat/Km represents the overall catalytic efficiency.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Phe-pNA | 720 | 0.011 | 15 |
| A-A-Phe-AMC | 500 | 0.83 | 2000 |
| Leu substrate 4 | 72.83 ± 1.22 | (0.60 ± 0.01) × 10⁻³ | 8.21 ± 0.03 |
| AEH substrate 1 | 107.79 ± 3.12 | (4.36 ± 0.09) × 10⁻³ | 40.67 ± 0.43 |
| Cha substrate 2 | 140.48 ± 5.65 | (5.45 ± 0.16) × 10⁻² | 388.32 ± 4.54 |
| Phe substrate 3 | 61.97 ± 2.40 | (2.80 ± 0.07) × 10⁻² | 452.35 ± 6.62 |
| Table 1: Kinetic parameters of α-chymotrypsin with various peptide substrates.[3] |
Key Experimental Protocols
Purification of α-Chymotrypsin from Bovine Pancreas
This protocol outlines a common method for the purification of α-chymotrypsin from bovine pancreas, involving initial extraction, activation of the zymogen, and subsequent purification steps.
Materials:
-
Fresh or frozen bovine pancreas
-
0.25 M H2SO4
-
Solid ammonium sulfate
-
Trypsin (for activation)
-
Dialysis tubing
-
Chromatography system (e.g., ion-exchange or affinity)
Procedure:
-
Extraction: Homogenize minced bovine pancreas in 3 volumes of cold 0.25 M H2SO4. Centrifuge the homogenate at high speed to remove insoluble material.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for several hours at 4°C. Collect the precipitate by centrifugation.
-
Activation of Chymotrypsinogen: Dissolve the precipitate in a minimal amount of cold water and dialyze against 0.001 M HCl. Adjust the pH to 7.8 and add a small amount of trypsin to activate chymotrypsinogen to this compound.
-
Chromatographic Purification: Further purify the activated this compound using ion-exchange chromatography (e.g., on SP-Sephadex) or affinity chromatography (e.g., using a soybean trypsin inhibitor-Sepharose column to remove trypsin).[4]
-
Crystallization (optional): The purified this compound can be crystallized to achieve high purity.
This compound Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This spectrophotometric assay is a standard method for determining this compound activity. The hydrolysis of BTEE by this compound produces N-benzoyl-L-tyrosine, which leads to an increase in absorbance at 256 nm.
Materials:
-
Purified this compound solution
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl2) solution (e.g., 100 mM)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BTEE in methanol.
-
Prepare the Tris-HCl buffer containing CaCl2. Calcium ions are known to stabilize the enzyme.
-
-
Assay Mixture: In a quartz cuvette, combine the Tris-HCl buffer and the BTEE substrate solution.
-
Enzyme Addition: Initiate the reaction by adding a small, known volume of the this compound solution to the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 256 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.
Crystallization of α-Chymotrypsin
Crystallization is a crucial step for structural studies and for obtaining highly pure enzyme.
Materials:
-
Purified and concentrated α-chymotrypsin solution (e.g., 10-20 mg/mL in a low ionic strength buffer)
-
Ammonium sulfate solution (saturated or high concentration)
-
Hanging or sitting drop vapor diffusion plates
Procedure:
-
Protein Preparation: Ensure the this compound solution is free of precipitated material by centrifugation or filtration.
-
Crystallization Setup:
-
Reservoir Solution: Pipette the ammonium sulfate solution into the reservoir of the crystallization plate.
-
Drop Preparation: On a cover slip (for hanging drop) or in the well (for sitting drop), mix a small volume of the protein solution with an equal volume of the reservoir solution.
-
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature).
-
Crystal Growth: Monitor the drops for the appearance of crystals over several days to weeks. The optimal conditions (e.g., protein concentration, precipitant concentration, pH) may need to be determined through screening. Unliganded bovine α-chymotrypsin has been successfully crystallized at neutral pH using ammonium sulphate as the precipitant.[5]
Catalytic Mechanism of this compound
The catalytic activity of this compound is a two-step process, often referred to as a "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.
Step 1: Acylation
-
The substrate binds to the active site, with the aromatic side chain fitting into the hydrophobic S1 pocket.
-
The hydroxyl group of Serine-195, made highly nucleophilic by the adjacent Histidine-57 (which is in turn stabilized by Aspartate-102), attacks the carbonyl carbon of the scissile peptide bond.
-
This forms a short-lived tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole."
-
The tetrahedral intermediate collapses, breaking the peptide bond. The N-terminal portion of the substrate is released, and the C-terminal portion forms a covalent acyl-enzyme intermediate with Serine-195.
Step 2: Deacylation
-
A water molecule enters the active site.
-
Histidine-57 acts as a general base, activating the water molecule to attack the carbonyl carbon of the acyl-enzyme intermediate.
-
A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.
-
This intermediate collapses, releasing the C-terminal portion of the original substrate (with a newly formed carboxyl terminus) and regenerating the active enzyme.
Conclusion
The study of this compound has been instrumental in advancing our knowledge of enzymology. From its initial discovery and the groundbreaking elucidation of its structure to the detailed characterization of its catalytic mechanism and kinetics, this compound continues to be a model system for biochemical and biophysical research. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers, facilitating further investigations into this remarkable enzyme and its broader implications in biology and medicine. The historical perspective underscores the importance of fundamental research in driving innovation in fields such as drug development, where understanding enzyme structure and function is paramount.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Looking Back: A Short History of the Discovery of Enzymes and How They Became Powerful Chemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. The preparation of trypsins and chymotrypsins from bovine and porcine residues after insulin extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Chymotrypsin Catalytic Triad: A Technical Guide to its Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chymotrypsin catalytic triad, a classic example of enzymatic catalysis crucial for understanding enzyme mechanisms and for the development of therapeutic agents. This document details the functional roles of the constituent amino acids, the catalytic mechanism, and the impact of mutations on its efficacy. Furthermore, it provides detailed experimental protocols for the characterization of this compound activity and its manipulation through site-directed mutagenesis.
The Architecture and Function of the Catalytic Triad
This compound, a serine protease, is a digestive enzyme that catalyzes the hydrolysis of peptide bonds, with a preference for those adjacent to large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1][2] Its remarkable catalytic efficiency is primarily attributed to a trio of amino acid residues within its active site, known as the catalytic triad. This triad, composed of Serine-195 (Ser-195) , Histidine-57 (His-57) , and Aspartate-102 (Asp-102) , works in concert to facilitate peptide bond cleavage.[3] Although these residues are distant in the primary sequence, protein folding brings them into close proximity to form the active site.
The function of each residue within the catalytic triad is highly specialized:
-
Serine-195 (The Nucleophile): The hydroxyl group of Ser-195 acts as the primary nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate.[3] In its resting state, the serine hydroxyl group is a relatively poor nucleophile.
-
Histidine-57 (The General Base/Acid): His-57 functions as a general base by accepting a proton from the hydroxyl group of Ser-195, thereby increasing its nucleophilicity.[3] Later in the catalytic cycle, the protonated His-57 acts as a general acid, donating a proton to the leaving group.
-
Aspartate-102 (The Anchor and Electronegativity Enhancer): Asp-102 is hydrogen-bonded to His-57. This interaction serves to orient the His-57 imidazole ring correctly and increases the pKa of its nitrogen, making it a stronger base. This enhanced basicity allows it to effectively deprotonate Ser-195.
The Catalytic Mechanism: A Two-Act Play
The hydrolysis of a peptide bond by this compound proceeds via a two-step "ping-pong" mechanism, involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.[1]
Act 1: Acylation - Formation of the Acyl-Enzyme Intermediate
-
Substrate Binding: The polypeptide substrate binds to the active site of this compound, with the aromatic side chain of the target residue fitting into a hydrophobic pocket, which ensures substrate specificity.
-
Nucleophilic Attack: His-57, polarized by Asp-102, abstracts the proton from the hydroxyl group of Ser-195. The resulting highly nucleophilic alkoxide ion of Ser-195 attacks the carbonyl carbon of the substrate's peptide bond.[3]
-
Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. The negative charge on the oxyanion is stabilized by hydrogen bonds with backbone amide groups in the "oxyanion hole".
-
Collapse of the Intermediate and Formation of the Acyl-Enzyme: The tetrahedral intermediate collapses. The C-N bond of the peptide is cleaved. The newly formed amino terminus of the cleaved peptide (the leaving group) is protonated by His-57 (now acting as a general acid). This first product is released. The remaining portion of the substrate is now covalently attached to the Ser-195 residue, forming the acyl-enzyme intermediate.
Act 2: Deacylation - Regeneration of the Free Enzyme
-
Water Binding: A water molecule enters the active site.
-
Activation of Water: His-57 acts as a general base, abstracting a proton from the water molecule, thereby generating a highly nucleophilic hydroxide ion.
-
Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.
-
Collapse of the Intermediate and Product Release: This intermediate collapses, breaking the covalent bond between the acyl group and the Ser-195 oxygen. The Ser-195 hydroxyl group is regenerated by accepting a proton from His-57. The second product, a carboxylic acid, is released from the active site.
The enzyme is now restored to its original state, ready to catalyze another reaction.
Quantitative Analysis of Catalytic Triad Mutants
Site-directed mutagenesis has been instrumental in elucidating the precise contribution of each residue in the catalytic triad. By replacing these critical amino acids and analyzing the kinetic parameters of the resulting mutant enzymes, researchers have confirmed their essential roles. The following table summarizes the impact of various mutations on the catalytic efficiency of this compound.
| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |
| Wild-Type | N-acetyl-L-tryptophan p-nitrophenyl ester | 31 | 0.002 | 1.55 x 10⁷ | - |
| Wild-Type | N-acetyl-L-tryptophan ethyl ester | 27 | 0.097 | 2.78 x 10⁵ | - |
| Wild-Type | N-acetyl-L-tyrosyl-glycinamide | 0.50 | 23 | 22 | - |
| Ser-195 -> Ala | N/A | N/A | N/A | N/A | ~10⁶ |
| His-57 -> Ala | N/A | kcat significantly reduced | Km may be affected | Catalytic efficiency drastically reduced | >10³ |
| Asp-102 -> Ala | N/A | N/A | N/A | N/A | ~10⁴ |
| Asp-102 -> Asn | N/A | N/A | N/A | N/A | ~10³-10⁴ |
| His-57 (Platinated) | Various | 1-25% of wild-type | Slightly higher than wild-type | Significantly reduced | N/A |
Note: Specific kcat and Km values for mutants are often highly dependent on the substrate and reaction conditions. The fold decrease in catalytic efficiency (kcat/Km) is a more generalizable measure of the impact of the mutation. Data is compiled from multiple sources to illustrate the general trends.[4][5]
Experimental Protocols
This compound Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This protocol describes a continuous spectrophotometric rate determination assay for α-chymotrypsin activity. The hydrolysis of BTEE results in an increase in absorbance at 256 nm.
Materials:
-
α-Chymotrypsin
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris buffer (80 mM, pH 7.8 at 25°C)
-
Calcium Chloride (CaCl₂) solution (2 M)
-
Methanol
-
Hydrochloric Acid (HCl) solution (1 mM)
-
Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.
-
BTEE Substrate Solution (1.18 mM): Dissolve 37.0 mg of BTEE in 63.4 mL of methanol, then bring the final volume to 100 mL with deionized water.
-
Enzyme Diluent: 1 mM HCl.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in 1 mM HCl. Immediately before use, dilute the stock solution in cold 1 mM HCl to a concentration of 10-30 µg/mL.
-
-
Assay Protocol:
-
Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.
-
In a 3 mL quartz cuvette, pipette the following:
-
1.5 mL of Assay Buffer
-
1.4 mL of BTEE Substrate Solution
-
-
Mix by inversion and place the cuvette in the spectrophotometer.
-
Incubate for 4-5 minutes to allow the solution to reach thermal equilibrium. Record the blank rate, if any.
-
To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
-
Calculation of Enzyme Activity: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C. The activity can be calculated using the following formula:
Units/mg = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme/mL in reaction mixture)
where 964 is the molar extinction coefficient of the product at 256 nm.
General Workflow for Site-Directed Mutagenesis of this compound
This section outlines a general workflow for introducing specific mutations into the this compound gene, for example, to replace one of the catalytic triad residues.
1. Plasmid Preparation:
-
Obtain a plasmid containing the chymotrypsinogen gene. This compound is synthesized as an inactive zymogen, chymotrypsinogen, which is later activated by proteolytic cleavage. Mutagenesis is typically performed on the chymotrypsinogen cDNA.
2. Primer Design:
-
Design a pair of complementary mutagenic primers. These primers should contain the desired mutation (e.g., an Ala codon instead of a Ser codon at position 195) and be flanked by 10-15 bases of correct sequence on both sides.
3. Polymerase Chain Reaction (PCR):
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the chymotrypsinogen gene with the mutagenic primers. This will generate a new plasmid containing the desired mutation.
4. Digestion of Parental DNA:
-
Digest the PCR product with a restriction enzyme, such as DpnI, that specifically cleaves methylated and hemimethylated DNA. The parental plasmid DNA, which was isolated from a dam+ E. coli strain, will be methylated and thus digested, while the newly synthesized mutant plasmid DNA will be unmethylated and remain intact.
5. Transformation:
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells.
6. Selection and Screening:
-
Plate the transformed cells on an appropriate antibiotic selection medium.
-
Isolate plasmid DNA from individual colonies.
-
Screen for the desired mutation by DNA sequencing.
7. Protein Expression and Purification:
-
Express the mutant chymotrypsinogen protein in a suitable expression system (e.g., E. coli).
-
Purify the recombinant mutant chymotrypsinogen using standard chromatography techniques.
8. Activation and Characterization:
-
Activate the purified mutant chymotrypsinogen to this compound by limited proteolysis with trypsin.
-
Characterize the kinetic properties (kcat and Km) of the mutant this compound using the activity assay described above and compare them to the wild-type enzyme.
Visualizations of Key Processes
The following diagrams illustrate the core concepts discussed in this guide.
Caption: The two-phase catalytic mechanism of this compound.
Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.
Caption: Logical relationship in competitive inhibition of an enzyme.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. aklectures.com [aklectures.com]
- 4. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADD YOUR PAGE TITLE [employees.csbsju.edu]
The Role of Chymotrypsin in the Protein Digestion Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymotrypsin, a key serine protease, plays a pivotal role in the intricate process of dietary protein digestion. Synthesized as an inactive zymogen, chymotrypsinogen, in the pancreatic acinar cells, it undergoes precise proteolytic activation in the duodenum to become its active form, this compound. This enzyme exhibits a distinct substrate specificity, preferentially cleaving peptide bonds adjacent to large hydrophobic amino acid residues. This technical guide provides an in-depth exploration of this compound's function, activation, and significance in the protein digestion cascade. It includes a detailed overview of its enzymatic kinetics, relevant experimental protocols for its characterization, and visual representations of its mechanism of action and the broader digestive pathway. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on gastroenterology, enzymology, and related fields.
Introduction
The digestion of dietary proteins is a complex and highly regulated process that begins in the stomach and is completed in the small intestine. This process relies on the coordinated action of a series of proteases that break down large protein molecules into smaller peptides and ultimately into individual amino acids, which can then be absorbed by the intestinal epithelium. Among these proteases, the pancreatic enzyme this compound is of central importance.
This guide will delve into the molecular mechanisms of this compound, from its synthesis and activation to its specific role in proteolysis. Understanding the nuances of this compound's function is critical for research into digestive disorders, the development of enzyme-based therapies, and the design of drugs that may be affected by or target the digestive process.
The Protein Digestion Pathway: The Role of this compound
The digestion of proteins is initiated by pepsin in the acidic environment of the stomach. However, the bulk of protein digestion occurs in the duodenum, the first section of the small intestine. Here, the acidic chyme from the stomach is neutralized, and a cascade of pancreatic proteases is introduced.
The pancreas secretes a cocktail of zymogens, including chymotrypsinogen, trypsinogen, procarboxypeptidases, and proelastase. The activation of this cascade is a critical, highly regulated event.
Figure 1: Overview of the protein digestion pathway.
Activation of Chymotrypsinogen
This compound is synthesized and secreted as the inactive precursor, chymotrypsinogen, to prevent autodigestion of the pancreas. Its activation is initiated in the duodenum by trypsin. Trypsin, itself activated from trypsinogen by the duodenal enzyme enteropeptidase, cleaves a single peptide bond (between arginine-15 and isoleucine-16) in the chymotrypsinogen molecule. This initial cleavage results in the formation of the transiently active π-chymotrypsin. Subsequent autolysis by other π-chymotrypsin molecules removes two dipeptides (14-15 and 147-148), leading to the mature and fully active α-chymotrypsin. This conformational change creates the substrate-binding pocket and the oxyanion hole necessary for catalysis.
Figure 2: Activation cascade of chymotrypsinogen.
Substrate Specificity
This compound is an endopeptidase, meaning it hydrolyzes peptide bonds within the polypeptide chain. Its specificity is determined by a hydrophobic pocket in its active site that preferentially binds large, nonpolar amino acid residues. Consequently, this compound primarily cleaves peptide bonds on the carboxyl side of tryptophan, tyrosine, phenylalanine, and to a lesser extent, leucine and methionine. This specificity is complementary to that of trypsin, which cleaves after basic residues (lysine and arginine), and elastase, which targets small, neutral residues. The concerted action of these enzymes results in the efficient fragmentation of large polypeptides into smaller peptides.
Quantitative Data
The enzymatic activity of this compound can be quantified to understand its efficiency and behavior under different conditions.
| Parameter | Value | Substrate/Condition | Reference |
| Optimal pH | 7.8 - 8.5 | Casein | |
| Optimal Temperature | 45 - 50 °C | BTEE | |
| Kinetic Parameters | |||
| Km | 0.13 mM | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | |
| kcat | 193 s-1 | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | |
| Km | 1.5 mM | N-Succinyl-L-phenylalanine p-nitroanilide (SUPHEPA) | |
| kcat | 60 s-1 | N-Succinyl-L-phenylalanine p-nitroanilide (SUPHEPA) |
Experimental Protocols
This compound Activity Assay using BTEE
This protocol describes a common method for determining the activity of this compound using the substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE). The hydrolysis of BTEE by this compound can be monitored spectrophotometrically.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
BTEE solution (e.g., 1.15 mM in 50% v/v methanol)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture by adding the Tris-HCl buffer and BTEE solution to a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the this compound solution.
-
Immediately monitor the change in absorbance at 256 nm over time.
-
Calculate the rate of change in absorbance (ΔA/min).
-
The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product.
Figure 3: Workflow for a this compound activity assay using BTEE.
Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the determination of Michaelis-Menten kinetic parameters for this compound using a chromogenic substrate like SUPHEPA.
Materials:
-
α-Chymotrypsin solution of known concentration
-
SUPHEPA solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
In a 96-well plate, add a fixed amount of this compound solution to each well.
-
Add varying concentrations of the SUPHEPA substrate to the wells to initiate the reaction.
-
Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot can also be used for visualization and analysis.
Conclusion
This compound is an indispensable component of the protein digestion pathway. Its specific activation mechanism and well-defined substrate preference ensure the controlled and efficient breakdown of dietary proteins. A thorough understanding of its biochemical properties and the methods to assess its function are crucial for advancements in nutritional science, the management of pancreatic insufficiency, and the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for professionals engaged in research and development in these areas.
chymotrypsin gene and protein sequence analysis
An In-depth Technical Guide to Chymotrypsin Gene and Protein Sequence Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the gene and protein sequence analysis of this compound, a key serine protease. It covers fundamental concepts, detailed experimental protocols, and the enzyme's role in health and disease, offering valuable insights for professionals in research and drug development.
Introduction to this compound
This compound is a digestive enzyme that functions in the small intestine to break down proteins and polypeptides.[1] It is synthesized in the acinar cells of the pancreas as an inactive precursor, chymotrypsinogen, to prevent damage to the pancreas.[2][3] As a member of the serine protease superfamily, this compound utilizes a key serine residue in its active site for catalysis.[3] Its substrate specificity is directed towards peptide bonds adjacent to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1] This specificity is crucial for its biological role and its application as a tool in proteomics research.[1][4] Understanding the gene and protein sequences of this compound is fundamental for elucidating its function, regulation, and involvement in pathological conditions, making it a subject of interest for drug development.[5][6]
This compound Gene and Protein Architecture
This compound is encoded by genes that belong to the PA clan of proteases, which is highly represented in eukaryotes.[7][8] The primary product of gene expression is the zymogen chymotrypsinogen, a single polypeptide chain of 245 amino acids.[2] Activation into the mature enzyme, α-chymotrypsin, is a multi-step process initiated by trypsin.[1][2]
Key Gene and Protein Information (Human this compound C)
| Feature | Description | Reference |
| Gene Name | This compound C | [UniProt: Q99859] |
| Gene Symbol | CTRC | [UniProt: Q99859] |
| Chromosomal Location | 1p36.21 | [UniProt: Q99859] |
| UniProt ID | Q99859 | [UniProt: Q99859] |
| Protein Length | 268 amino acids (including signal peptide) | [UniProt: Q99859] |
| Catalytic Triad | His-57, Asp-102, Ser-195 (chymotrypsinogen numbering) | [7][8] |
Zymogen Activation
The activation of chymotrypsinogen is a critical physiological process that ensures proteolytic activity is confined to the appropriate location, the duodenum.[2] This process is initiated by trypsin, another digestive protease, which cleaves the peptide bond between Arginine-15 and Isoleucine-16.[1][2][9][10] This initial cleavage produces the transiently active intermediate, π-chymotrypsin.[1][2] Subsequently, π-chymotrypsin molecules act on each other, excising two dipeptides (Ser-14–Arg-15 and Thr-147–Asn-148) to yield the stable and fully active α-chymotrypsin.[1][2] This final form consists of three polypeptide chains linked by disulfide bonds.[1] The newly formed N-terminus of Isoleucine-16 moves to form a salt bridge with Aspartate-194, a conformational change that is crucial for forming the substrate-binding pocket and the oxyanion hole, essential components of the active site.[1][9]
The Catalytic Mechanism
This compound employs a classic catalytic triad of Serine-195, Histidine-57, and Aspartate-102 to hydrolyze peptide bonds.[11][12] The mechanism is a two-step process known as ping-pong catalysis.[3][11]
-
Acylation Phase: The His-57 residue, acting as a general base, abstracts a proton from Ser-195, enhancing its nucleophilicity. The activated Ser-195 attacks the carbonyl carbon of the substrate's scissile peptide bond, forming a tetrahedral intermediate. This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole". The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate, while the N-terminal portion remains covalently attached to the enzyme, forming an acyl-enzyme intermediate.[11][12][13]
-
Deacylation Phase: A water molecule enters the active site. His-57 now acts as a general acid, donating a proton to the water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.[11] This forms a second tetrahedral intermediate, which subsequently collapses, releasing the N-terminal portion of the substrate and regenerating the active enzyme.[11][13]
Gene and Protein Sequence Analysis
The analysis of this compound sequences is crucial for understanding its evolutionary relationships, structure-function dynamics, and substrate specificity.[14][15]
Data Acquisition and Homology Search
Gene and protein sequences for this compound can be retrieved from public databases such as the National Center for Biotechnology Information (NCBI) and UniProt. Homology searches, typically performed using the Basic Local Alignment Search Tool (BLAST), are essential for identifying related this compound sequences across different species.
Sequence Alignment and Phylogenetic Analysis
Multiple Sequence Alignment (MSA) is used to align this compound sequences from various species, revealing conserved regions and divergent positions.[15] These alignments are fundamental for identifying key functional residues, such as the catalytic triad, and for constructing phylogenetic trees.[15][16] Phylogenetic analysis helps to infer the evolutionary history and functional divergence of the this compound family.[16][17]
Substrate Specificity
This compound's preference for cleaving after large, hydrophobic residues is determined by its S1 binding pocket.[1][12] This pocket is hydrophobic and spacious, allowing it to accommodate aromatic side chains.[1][3] In contrast, related proteases like trypsin have a negatively charged residue (Asp-189) at the bottom of the S1 pocket, which attracts positively charged residues like lysine and arginine.[12][13]
Table of this compound Cleavage Specificity
| Primary Cleavage Sites (P1 Position) | Secondary Cleavage Sites | Reference |
| Tryptophan (Trp) | Leucine (Leu) | [1][18] |
| Tyrosine (Tyr) | Methionine (Met) | [1][18] |
| Phenylalanine (Phe) | Alanine (Ala) | [1][18] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound.
Protocol: In Silico Phylogenetic Analysis
-
Sequence Retrieval: Obtain this compound protein sequences from the NCBI Protein database or UniProt for a range of species.
-
Multiple Sequence Alignment (MSA): Use a tool like Clustal Omega or MUSCLE to align the retrieved sequences. This step is critical for identifying homologous positions.[15]
-
Phylogenetic Tree Construction: Input the alignment file into a program like MEGA-X or PhyML. Select a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).[17]
-
Tree Validation: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree branches.[16]
-
Visualization and Interpretation: Visualize the resulting phylogenetic tree to infer evolutionary relationships among the this compound orthologs.[16]
Protocol: In Vitro this compound Activity Assay
This protocol is based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.[19][20]
-
Reagent Preparation:
-
Assay Procedure:
-
Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.[19][20]
-
In a 3 mL cuvette, combine 1.4 mL of Assay Buffer and 1.5 mL of BTEE substrate solution.
-
Equilibrate the mixture to 25°C for 5 minutes and measure the blank rate.[20]
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.[19][20]
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.
-
-
Data Analysis:
Protocol: Protein Digestion for Peptide Mapping
This compound is a valuable alternative to trypsin for peptide mapping, especially for hydrophobic proteins or to achieve higher sequence coverage.[4][18][21]
-
Protein Preparation:
-
Solubilize and denature the target protein in a buffer such as 6 M urea or guanidine-HCl.[22]
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 50-60°C for 20 minutes.[22]
-
Alkylation: Alkylate the reduced cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 15 minutes.[22]
-
-
Digestion:
-
Sample Cleanup and Analysis:
Role in Health, Disease, and Drug Development
This compound's primary role is in protein digestion.[1] However, dysregulation of its activity or gene variants can be associated with disease. Loss-of-function variants in the CTRC gene are recognized as risk factors for chronic pancreatitis.[23][24] These variants can impair the protective mechanism by which CTRC degrades trypsinogen, leading to premature and excessive trypsin activation within the pancreas.[23]
In the pharmaceutical industry, this compound has therapeutic applications. Due to its anti-inflammatory, anti-edematous, and fibrinolytic properties, it is used in combination with trypsin to facilitate the healing of traumatic and surgical injuries.[25] Furthermore, as a member of the broader serine protease family, which is implicated in conditions ranging from cancer to viral infections, this compound serves as a model for studying protease function and for developing targeted protease inhibitors.[5][26][27]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chymotrypsinogen - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
- 7. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simulation of the activation of α-chymotrypsin: Analysis of the pathway and role of the propeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chymotrypsinogen and this compound - Jmol [biosci.mcdb.ucsb.edu]
- 11. Serine protease - Wikipedia [en.wikipedia.org]
- 12. andrew.cmu.edu [andrew.cmu.edu]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Specificity of trypsin and this compound: loop-motion-controlled dynamic correlation as a determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improved Protein Digestion with the Sequencing Grade Endoproteinases this compound and Lys-C [promega.com]
- 19. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 20. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 21. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. promega.com [promega.com]
- 23. Comprehensive functional analysis of this compound C (CTRC) variants reveals distinct loss-of-function mechanisms associated with pancreatitis risk - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uniprot.org [uniprot.org]
- 25. The Role of Trypsin:this compound in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
- 27. Trypsin, this compound and elastase in health and disease (2024) | Oladoyin Grace Famutimi [scispace.com]
A Comparative Study of Chymotrypsin Across Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease, plays a pivotal role in digestive processes across a vast array of species. Its primary function is the hydrolysis of peptide bonds, particularly those adjacent to aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Beyond its digestive role, this compound and its homologs are implicated in a variety of physiological processes, including immune responses and developmental pathways. Understanding the comparative biochemistry and structural biology of this compound from different species is crucial for advancements in enzymology, the development of novel therapeutics, and the design of targeted protease inhibitors. This guide provides a comprehensive comparative analysis of this compound, focusing on its kinetic properties, structural features, and involvement in key biological pathways.
Data Presentation: Comparative Physicochemical and Kinetic Properties of this compound
The functional diversity of this compound across different species is reflected in its physicochemical and kinetic properties. The following tables summarize key parameters for this compound from various sources, offering a quantitative basis for comparison.
Table 1: Comparative Physicochemical Properties of this compound from Different Species
| Species | Source | Molecular Weight (kDa) | Isoelectric Point (pI) | Number of Amino Acids |
| Bos taurus (Bovine) | Pancreas | 25[1][2] | 8.75[2] | 241[1][2] |
| Homo sapiens (Human) | Pancreas | ~29[3] | - | ~245 (Chymotrypsinogen) |
| Sus scrofa (Porcine) | Pancreas | 25[1] | - | 241[1] |
| Catla catla (Fish) | Viscera | 29[4] | Anionic | - |
| Tenebrio molitor (Insect) | Midgut | 23[5] | 8.4[5] | - |
Table 2: Comparative Kinetic Parameters of this compound from Different Species
| Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Bos taurus (Bovine) | Suc-AAPF-pNA | 0.06[6] | - | - |
| Homo sapiens (Human) | Suc-LLVY-pNA | 0.1 | - | - |
| Catla catla (Fish) | Suc-AAPF-pNA | 0.83 ± 1.1[4] | - | - |
| Tenebrio molitor (Insect) | Suc-AAPF-pNA | 1.59[5] | 36.5[5] | 2.3 x 104 |
| Nocardiopsis prasina (Bacteria) | Suc-AAPF-pNA | - | - | - |
Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature, buffer composition). The data presented here are for comparative purposes and were extracted from the cited literature.
Experimental Protocols
This compound Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This spectrophotometric assay is a widely used method to determine this compound activity. The enzyme catalyzes the hydrolysis of BTEE, and the increase in absorbance at 256 nm is monitored over time.
Materials:
-
80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2
-
1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution in 50% (w/w) methanol
-
1 mM HCl for enzyme dilution
-
Quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 256 nm and maintaining a constant temperature of 25°C.
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.
-
Dissolve BTEE in 50% methanol to a final concentration of 1.18 mM.
-
Prepare a stock solution of this compound in 1 mM HCl and dilute to a working concentration of 10-30 µg/mL.
-
-
Assay Setup:
-
Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.
-
In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and record any blank rate.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 100 µL of the diluted this compound solution to the cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5-10 minutes.
-
Determine the initial linear rate of the reaction (ΔA256/min).
-
-
Calculation of Activity:
-
One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C. The activity can be calculated using the molar extinction coefficient of the product.
-
Purification of this compound using Affinity Chromatography
Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. For this compound, a common ligand is a trypsin inhibitor, such as soybean trypsin inhibitor (SBTI) or aprotinin, which also binds to this compound, albeit with different affinities.
Materials:
-
Affinity chromatography column packed with a resin coupled to a suitable ligand (e.g., aprotinin-agarose or SBTI-sepharose).
-
Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.
-
Elution Buffer: e.g., 0.01 N HCl with 0.5 M NaCl.
-
Crude protein extract containing this compound (e.g., pancreatic extract).
-
Fraction collector.
Procedure:
-
Column Equilibration:
-
Equilibrate the affinity column by washing it with 5-10 column volumes of Binding/Wash Buffer. This ensures the resin is at the appropriate pH and ionic strength for binding.
-
-
Sample Loading: [9]
-
Apply the crude protein extract to the top of the equilibrated column. Allow the sample to enter the resin bed by gravity flow or at a controlled flow rate.
-
-
Washing:
-
After the entire sample has entered the column, wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins and other contaminants. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution: [9]
-
Elute the bound this compound by applying the Elution Buffer to the column. The change in pH or ionic strength disrupts the interaction between this compound and the immobilized ligand, causing the enzyme to be released.
-
Collect the eluted fractions using a fraction collector.
-
-
Analysis of Fractions:
-
Assay the collected fractions for this compound activity (using the BTEE assay described above) and protein concentration (e.g., by measuring absorbance at 280 nm or using a protein assay like the Bradford assay).
-
Pool the fractions containing the highest this compound activity.
-
-
Column Regeneration:
-
Regenerate the column for future use by washing it with several column volumes of high and low pH buffers, followed by storage in an appropriate buffer containing a bacteriostatic agent.
-
Mandatory Visualization
Chymotrypsinogen Activation Pathway
The activation of the inactive zymogen, chymotrypsinogen, to the active enzyme, this compound, is a critical step in protein digestion. This process is initiated by the serine protease trypsin.
Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.
Insect Prophenoloxidase (PPO) Activating System
In insects, a complex cascade of serine proteases, including this compound-like enzymes, regulates the activation of prophenoloxidase (PPO), a key component of the innate immune response leading to melanization and encapsulation of foreign invaders.[7][10]
Caption: The prophenoloxidase (PPO) activation cascade in insects.
References
- 1. This compound [sigmaaldrich.com]
- 2. This compound [sigmaaldrich.com]
- 3. Innate Immunity in Insects: The Lights and Shadows of Phenoloxidase System Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Insect prophenoloxidase: the view beyond immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biochemlab.umb.edu [biochemlab.umb.edu]
- 9. The prophenoloxidase-activating system in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenoloxidase system - Wikipedia [en.wikipedia.org]
Methodological & Application
In-Solution Chymotrypsin Digestion Protocol for Enhanced Proteomic Analysis
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the enzymatic digestion of proteins into smaller peptides is a critical step for mass spectrometry (MS)-based analysis. While trypsin is the most commonly used protease, chymotrypsin offers a valuable alternative with complementary cleavage specificity. This compound preferentially cleaves at the C-terminus of large aromatic amino acid residues such as Tyrosine (Y), Phenylalanine (F), and Tryptophan (W), and to a lesser extent at Leucine (L), Methionine (M), and Histidine (H). This distinct specificity can lead to the generation of a different population of peptides compared to trypsin, potentially increasing protein sequence coverage and enabling the identification of proteins that are otherwise difficult to analyze.
This application note provides a detailed protocol for in-solution this compound digestion of protein samples for proteomic analysis. It includes reagent preparation, a step-by-step experimental workflow, and quantitative data to guide researchers in optimizing their digestion strategies.
Data Presentation
The efficiency of enzymatic digestion can be evaluated by the number of identified peptides and proteins. The following table summarizes quantitative data from a study comparing this compound digestion with a sequential trypsin-chymotrypsin digestion approach, highlighting the benefits of using this compound to increase protein and peptide identifications.[1][2]
| Digestion Method | Mean Number of Identified Proteins (± SD) | Mean Number of Identified Peptides (± SD) |
| This compound alone | 938 ± 27 | 8818 ± 232 |
| Trypsin-Chymotrypsin (sequential) | 1200 ± 25 | 13611 ± 346 |
Data from a study on S. pombe whole cell lysates illustrates that while this compound alone provides substantial protein and peptide identifications, a sequential digest with trypsin can further increase the depth of analysis.[1][2]
Experimental Protocols
This section details the materials and methodology for performing in-solution this compound digestion.
Materials and Reagents
-
Protein Sample: Purified protein or complex protein mixture
-
Digestion Buffer: 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~8.0. To prepare, dissolve 0.79 g of NH₄HCO₃ in 100 mL of ultrapure water.[3] Store in aliquots at -20°C.
-
Reduction Reagent: 85 mM Dithiothreitol (DTT) in 100 mM NH₄HCO₃. To prepare, dissolve 13.1 mg of DTT in 1 mL of 100 mM NH₄HCO₃. Prepare fresh before use.[3]
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM NH₄HCO₃. To prepare, dissolve 10.2 mg of IAA in 1 mL of 100 mM NH₄HCO₃. Prepare fresh before use and protect from light.[3]
-
This compound Stock Solution (1 mg/mL): Reconstitute lyophilized this compound in 50 mM acetic acid.[3] For example, add 25 µL of 50 mM acetic acid to 25 µg of this compound.
-
This compound Working Solution (0.01 mg/mL): Dilute the this compound stock solution 1:100 with cold 50 mM NH₄HCO₃ immediately before use.[3]
-
Quenching Solution: 5% Formic Acid (FA) in ultrapure water.
-
Solvents: HPLC or LC-MS grade Acetonitrile (ACN) and ultrapure water.
In-Solution Digestion Protocol
This protocol is optimized for approximately 15 µg of protein.[3] Adjust volumes accordingly for different protein amounts.
-
Sample Preparation:
-
Reduction:
-
Alkylation:
-
Quenching Excess IAA (Optional but Recommended):
-
This compound Digestion:
-
Stopping the Digestion:
-
Add the quenching solution (5% Formic Acid) to a final concentration of 0.5-1% to stop the enzymatic reaction. The final pH should be less than 3.
-
-
Sample Clean-up:
-
The resulting peptide mixture can be dried to completeness using a vacuum centrifuge.[3]
-
Prior to LC-MS analysis, it is crucial to desalt the peptides using C18 StageTips or a similar method to remove salts and detergents that can interfere with the analysis.
-
For LC-MS/MS analysis, re-dissolve the dried peptides in 10-20 µL of 0.1% Formic Acid in ultrapure water.[3]
-
Mandatory Visualizations
In-Solution this compound Digestion Workflow
The following diagram illustrates the key steps in the in-solution this compound digestion protocol.
Logical Relationship of Digestion Parameters
The following diagram illustrates the logical relationship between key parameters and their impact on digestion efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-solution this compound Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Utilizing Chymotrypsin for Enhanced Peptide Mass Fingerprinting
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide Mass Fingerprinting (PMF) is a powerful analytical technique for protein identification. The method involves the enzymatic digestion of a protein into smaller peptides, followed by the determination of their masses using mass spectrometry. These peptide masses are then compared against a protein sequence database to identify the protein. While trypsin is the most commonly used protease for PMF due to its high specificity for lysine and arginine residues, chymotrypsin offers a valuable alternative and complementary approach.[1][2] this compound, a serine protease, preferentially cleaves at the C-terminus of large hydrophobic amino acid residues, primarily tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp).[3][4] This distinct cleavage specificity makes it particularly useful for proteins with a low abundance of tryptic cleavage sites or for generating overlapping peptide fragments to increase protein sequence coverage.[1][5] This is especially beneficial for analyzing hydrophobic proteins, such as membrane proteins, where this compound digestion can significantly improve sequence coverage.[6][7]
Advantages of Using this compound in Peptide Mass Fingerprinting
-
Complementary to Trypsin: this compound generates a different set of peptides compared to trypsin, providing complementary data that can increase the overall protein sequence coverage and confidence of identification.[1][8]
-
Effective for Hydrophobic Proteins: Due to its preference for hydrophobic residues, this compound is highly effective for digesting hydrophobic proteins that may be resistant to trypsin cleavage.[6][7]
-
Overlapping Peptides: The use of this compound in conjunction with trypsin can produce overlapping peptides, which are crucial for confirming protein sequences and identifying post-translational modifications.[1]
-
Improved Protein Identification: Studies have shown that sequential digestion with trypsin and this compound can lead to a significant increase in the number of identified proteins and peptides compared to using a single enzyme.[9][10] For instance, a sequential trypsin-chymotrypsin digest has been shown to improve protein identifications by over 20%.[10]
Cleavage Specificity of this compound
This compound exhibits a strong preference for cleaving at the C-terminal side of aromatic amino acids. Its cleavage hierarchy is as follows:
| Amino Acid | Cleavage Preference |
| Tyrosine (Y), Phenylalanine (F), Tryptophan (W) | High |
| Leucine (L) | Moderate |
| Methionine (M), Isoleucine (I), Serine (S), Threonine (T), Valine (V), Histidine (H), Glycine (G), Alanine (A) | Low to secondary |
| Aspartic Acid (D), Glutamic Acid (E), Proline (P) | Very low to no cleavage |
Table 1: this compound Cleavage Specificity.[11]
Proline in the P1' position (immediately C-terminal to the cleavage site) is known to inhibit this compound activity.[11]
Experimental Workflow for Peptide Mass Fingerprinting
The general workflow for PMF using this compound involves protein isolation, enzymatic digestion, and mass spectrometry analysis.
Figure 1. General experimental workflow for peptide mass fingerprinting using this compound.
Protocols
In-Solution this compound Digestion Protocol
This protocol is suitable for purified proteins in solution.
Materials:
-
Protein sample (1 mg/mL)
-
Ammonium bicarbonate (Ambic), 50mM, pH 8.0
-
Dithiothreitol (DTT), 85mM in 50mM Ambic
-
Iodoacetamide (IAA), 55mM in 50mM Ambic
-
This compound, sequencing grade (reconstituted to 1 mg/mL in 50mM acetic acid, then diluted to 0.01 mg/mL in 50mM Ambic)[12]
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Reduction: To 15 µL of protein sample (15 µg), add 2 µL of 85mM DTT. Incubate at 56°C for 40 minutes.[12][13]
-
Alkylation: Add 7 µL of 55mM IAA and incubate in the dark at room temperature for 30 minutes.[12][13]
-
Quenching: Add 3 µL of 85mM DTT to quench the excess IAA and incubate in the dark at room temperature for 10 minutes.[12][13]
-
Digestion: Add this compound at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).[12][13] Incubate overnight at 37°C.[12][13]
-
Stopping the Reaction: Stop the digestion by adding formic acid to a final concentration of up to 5%.[12][13]
-
Sample Cleanup: Dry the sample using a vacuum centrifuge.[12][13] For MALDI-TOF analysis, resuspend the peptides in 10-20 µL of 0.1% TFA.[12] For LC-MS/MS analysis, resuspend in 10-20 µL of 0.1% formic acid.[13] Use a ZipTip or equivalent for sample cleanup before mass spectrometry.
In-Gel this compound Digestion Protocol
This protocol is designed for proteins separated by polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Excised protein band from a stained gel
-
Destaining solution (e.g., 50% ACN in 50mM Ambic for Coomassie staining)
-
Ammonium bicarbonate (Ambic), 100mM
-
Acetonitrile (ACN), 100%
-
Dithiothreitol (DTT), 10mM in 100mM Ambic
-
Iodoacetamide (IAA), 55mM in 100mM Ambic
-
This compound, sequencing grade (0.01 mg/mL in 50mM Ambic)
-
Extraction buffer (e.g., 60% ACN, 1% TFA)
-
Formic acid, 1%
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel. Destain the gel pieces by washing with an appropriate destaining solution until the gel is clear.[14]
-
Dehydration: Dehydrate the gel pieces with 100% ACN until they shrink and turn white.[14] Air dry the gel pieces for 5-10 minutes.[14]
-
Reduction: Rehydrate the gel pieces in 30 µL of 10mM DTT in 100mM Ambic and incubate at 56°C for 45 minutes.[14]
-
Alkylation: Remove the DTT solution and add 30 µL of 55mM IAA in 100mM Ambic.[14] Incubate in the dark at room temperature for 30 minutes.[14]
-
Washing and Dehydration: Wash the gel pieces with 100mM Ambic, followed by 100% ACN.[14] Dry the gel pieces.
-
Digestion: Rehydrate the gel pieces in a minimal volume of this compound solution (0.01 mg/mL) on ice for 30-45 minutes. Add enough 50mM Ambic to cover the gel pieces and incubate overnight at 37°C.[14]
-
Peptide Extraction: Stop the reaction by adding 5 µL of 1% formic acid. Extract the peptides from the gel pieces by adding extraction buffer and sonicating or vortexing. Pool the extracts and dry them in a vacuum centrifuge.
-
Sample Preparation for MS: Resuspend the dried peptides in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% TFA for MALDI-TOF).
Combined Trypsin and this compound Digestion Protocol
This protocol can enhance sequence coverage, especially for hydrophobic proteins.[7]
Materials:
-
Same as for the in-solution digestion protocol, plus sequencing grade trypsin.
Procedure:
-
Follow steps 1-3 of the in-solution digestion protocol for reduction and alkylation.
-
Enzyme Preparation: Prepare a 1:1 (v/v) mixture of trypsin and this compound solutions (both at 12.5 mg/L in 50mM Ambic).[7]
-
Digestion: Add the enzyme mixture at a 1:20 to 1:50 (w/w) enzyme-to-substrate ratio.[7] Incubate for 3 hours at 37°C.[7]
-
Follow steps 5 and 6 of the in-solution digestion protocol to stop the reaction and clean up the sample.
Quantitative Data Summary
| Parameter | In-Solution Digestion | In-Gel Digestion | Combined Trypsin-Chymotrypsin |
| Enzyme:Substrate Ratio (w/w) | 1:20 to 1:50[12][13] | Not explicitly defined, but rehydration in 0.01 mg/mL enzyme solution[14] | 1:20 to 1:50[7] |
| Digestion Buffer | 50mM Ammonium Bicarbonate, pH 8.0[12][13] | 50mM Ammonium Bicarbonate, pH 8.0[14] | 50mM Ammonium Bicarbonate, pH 8.0[7] |
| Incubation Temperature | 37°C[12][13] | 37°C[14] | 37°C[7] |
| Incubation Time | Overnight (16-24 hours)[12][13] | Overnight (12-24 hours)[14] | 3 hours[7] |
| Reduction Agent | 10mM DTT[12][13] | 10mM DTT[14] | 10mM DTT[7] |
| Alkylation Agent | 20mM IAA[12][13] | 55mM IAA[14] | 20mM IAA[7] |
Table 2: Comparison of key parameters for different this compound digestion protocols.
Logical Relationship of Digestion Parameters
The efficiency of chymotryptic digestion is dependent on several interconnected factors. The following diagram illustrates these relationships.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. [An in-gel digestion method of this compound to improve sequence coverage of membrane protein by mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PeptideCutter [web.expasy.org]
- 12. In-solution this compound Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for Chymotrypsin-Catalyzed Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease traditionally known for its digestive role in hydrolyzing proteins, has emerged as a valuable biocatalyst for the synthesis of peptides. This chemoenzymatic approach offers several advantages over traditional chemical peptide synthesis, including high stereospecificity, milder reaction conditions, and the avoidance of toxic reagents and complex protection/deprotection steps. These characteristics make this compound-catalyzed peptide synthesis a compelling method for the production of peptides for research, therapeutic, and diagnostic applications.
This document provides detailed application notes and experimental protocols for the synthesis of peptides using this compound. It covers the principles of the method, key experimental parameters, and step-by-step instructions for the synthesis and analysis of dipeptides.
Principles of this compound-Catalyzed Peptide Synthesis
This compound catalyzes the formation of a peptide bond through a kinetically controlled reaction. The enzyme exhibits a strong preference for cleaving peptide bonds at the C-terminus of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as other large hydrophobic residues like Leucine (Leu). This specificity is harnessed in the synthesis reaction.
The catalytic mechanism follows a "ping-pong" model involving the formation of a covalent acyl-enzyme intermediate.[1] The process can be summarized in two main steps:
-
Acylation: An activated acyl donor (typically an N-protected amino acid ester) binds to the active site of this compound. The serine residue in the catalytic triad of the enzyme attacks the carbonyl group of the ester, forming a tetrahedral intermediate. This is followed by the release of the alcohol part of the ester and the formation of an acyl-enzyme intermediate.
-
Deacylation: A nucleophile (an amino acid amide or another peptide) attacks the acyl-enzyme intermediate. This leads to the formation of a new peptide bond and the regeneration of the free enzyme, which can then participate in another catalytic cycle.
Water can also act as a nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate, which is a competing side reaction. The efficiency of peptide synthesis is therefore dependent on partitioning the acyl-enzyme intermediate towards aminolysis (reaction with the desired nucleophile) rather than hydrolysis.
Data Presentation
Kinetic Parameters for this compound-Catalyzed Reactions
The efficiency of this compound as a catalyst can be described by its kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat). Km reflects the affinity of the enzyme for its substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. The following table summarizes kinetic constants for the this compound-catalyzed cleavage of various N-acetyl-L-Trp derivatives. While these are hydrolysis rates, they provide insight into the enzyme's substrate preferences, which is relevant for the acylation step in synthesis. Esters generally exhibit higher kcat and lower Km values compared to amides, indicating they are more reactive acyl donors.[2]
| Substrate (N-acetyl-L-Trp-X) | X | kcat (s⁻¹) | Km (M x 10³) |
| N-acetyl-L-Trp-ethylester | -OCH₂CH₃ | 27 | 0.097 |
| N-acetyl-L-Trp-methylester | -OCH₃ | 28 | 0.095 |
| N-acetyl-L-Trp-p-nitrophenol | -p-nitrophenol | 31 | 0.002 |
| N-acetyl-L-Trp-amide | -NH₂ | 0.026 | 7.3 |
| Table 1: Kinetic constants for this compound cleavage of N-acetyl-L-Trp derivatives at 25°C, pH 7.9.[2] |
Yields of this compound-Catalyzed Dipeptide Synthesis
The yield of peptide synthesis is influenced by various factors including the choice of acyl donor and nucleophile, reaction time, temperature, pH, and the presence of organic co-solvents. The following table provides examples of dipeptide synthesis yields under optimized conditions.
| Acyl Donor | Nucleophile | Product | Reaction Conditions | Yield (%) |
| N-acetyl-phenylalanine ethyl ester | Glycinamide | N-Ac-Phe-Gly-NH₂ | 30.9 min, 35.8°C, pH 8.98, 159.2 U enzyme | 95.1 |
| Ac-Phe-OMe | H-Ala-NH₂ | Ac-Phe-Ala-NH₂ | Not specified | Not specified |
| Ac-Ala-Ala-Phe-OMe | H-Ala-NH₂ | Ac-Ala-Ala-Phe-Ala-NH₂ | Not specified | Not specified |
| Ac-Ala-Ala-Tyr-OMe | H-Ala-Ala-NH₂ | Ac-Ala-Ala-Tyr-Ala-Ala-NH₂ | Not specified | Not specified |
| Table 2: Examples of yields for this compound-catalyzed peptide synthesis.[3][4] |
Experimental Protocols
General Considerations
-
Enzyme: α-Chymotrypsin from bovine pancreas is commonly used. It should be stored as a lyophilized powder at -20°C.
-
Acyl Donor: N-acylated amino acid esters (e.g., methyl, ethyl, or p-nitrophenyl esters) are typically used. The N-acyl group (e.g., Acetyl- or Z- group) protects the N-terminus of the amino acid.
-
Nucleophile: Amino acid amides or short peptides with a free N-terminus are used as nucleophiles.
-
Buffer: A slightly alkaline pH is generally optimal for the synthesis reaction. Tris-HCl or ammonium bicarbonate buffers at pH 8-9 are commonly employed.
-
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 25-37°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the decrease in the acyl donor peak and the increase in the product peak.
Detailed Protocol for the Synthesis of N-Acetyl-L-phenylalanyl-L-glycinamide (N-Ac-Phe-Gly-NH₂)
This protocol is based on the optimized conditions reported for the synthesis of N-Ac-Phe-Gly-NH₂ with a high yield.[4]
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)
-
Glycinamide hydrochloride (H-Gly-NH₂·HCl)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.98)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (for HPLC mobile phase)
Equipment:
-
Thermostatted reaction vessel or water bath
-
pH meter
-
Magnetic stirrer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction vessel, dissolve Glycinamide hydrochloride in the Tris-HCl buffer (pH 8.98). Adjust the pH to 8.98 with NaOH solution if necessary.
-
Add N-acetyl-L-phenylalanine ethyl ester to the solution. The molar ratio of the nucleophile to the acyl donor can be optimized, but a slight excess of the nucleophile is often beneficial.
-
Equilibrate the reaction mixture to the desired temperature (35.8°C).
-
-
Enzyme Addition and Reaction:
-
Dissolve a calculated amount of α-chymotrypsin in a small volume of the reaction buffer to achieve the desired enzyme activity (e.g., 159.2 U in the final reaction volume).
-
Initiate the reaction by adding the enzyme solution to the pre-warmed reaction mixture.
-
Stir the reaction mixture at a constant temperature (35.8°C).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the enzymatic reaction in the aliquot immediately, for example, by adding an equal volume of 1% TFA in acetonitrile.
-
Analyze the quenched sample by HPLC to determine the concentrations of the substrate (Ac-Phe-OEt) and the product (N-Ac-Phe-Gly-NH₂).
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (as determined by HPLC, approximately 30.9 minutes in the optimized protocol), terminate the reaction by adding a sufficient amount of acid (e.g., TFA to a final concentration of 1%) to inactivate the enzyme.
-
The product can be purified from the reaction mixture using preparative HPLC.
-
HPLC Analysis Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm (if the peptide contains aromatic residues).
-
Injection Volume: 10-20 µL.
Visualizations
Experimental Workflow for this compound-Catalyzed Peptide Synthesis
Caption: Workflow for this compound-catalyzed peptide synthesis.
Logical Relationship of Key Reaction Components
Caption: Key components in this compound-catalyzed peptide synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive enzyme | Use a fresh batch of this compound. Ensure proper storage conditions. |
| Incorrect pH | Verify the pH of the reaction buffer. Optimal pH is typically 8-9. | |
| Sub-optimal temperature | Optimize the reaction temperature. Temperatures that are too high can denature the enzyme. | |
| Hydrolysis is dominating | Increase the concentration of the nucleophile. Consider using a biphasic system or organic co-solvents to reduce water activity. | |
| Multiple product peaks in HPLC | Side reactions or product degradation | Optimize reaction time to avoid over-incubation. Ensure the purity of starting materials. |
| Non-specific cleavage | This compound has secondary cleavage sites. This is more of a concern in protein digestion than in the synthesis of short peptides with specific substrates. | |
| Poor peak shape in HPLC | Column or mobile phase issues | Ensure the column is properly equilibrated. Check the pH and composition of the mobile phase. |
| Sample overload | Reduce the injection volume or dilute the sample. |
Conclusion
This compound-catalyzed peptide synthesis is a powerful and practical method for the production of short peptides. By carefully controlling reaction parameters such as pH, temperature, and substrate concentrations, high yields of the desired peptide can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to implement this valuable technique in their laboratories for a variety of applications in drug discovery and biotechnology.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 3. This compound-catalyzed peptide synthesis. Kinetic analysis of the kinetically controlled peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal alpha-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Gly-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Chymotrypsin Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the expression, purification, and characterization of recombinant chymotrypsin in Escherichia coli. The protocols detailed below address the common challenges associated with producing this serine protease in a prokaryotic host, including its expression as inactive inclusion bodies and the subsequent steps required to obtain a functional enzyme.
Introduction
This compound is a key digestive enzyme that cleaves peptide bonds on the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. Its recombinant production is crucial for various applications, including protein sequencing, peptide mapping, and as a therapeutic agent.[1] E. coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness.[2][3] However, expressing eukaryotic proteins like this compound in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[4][5][6]
This document outlines a complete workflow for producing active recombinant this compound, encompassing gene cloning, expression optimization, inclusion body purification, protein refolding, and functional analysis.
Overview of the Expression and Purification Workflow
The production of active recombinant this compound from E. coli typically involves the expression of its inactive precursor, chymotrypsinogen, to prevent cytotoxicity. This zymogen is often expressed as inclusion bodies, which necessitates a multi-step process to obtain the active enzyme.
Caption: Experimental workflow for recombinant this compound production.
Data Presentation
The following tables summarize typical quantitative data obtained during the production of recombinant chymotrypsinogen. These values can vary significantly based on the specific construct, expression conditions, and refolding protocol.
Table 1: Expression and Purification of Recombinant Chymotrypsinogen C
| Parameter | Value | Reference |
| Expression System | pET vector in E. coli Transetta (DE3) | [4] |
| Culture Medium | Luria-Bertani (LB) | [4] |
| Induction | 0.5 mM IPTG for 5 hours at 37°C | [4] |
| Cell Lysis | Sonication | [4] |
| Initial Product | Inclusion Bodies | [4] |
| Purification Method | Ni2+ column chromatography | [4] |
| Final Yield | ~2 mg of purified chymotrypsinogen C per 1 L of LB medium | [4] |
Table 2: Optimization Parameters for Recombinant Protein Expression
| Parameter | Recommended Range/Condition | Rationale | Reference |
| Host Strain | BL21(DE3) and its derivatives (e.g., Rosetta) | Deficient in key proteases (lon, ompT); Rosetta strains contain tRNAs for rare codons. | [7][8] |
| Expression Vector | pET series (T7 promoter) | Strong and tightly regulated expression. | [2][8] |
| Induction Temperature | 20-30°C | Lower temperatures can improve protein solubility and proper folding. | [3][9] |
| IPTG Concentration | 0.1 - 1.0 mM | Lower concentrations can reduce metabolic burden and toxicity. | [9] |
| Induction OD600 | 0.5 - 0.7 | Induction during the exponential growth phase often yields the best results. | [4][9] |
Experimental Protocols
Gene Cloning and Expression Vector Construction
-
Codon Optimization: For optimal expression in E. coli, the chymotrypsinogen gene sequence should be codon-optimized. This involves replacing codons that are rare in E. coli with more frequently used ones to enhance translation efficiency.[3]
-
Vector Selection: The pET series of vectors are highly recommended for their strong T7 promoter system, which allows for high-level protein expression.[2][8] These vectors often include an N-terminal His-tag to facilitate purification.
-
Cloning: The optimized chymotrypsinogen gene is inserted into the chosen expression vector using standard molecular cloning techniques. The construct should be verified by DNA sequencing.
Expression of Recombinant Chymotrypsinogen
-
Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta(DE3).[7][10] Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 500 mL of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.[4][9]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4] For potentially toxic or aggregation-prone proteins, consider lowering the induction temperature to 20-30°C and reducing the IPTG concentration to 0.1-0.5 mM.[3][9]
-
Incubation: Continue to incubate the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes.[4] The cell pellet can be stored at -80°C until further processing.
Caption: IPTG induction of the T7 expression system.
Inclusion Body Isolation and Solubilization
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a protease inhibitor such as PMSF.[4] Lyse the cells by sonication on ice.
-
Inclusion Body Collection: Centrifuge the lysate at 10,000 x g for 15 minutes to pellet the inclusion bodies.[4]
-
Washing: Wash the inclusion bodies twice by resuspending the pellet in lysis buffer containing a mild detergent like 1% Triton X-100, followed by centrifugation.[4] Perform a final wash with lysis buffer without detergent.
-
Solubilization: Solubilize the purified inclusion bodies in a buffer containing a strong denaturant, such as 4 M guanidine hydrochloride or 8 M urea, and a reducing agent like 5 mM dithiothreitol (DTT).[4][11] Incubate at room temperature for several hours to ensure complete denaturation.[4]
Refolding and Purification
-
Refolding: The key to obtaining active this compound is the refolding process. This is typically achieved by rapid dilution of the solubilized protein into a large volume of refolding buffer. The optimal refolding buffer composition needs to be determined empirically but often contains a low concentration of denaturant, redox shuffling agents (e.g., reduced and oxidized glutathione), and additives that prevent aggregation.
-
Purification: After refolding, the soluble chymotrypsinogen can be purified using chromatographic techniques. If a His-tag was incorporated, Ni-NTA affinity chromatography is the preferred method.[2][4] Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.[12][13]
Activation of Chymotrypsinogen
-
Activation: The purified recombinant chymotrypsinogen is activated by limited proteolysis with trypsin.[4][6] The optimal trypsin-to-chymotrypsinogen ratio and incubation time should be determined empirically.
-
Monitoring Activation: The activation process can be monitored by SDS-PAGE, where the appearance of the active this compound band and the disappearance of the chymotrypsinogen band can be observed.
This compound Activity Assay
The activity of the refolded and activated this compound can be measured using a fluorometric or colorimetric assay.
-
Assay Principle: These assays utilize a synthetic substrate that, upon cleavage by this compound, releases a fluorescent or chromogenic molecule. A common fluorogenic substrate is Suc-LLVY-AMC.
-
Procedure (Fluorometric):
-
Prepare a reaction mixture containing the activated this compound, assay buffer, and the fluorogenic substrate in a 96-well plate.
-
Incubate at the optimal temperature (e.g., 25°C or 37°C).
-
Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., λex = 380 nm/λem = 460 nm).
-
The activity can be calculated from a standard curve generated with a known concentration of a fluorescent standard (e.g., coumarin).
-
-
Unit Definition: One unit of this compound is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.
Troubleshooting
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. sinobiological.com [sinobiological.com]
- 3. biomatik.com [biomatik.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, cDNA cloning, and recombinant expression of this compound C from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competent Cells for Protein Expression | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and characterization of a new serine protease inhibitory protein in Escherichia coli | Biomedical Research and Therapy [bmrat.org]
- 10. This compound C (CALDECRIN) STIMULATES AUTOACTIVATION OF HUMAN CATONIC TRYPSINOGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.unc.edu [med.unc.edu]
Protocol for Chymotrypsin Crystallization: A Guide for Structural Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the crystallization of bovine pancreatic α-chymotrypsin, a serine protease widely used as a model system in structural biology and drug design. The following sections detail the necessary materials, step-by-step procedures for common crystallization techniques, and typical data obtained, aimed at facilitating the growth of high-quality crystals suitable for X-ray diffraction studies.
Introduction to Chymotrypsin Crystallization
This compound is a well-characterized enzyme that readily crystallizes under various conditions, making it an excellent standard for protein crystallization experiments.[1][2][3] Its susceptibility to crystallization with different precipitants and at various pH levels allows for the formation of multiple crystal forms.[1][2] This protocol focuses on the vapor diffusion method, a popular technique for growing macromolecular crystals, outlining both the hanging drop and sitting drop variations.[4][5][6]
Materials and Reagents
-
α-Chymotrypsin: Lyophilized powder of bovine pancreatic α-chymotrypsin (e.g., TLCK-treated to inactivate trypsin)[1][3]
-
Buffers:
-
1 M HEPES pH 7.0
-
1 M Sodium Acetate pH 4.0 - 5.5
-
1 M Tris-HCl pH 7.5 - 8.0
-
-
Precipitants:
-
Ammonium sulfate
-
Polyethylene glycol (PEG) 6000
-
2-methyl-2,4-pentanediol (MPD)
-
-
Additives:
-
Lithium chloride (LiCl)
-
Nondetergent sulfobetaine 201 (NDSB-201)
-
-
Cryoprotectants:
-
Glycerol
-
Paratone-N
-
PEG 6000
-
-
Other Reagents:
-
1 mM HCl
-
2 mM CaCl₂
-
Milli-Q water
-
-
Crystallization Plates:
-
24-well or 96-well hanging drop vapor diffusion plates
-
24-well or 96-well sitting drop vapor diffusion plates
-
-
Coverslips: Siliconized glass coverslips
-
Sealing: Vacuum grease or clear sealing tape
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the protein stock solution is critical for successful crystallization.
-
Reconstitution: Dissolve lyophilized α-chymotrypsin in 1 mM HCl to a concentration of 20 mg/mL.[1][3] To enhance stability and prevent autolysis, the reconstitution buffer can be supplemented with 2 mM CaCl₂.[7]
-
Buffering: For specific crystallization conditions, the protein can be dialyzed against or diluted into the desired buffer, such as 0.1 M HEPES pH 7.0.[1]
-
Clarification: Centrifuge the protein solution at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to remove any aggregates or precipitates.[8]
-
Storage: Store the clarified protein solution on ice for immediate use or in aliquots at -20°C for short-term storage.
Crystallization by Hanging Drop Vapor Diffusion
The hanging drop method involves suspending a drop of the protein-precipitant mixture over a reservoir of the precipitant solution.[4][6]
-
Prepare the Reservoir: Pipette 500 µL of the desired precipitant solution into the well of a 24-well crystallization plate.
-
Prepare the Drop: On a clean, siliconized coverslip, pipette 1-2 µL of the this compound stock solution.
-
Add Precipitant: Add an equal volume (1-2 µL) of the reservoir solution to the protein drop. Avoid introducing bubbles.
-
Seal the Well: Carefully invert the coverslip and place it over the well, ensuring a complete seal with vacuum grease. A slight twist of the coverslip helps to create an airtight seal.
-
Incubate: Transfer the crystallization plate to a stable temperature environment, typically 16°C or room temperature, and monitor for crystal growth over several days to weeks.[1]
Crystallization by Sitting Drop Vapor Diffusion
In the sitting drop method, the protein-precipitant drop is placed on a post or in a depression within the well, separate from the reservoir.[5][9]
-
Prepare the Reservoir: Pipette the appropriate volume of precipitant solution (e.g., 80-300 µL) into the reservoir of a sitting drop crystallization plate.[10][11]
-
Prepare the Drop: Pipette 1 µL of the this compound stock solution onto the sitting drop post.
-
Add Precipitant: Add 1 µL of the reservoir solution to the protein drop.
-
Seal the Plate: Seal the well or the entire plate with clear sealing tape to ensure vapor equilibration.
-
Incubate: Place the plate in a constant temperature environment and periodically check for the appearance of crystals.
Data Presentation: Crystallization Conditions for this compound
The following tables summarize various reported conditions for the crystallization of α-chymotrypsin and its complexes.
Table 1: Crystallization Conditions for Unliganded α-Chymotrypsin
| Parameter | Condition 1 | Condition 2 |
| Protein Concentration | 20 mg/mL[1][3] | Not Specified |
| Buffer | 0.1 M HEPES pH 7.0[1][3] | Dilute Ethyl Alcohol, pH ~5.0[12] |
| Precipitant | 2 M Ammonium Sulphate[1] | 95% Ethyl Alcohol[12] |
| Method | Hanging Drop Vapor Diffusion[1] | Batch Crystallization[12] |
| Temperature | 16°C[1] | 20-25°C[12] |
| Crystal Size | ~400 µm rods[1] | Large, well-formed crystals |
| Time to Crystallize | 1 month[1] | Several hours to 24 hours[12] |
Table 2: Crystallization Conditions for this compound in Complex with Inhibitors
| Parameter | SPCI-Chymotrypsin Complex[11] | This compound-BTCI-Trypsin Complex[10] |
| Protein Concentration | 14 mg/mL[11] | 8 mg/mL[10] |
| Buffer | 100 mM MES-NaOH pH 5.5[11] | 0.1 M HEPES pH 7.5[10] |
| Precipitant | 20% (w/v) PEG 6000, 200 mM LiCl[11] | 10% (w/v) PEG 6000, 5% (v/v) MPD[10] |
| Additive | 200 mM NDSB-201[11] | None |
| Method | Sitting Drop Vapor Diffusion[11] | Sitting Drop Vapor Diffusion[10] |
| Temperature | 291 K (18°C)[11] | Not Specified |
| Crystal Size | ~400 µm[11] | 225 x 100 x 15 µm[10] |
| Diffraction Resolution | 2.8 Å[11] | 2.7 Å[10] |
Cryoprotection of this compound Crystals
For X-ray data collection at cryogenic temperatures, crystals must be treated with a cryoprotectant to prevent ice formation.[13]
-
Prepare Cryoprotectant Solution: The cryoprotectant is typically added to the reservoir solution. Common cryoprotectants include:
-
Soak the Crystal: Briefly soak the crystal in the cryoprotectant solution (typically for less than 30 seconds).[10][11]
-
Flash Cool: Immediately flash cool the crystal by plunging it into liquid nitrogen.
Table 3: Cryoprotectant Conditions
| Cryoprotectant | Concentration | Soaking Time | Reference |
| Paratone-N | Not Applicable (Oil) | Quick dip | [1] |
| Glycerol | 20% (v/v) in reservoir solution | < 30 seconds | [11] |
| PEG 6000 | 25% (w/v) in mother solution | < 30 seconds | [10] |
Visualized Workflow and Logic
The following diagrams illustrate the key experimental workflows for this compound crystallization.
Caption: Overall workflow for this compound crystallization.
Caption: Comparison of hanging and sitting drop vapor diffusion methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 5. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. This compound [sigmaaldrich.com]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Crystallization, data collection and processing of the this compound–BTCI–trypsin ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification, crystallization and preliminary crystallographic studies of SPCI–this compound complex at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepdyve.com [deepdyve.com]
- 13. UCSF Macromolecular Structure Group [msg.ucsf.edu]
Chymotrypsin for Cell Detachment in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cell cultures are essential tools in biomedical research and drug development, providing physiologically relevant models for studying cellular processes and disease mechanisms. The successful establishment and maintenance of primary cultures are critically dependent on effective and gentle methods for detaching adherent cells for subculturing or downstream analysis. While trypsin has traditionally been the most common enzyme for this purpose, its aggressive proteolytic activity can sometimes lead to reduced cell viability and the cleavage of important cell surface proteins.[1][2] Chymotrypsin, another serine protease, presents a viable alternative with a different cleavage specificity that may be advantageous for certain primary cell types and applications.
This compound preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. This specificity differs from that of trypsin, which cleaves after lysine and arginine residues. This difference in substrate preference can result in the preservation of certain cell surface proteins that might otherwise be degraded by trypsin, making this compound a valuable tool for studies involving cell surface receptors and markers.
These application notes provide a comprehensive overview of the use of this compound for the detachment of primary cells, including a detailed protocol, a comparison with trypsin, and a discussion of its potential impact on cellular signaling pathways.
Mechanism of Action
This compound, like trypsin, is a serine protease that catalyzes the hydrolysis of peptide bonds within proteins. The catalytic activity of this compound relies on a "catalytic triad" of amino acid residues in its active site: serine, histidine, and aspartate. This triad works in concert to enable the serine residue to act as a potent nucleophile, attacking the carbonyl group of the peptide bond in the target protein. This leads to the formation of a transient acyl-enzyme intermediate, followed by the release of the cleaved peptide and the regeneration of the enzyme.
The key difference between this compound and trypsin lies in their substrate-binding pockets, which dictates their cleavage specificity. This compound's pocket is hydrophobic, favoring the binding of large aromatic side chains, whereas trypsin's pocket contains a negatively charged aspartate residue that attracts positively charged lysine and arginine residues.
Advantages and Disadvantages of Using this compound
Advantages:
-
Preservation of Cell Surface Proteins: Due to its different cleavage specificity, this compound may leave certain cell surface proteins intact that would be cleaved by trypsin. This is particularly important for applications such as flow cytometry, immunocytochemistry, and studies on cell signaling where the integrity of surface receptors is crucial.
-
Gentler Detachment for Specific Cell Types: For some primary cell types, the proteolytic action of this compound may be less harsh than that of trypsin, potentially leading to higher cell viability and better maintenance of cellular function post-detachment.
-
Alternative for Trypsin-Resistant Cells: In cases where primary cells are resistant to detachment by trypsin, this compound, either alone or in combination with other proteases, may offer an effective solution.
Disadvantages:
-
Slower Detachment: In some instances, this compound may detach cells more slowly than trypsin, requiring longer incubation times which could potentially be detrimental to the cells.
-
Less Common and Potentially More Expensive: this compound is not as widely used as trypsin for routine cell culture, and as a result, may be less readily available and more expensive.
-
Optimization Required: Optimal conditions for this compound-mediated cell detachment, such as concentration and incubation time, may need to be determined empirically for each primary cell type, as there are fewer established protocols compared to trypsin.
Data Presentation: Comparison of this compound and Trypsin for Cell Detachment
The following table summarizes key parameters for this compound and trypsin in the context of primary cell detachment. It is important to note that specific data for this compound in primary cell culture is limited, and the provided ranges are based on general biochemical principles and may require optimization.
| Parameter | This compound | Trypsin | References |
| Typical Concentration | 0.05% - 0.25% (w/v) | 0.05% - 0.25% (w/v) | [3][4] |
| Typical Incubation Time | 5 - 20 minutes (requires optimization) | 2 - 10 minutes | [4][5] |
| Optimal pH | 7.8 - 8.0 | 7.2 - 8.0 | [6] |
| Optimal Temperature | 37°C | 37°C | [7] |
| Cleavage Specificity | C-terminus of Tyr, Phe, Trp | C-terminus of Lys, Arg | [1] |
| Effect on Cell Viability | Generally considered gentle, but data is limited and cell-type dependent. | Can be high, but over-trypsinization leads to decreased viability. | [8][9] |
| Impact on Surface Proteins | May preserve proteins cleaved by trypsin. | Known to cleave various surface proteins, including some integrins and receptors. | [4][10] |
| Inhibitors | Serum (α1-antitrypsin, α2-macroglobulin), TPCK, PMSF, Soybean Trypsin Inhibitor (to a lesser degree) | Serum (α1-antitrypsin), Soybean Trypsin Inhibitor, AEBSF, Aprotinin | [11] |
Experimental Protocols
Protocol: Detachment of Primary Adherent Cells using this compound
This protocol provides a general guideline for using this compound to detach adherent primary cells. It is crucial to optimize the this compound concentration and incubation time for each specific primary cell type to ensure high cell viability and detachment efficiency.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
This compound solution (e.g., 0.1% w/v in a balanced salt solution)
-
Complete cell culture medium containing serum (for inactivation) or a specific this compound inhibitor (e.g., Soybean Trypsin Inhibitor)
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
Inverted microscope
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Preparation:
-
Pre-warm the PBS, this compound solution, and complete cell culture medium to 37°C in a water bath.
-
Examine the primary cell culture under an inverted microscope to assess confluency and cell health. Aim for 70-90% confluency for passaging.
-
-
Washing:
-
Aspirate the spent culture medium from the flask or dish.
-
Gently wash the cell monolayer once with pre-warmed, Ca²⁺/Mg²⁺-free PBS to remove any residual serum that may inhibit this compound activity. Aspirate the PBS.
-
-
Enzymatic Detachment:
-
Add a minimal volume of the pre-warmed this compound solution to the culture vessel to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).
-
Gently rock the vessel to ensure the entire surface is covered.
-
Incubate the vessel at 37°C for 5-20 minutes. The optimal incubation time will vary depending on the primary cell type.
-
Monitor the cells every 2-3 minutes under an inverted microscope. Detachment is complete when the cells appear rounded and begin to lift off the surface. Gentle tapping of the vessel can aid detachment. Avoid prolonged incubation as it can damage the cells.
-
-
Inactivation:
-
Once the cells are detached, immediately add 2-4 volumes of pre-warmed complete culture medium containing serum to the vessel. The serum proteins will inactivate the this compound.
-
Alternatively, if working in serum-free conditions, add a specific this compound inhibitor at the recommended concentration.
-
Gently pipette the cell suspension up and down several times to create a single-cell suspension and wash any remaining cells from the culture surface.
-
-
Cell Collection and Counting:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes to pellet the cells.
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete culture medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Subculturing:
-
Seed the cells into new culture vessels at the desired density.
-
Return the new culture vessels to the incubator.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The proteolytic activity of this compound, like other proteases, can potentially influence cellular behavior beyond simple detachment by activating Protease-Activated Receptors (PARs).[12] PARs are a family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that then activates the receptor. This compound has been shown to cleave and activate PAR1 and PAR2. Activation of these receptors can trigger various downstream signaling cascades, including calcium mobilization and ERK1/2 phosphorylation, which can influence cell proliferation, inflammation, and other cellular responses.[12]
Caption: this compound-mediated activation of PAR2 signaling pathway.
The following diagram illustrates the general workflow for detaching primary adherent cells using this compound for subculturing.
Caption: Experimental workflow for this compound-based cell detachment.
Conclusion
This compound offers a valuable alternative to trypsin for the detachment of primary adherent cells, particularly when the preservation of specific cell surface proteins is a priority. While protocols may require optimization for different primary cell types, the distinct cleavage specificity of this compound can lead to improved cell viability and functionality in certain applications. Researchers should consider the potential for this compound to activate PAR-mediated signaling pathways, which may influence experimental outcomes. By carefully considering the advantages and disadvantages and following a systematic approach to protocol optimization, this compound can be a powerful tool in the primary cell culturist's toolkit.
References
- 1. promega.com [promega.com]
- 2. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. caissonlabs.com [caissonlabs.com]
- 4. The Use of Mild Trypsinization Conditions in the Detachment of Endothelial Cells to Promote Subsequent Endothelialization on Synthetic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 胰蛋白酶细胞解离方案 [sigmaaldrich.com]
- 8. This compound-like serine proteinases are involved in the maintenance of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of trypsin on cell cytoplasm during detachment of cells studied by terahertz sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. This compound activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilized Chymotrypsin in Continuous Flow Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of immobilized α-chymotrypsin in continuous flow reactions, a powerful technique for efficient and sustainable biocatalysis. The following sections detail the advantages of this methodology, present key performance data from various immobilization strategies, and provide detailed protocols for enzyme immobilization and reactor setup.
Introduction to Immobilized Chymotrypsin in Continuous Flow Systems
Continuous flow chemistry, combined with immobilized enzymes, offers a paradigm shift in chemical synthesis, moving from traditional batch processes to more controlled, efficient, and scalable methods. α-Chymotrypsin, a well-characterized serine protease, is a versatile biocatalyst for a range of reactions, including ester hydrolysis and peptide synthesis.
Key Advantages:
-
Enhanced Stability: Immobilization protects the enzyme from autolysis and harsh reaction conditions, significantly extending its operational lifetime.
-
Reusability: The immobilized enzyme can be used for prolonged periods, reducing catalyst costs and downstream processing efforts.
-
Process Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
-
Scalability: Scaling up production is simplified by extending the operation time or by numbering up parallel reactor systems.
-
Product Purity: The enzyme is retained within the reactor, eliminating contamination of the product stream and simplifying purification.
Data Presentation: Performance of Immobilized this compound
The choice of immobilization support and method significantly impacts the performance of the enzyme in a continuous flow system. Below is a summary of quantitative data from studies utilizing different supports for this compound immobilization.
Table 1: Immobilization Efficiency on Various Supports
| Support Material | Immobilization Method | Amount of Immobilized this compound | Immobilization Yield | Reference |
| Eupergit® C | Covalent Binding | 135 mg/g support | 90% | [1][2] |
| Controlled Pore Glass (CPG) | Covalent Binding (DSS crosslinker) | 95 mg/g support | 60% | [1][2] |
| Sepharose® 6B | Covalent Binding | Low | Poor | [2] |
| Tresyl Chloride-Activated Agarose | Covalent Binding | Not specified | Up to 80% | [3] |
| Amine-Functionalized Magnetic Nanogel | Covalent Binding (EDC) | 61 mg/g nanogel | Not specified |
Table 2: Performance in Continuous Flow Hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
| Support Material | Reactor Type | Bed Length | Contact Time | Conversion Rate | Reference |
| Controlled Pore Glass (CPG) | Packed Bed Tubular Reactor | 2.4 cm | Not specified | 95% | [1] |
| Eupergit® C | Packed Bed Tubular Reactor | Not specified | 0.3 min | 90% | [1] |
Table 3: Performance in Continuous Flow Peptide Synthesis
| Support Material | Reaction | Solvent | Temperature | Operational Stability | Reference |
| Tresyl Chloride-Activated Agarose | Ac-Phe-Ala-NH₂ Synthesis | 50% (v/v) DMF | 4°C | Retained 66% of original activity after 3 weeks of continuous operation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving immobilized this compound in continuous flow reactions.
Protocol for Covalent Immobilization of this compound on Controlled Pore Glass (CPG)
This protocol is based on the use of a crosslinking agent to covalently attach this compound to the support.
Materials:
-
α-Chymotrypsin
-
Controlled Pore Glass (CPG) beads
-
Disuccinimidyl suberate (DSS) as a crosslinker
-
Phosphate buffer (pH 7.8)
-
Ethanolamine solution (1 M)
-
Washing buffers (e.g., phosphate buffer with high ionic strength, distilled water)
Procedure:
-
Support Activation:
-
Wash the CPG beads thoroughly with distilled water and then with the phosphate buffer (pH 7.8).
-
Prepare a solution of DSS in a suitable organic solvent (e.g., DMSO).
-
Add the DSS solution to the CPG beads suspended in the phosphate buffer and incubate with gentle agitation to activate the support.
-
-
Enzyme Immobilization:
-
After the activation step, thoroughly wash the CPG beads with the phosphate buffer to remove any unreacted DSS.
-
Prepare a solution of α-chymotrypsin in the phosphate buffer.
-
Add the this compound solution to the activated CPG beads and incubate with gentle agitation at 4°C for a defined period (e.g., 24 hours).
-
-
Blocking of Remaining Active Groups:
-
After the immobilization period, add an ethanolamine solution to the CPG beads to block any remaining active sites on the support. Incubate for a few hours.
-
-
Washing:
-
Thoroughly wash the immobilized enzyme on the CPG beads with a high ionic strength buffer to remove non-covalently bound enzyme, followed by washing with distilled water.
-
-
Storage:
-
Store the immobilized this compound in a suitable buffer at 4°C until use.
-
Protocol for Continuous Flow Hydrolysis of BTEE in a Packed Bed Reactor
This protocol describes the setup and operation of a continuous flow system for the hydrolysis of a model substrate.
Materials:
-
Immobilized α-chymotrypsin on CPG (prepared as in Protocol 3.1)
-
N-benzoyl-L-tyrosine ethyl ester (BTEE) substrate solution in a suitable buffer (e.g., Tris-HCl, pH 7.8)
-
Peristaltic pump or syringe pump
-
Packed bed reactor column
-
UV-Vis spectrophotometer for online or offline analysis
Procedure:
-
Reactor Packing:
-
Carefully pack the immobilized this compound-CPG beads into the reactor column to form a packed bed. Ensure there are no air bubbles or channels in the bed.
-
-
System Setup:
-
Connect the substrate reservoir to the pump and the pump outlet to the inlet of the packed bed reactor.
-
Connect the reactor outlet to a collection vessel or an online analytical instrument (e.g., UV-Vis spectrophotometer set to 256 nm to monitor the formation of N-benzoyl-L-tyrosine).
-
-
Reaction Initiation:
-
Equilibrate the packed bed reactor by pumping the reaction buffer through it at a low flow rate.
-
Start pumping the BTEE substrate solution through the reactor at the desired flow rate.
-
-
Monitoring and Analysis:
-
Collect samples from the reactor outlet at regular intervals for offline analysis or monitor the reaction in real-time with an online detector.
-
Analyze the samples to determine the concentration of the product (N-benzoyl-L-tyrosine) and calculate the conversion rate.
-
-
Varying Parameters:
-
Investigate the effect of different flow rates (and thus residence times) and substrate concentrations on the conversion rate to optimize the process.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic mechanism of this compound.
Caption: Experimental workflow for continuous flow reaction.
References
Application Notes and Protocols: Chymotrypsin Digestion for N-Terminal Protein Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal protein sequencing is a critical technique in protein characterization, providing essential information about the identity, purity, and structural integrity of a protein. Chymotrypsin, a serine endoproteinase, serves as a valuable enzymatic tool for this purpose. It selectively cleaves peptide bonds at the C-terminus of aromatic amino acids such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp), and to a lesser extent, at other hydrophobic residues like leucine (Leu).[1][2][3][4][5] This specificity offers a complementary approach to trypsin digestion, which cleaves after lysine and arginine, often yielding different peptide fragments and enabling more comprehensive sequence coverage.[1][6] These application notes provide detailed protocols for this compound digestion tailored for subsequent N-terminal analysis by methods such as Edman degradation or mass spectrometry.
Applications in Protein Sequencing and Drug Development
-
Complementary Sequence Analysis: When trypsin digestion results in peptides that are too large or too small for effective analysis, this compound can generate a different set of peptides, allowing for overlapping sequence confirmation.[1]
-
Analysis of Hydrophobic Proteins: For proteins rich in hydrophobic residues and lacking sufficient tryptic cleavage sites, this compound is particularly effective.[7]
-
N-Terminal Confirmation: Digestion with this compound can generate N-terminal peptides of a suitable length for analysis, confirming the initial amino acid sequence of a mature protein.
-
Characterization of Biotherapeutics: In the development of protein-based drugs, this compound digestion is used in peptide mapping to confirm the correct protein sequence and to identify any post-translational modifications.[1]
Enzyme Specificity and Cleavage Sites
This compound's primary cleavage specificity is a key consideration for experimental design. The enzyme's efficiency at various residues dictates the expected peptide fragments.
| Amino Acid (P1 position) | Cleavage Rate |
| Tyrosine (Tyr) | High |
| Phenylalanine (Phe) | High |
| Tryptophan (Trp) | High |
| Leucine (Leu) | Moderate |
| Methionine (Met) | Low |
| Alanine (Ala) | Low |
| Aspartic Acid (Asp) | Very Low |
| Glutamic Acid (Glu) | Very Low |
Table 1: Relative cleavage rates of this compound at different amino acid residues. Data compiled from multiple sources.[3][4][8]
Experimental Workflow for N-Terminal Analysis
The overall process involves preparing the protein sample, digesting it with this compound, and then subjecting the resulting peptides to N-terminal sequencing.
Detailed Experimental Protocols
Protocol 1: In-Solution this compound Digestion
This protocol is suitable for purified protein samples in solution.
Materials:
-
Protein sample (10-100 µg)
-
Denaturation Buffer: 6-8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0[3]
-
Reduction Reagent: 1 M Dithiothreitol (DTT)
-
Alkylation Reagent: 1 M Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (Ambic) or 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0[9][10]
-
Sequencing Grade this compound (lyophilized)
-
Quenching Solution: 5% Trifluoroacetic Acid (TFA) or Formic Acid (FA)[10]
Procedure:
-
Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Incubate at 37°C for 1 hour to ensure complete denaturation.[3]
-
-
Reduction:
-
Alkylation:
-
Buffer Exchange/Dilution:
-
This compound Digestion:
-
Reconstitute lyophilized this compound in 1 mM HCl to a stock concentration of 1 mg/mL.[3][10]
-
Add this compound to the protein sample at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).[10][11]
-
Incubate at 25-37°C for 2 to 18 hours.[3][10][11] The optimal time should be determined empirically. Shorter digestion times are recommended to minimize non-specific cleavage.[8]
-
-
Termination of Digestion:
-
Stop the reaction by adding TFA or FA to a final concentration of 0.5-5%, which lowers the pH.[10]
-
-
Sample Cleanup:
-
The resulting peptide mixture can be desalted and concentrated using C18 ZipTips or equivalent solid-phase extraction methods prior to N-terminal analysis.
-
Protocol 2: N-Terminal Analysis by Edman Degradation
Following this compound digestion, the peptide mixture is typically separated by HPLC, and individual peptides are subjected to sequential degradation.
Procedure:
-
Peptide Separation:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% TFA.
-
Collect the peptide fractions.
-
-
Edman Degradation:
-
The purified peptides are subjected to automated Edman degradation using a protein sequencer.[12][13][14]
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and identified by HPLC.[12][13]
-
This process is repeated sequentially to determine the amino acid sequence of the peptide.
-
Protocol 3: N-Terminal Analysis by Mass Spectrometry
LC-MS/MS is a powerful technique for identifying peptides and can be used for N-terminal analysis.
Procedure:
-
LC-MS/MS Analysis:
-
The chymotryptic peptide mixture is directly analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]
-
Peptides are separated by reverse-phase chromatography and ionized (e.g., by electrospray ionization).
-
The mass spectrometer acquires fragmentation spectra (MS/MS) of the peptides.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences.
-
Specialized software can identify the N-terminal peptide of the protein of interest.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Reference |
| Enzyme:Protein Ratio (w/w) | 1:20 to 1:200 | Higher ratios may lead to faster digestion but also increased autolysis. | [3][10][11] |
| Digestion Temperature | 25 - 37 °C | Temperatures above 37°C may increase this compound self-digestion. | [4][10] |
| Digestion Time | 2 - 18 hours | Shorter times are preferable to limit non-specific cleavage. | [3][8][11] |
| pH | 7.8 - 8.5 | Optimal pH range for this compound activity. | [4][5] |
| Denaturant Concentration | ≤ 1 M Urea / Guanidine HCl | High concentrations of denaturants will inhibit enzyme activity. | [3][9] |
Table 2: Key parameters for optimizing this compound digestion.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Digestion | Insufficient enzyme; Inactive enzyme; Improper sample preparation; Short incubation time. | Optimize enzyme:protein ratio; Use fresh enzyme stock; Ensure complete denaturation, reduction, and alkylation; Increase incubation time. |
| Non-specific Cleavage | Prolonged digestion time; High enzyme:protein ratio; Contaminating proteases. | Reduce digestion time; Lower enzyme concentration; Use sequencing grade this compound.[8] |
| No N-terminal Peptide Detected | N-terminus is blocked; Peptide is too small or too large; Peptide is not retained on the HPLC column. | Use alternative digestion strategies; Adjust HPLC gradient and column chemistry. |
Logical Relationship of Cleavage Specificity and N-Terminal Identification
Conclusion
This compound digestion is a robust and valuable technique for N-terminal protein sequencing, especially when used to complement trypsin-based methods. By carefully controlling digestion parameters such as enzyme-to-substrate ratio, temperature, and incubation time, researchers can generate a specific set of peptides suitable for analysis by Edman degradation or mass spectrometry. These protocols provide a solid foundation for the successful application of this compound in protein characterization and biotherapeutic development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. promega.com [promega.com]
- 4. This compound [sigmaaldrich.com]
- 5. This compound, Sequencing Grade [ch.promega.com]
- 6. Improved Protein Digestion with the Sequencing Grade Endoproteinases this compound and Lys-C [promega.sg]
- 7. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. resynbio.com [resynbio.com]
- 10. In-solution this compound Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. learninglink.oup.com [learninglink.oup.com]
Application Notes and Protocols for Large-Scale Purification of Chymotrypsin from Bovine Pancreas
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale purification of chymotrypsin from bovine pancreas. The methodologies described are designed to yield a high-purity enzyme suitable for research, diagnostic, and pharmaceutical applications.
I. Introduction
This compound, a key digestive enzyme synthesized in the pancreas as the inactive zymogen chymotrypsinogen, is a serine protease with broad applications in various fields.[1] It specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[2][3] Its utility spans from protein sequencing and peptide mapping to therapeutic applications. The large-scale purification of this compound from bovine pancreas is a well-established process involving several key steps, including tissue homogenization, clarification, activation of the zymogen, salt precipitation, and chromatographic separations. This document outlines a comprehensive workflow for this process.
II. Purification Workflow Overview
The overall process for the large-scale purification of this compound from bovine pancreas can be visualized as a multi-step workflow. This process begins with the raw pancreatic tissue and progresses through a series of extraction, activation, and purification stages to yield highly pure this compound.
III. Data Presentation: Purification Summary
The following table summarizes the purification of this compound from bovine pancreas homogenate using a process involving adsorption on non-soluble alginate beads. This method provides an example of the expected yield and purification fold at different stages.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Homogenate | 150 | 300 | 2.0 | 100 | 1.0 |
| Adsorption/Elution | 10.3 | 186 | 18.1 | 62 | 9.0 |
Table adapted from data presented by Spelzini et al. Please note that results may vary based on the specific protocol and starting material.
IV. Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the large-scale purification of this compound.
Protocol 1: Preparation of Crude Pancreatic Extract
This protocol describes the initial steps of tissue processing to obtain a clarified crude extract containing chymotrypsinogen.
Materials:
-
Fresh or frozen bovine pancreas
-
Homogenization Buffer: 50 mM Tris-HCl, 50 mM CaCl₂, pH 7.5[4]
-
High-speed blender or homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Preparation: Start with fresh bovine pancreas, or frozen tissue thawed at 4°C. Remove excess fat and connective tissue.
-
Homogenization: Mince the pancreatic tissue and suspend it in 3 volumes of cold Homogenization Buffer (1:3 w/v). Homogenize the mixture using a high-speed blender or industrial homogenizer for 5-10 minutes. Perform this step on ice or in a cold room to minimize protein denaturation.
-
Clarification: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris and insoluble components.[2][5]
-
Collection: Carefully decant and collect the supernatant, which is the crude pancreatic extract containing chymotrypsinogen and other enzymes.
Protocol 2: Activation of Chymotrypsinogen
This protocol details the conversion of the inactive zymogen, chymotrypsinogen, to the active enzyme, this compound.
Materials:
-
Crude pancreatic extract (from Protocol 1)
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Stir plate and stir bar
Procedure:
-
Trypsin Addition: To the crude pancreatic extract, add trypsin to a final concentration of approximately 0.01 mg of trypsin per gram of the initial pancreas homogenate.[6]
-
Incubation: Gently stir the mixture at room temperature (20-25°C) or at 4°C. The activation process can be monitored by measuring the increase in chymotryptic activity over time. Activation is typically complete within 30-60 minutes.[7] The optimal pH for chymotrypsinogen activation is around 7.5.[7]
-
Monitoring (Optional): Take aliquots at different time points and perform a this compound activity assay to determine the completion of the activation reaction.
Protocol 3: Ammonium Sulfate Precipitation
This protocol describes the fractional precipitation of this compound from the activated crude extract using ammonium sulfate. This step helps to concentrate the target protein and remove some impurities.
Materials:
-
Activated crude extract (from Protocol 2)
-
Solid ammonium sulfate
-
Saturated ammonium sulfate solution (optional)
-
Stir plate and stir bar
-
Refrigerated centrifuge
Procedure:
-
Initial Salt Cut (Optional): While gently stirring the activated extract at 4°C, slowly add solid ammonium sulfate to achieve 30% saturation. Stir for at least 30 minutes. Centrifuge at 10,000 x g for 20 minutes at 4°C and discard the pellet.
-
This compound Precipitation: To the supernatant from the previous step, add more solid ammonium sulfate to bring the saturation to 70%.[5] Stir gently for 1-2 hours at 4°C.
-
Pellet Collection: Centrifuge the suspension at 10,000 - 25,000 x g for 20-30 minutes at 4°C to collect the precipitated protein.[2][8]
-
Resuspension: Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer, such as 20 mM Sodium Phosphate buffer, pH 7.0, for the subsequent chromatography step.
Protocol 4: Ion-Exchange Chromatography
This protocol outlines the purification of this compound using cation-exchange chromatography. This compound is a basic protein and will bind to a cation-exchange resin at a neutral pH.
Materials:
-
Resuspended and dialyzed protein sample (from Protocol 3)
-
Cation-exchange column (e.g., Shodex IEC CM-825, 8.0 mm ID x 75 mm)[9]
-
Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.0[9]
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 0.5 M NaCl, pH 7.0[9]
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes of Equilibration Buffer.
-
Sample Loading: Load the dialyzed protein sample onto the equilibrated column at a flow rate of approximately 1.0 mL/min.[9]
-
Washing: Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.
-
Elution: Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.[9]
-
Fraction Collection: Collect fractions throughout the elution process and monitor the absorbance at 280 nm.
-
Analysis: Assay the collected fractions for this compound activity and protein concentration. Pool the active fractions.
Protocol 5: Affinity Chromatography
This protocol describes a final polishing step using affinity chromatography for high-purity this compound. A common method utilizes a resin with an immobilized trypsin inhibitor, such as soybean trypsin inhibitor, which also has an affinity for this compound.
Materials:
-
Partially purified this compound (from Protocol 4)
-
Affinity column (e.g., Soybean Trypsin Inhibitor-Sepharose)
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0
-
Elution Buffer: 0.1 M Acetic Acid, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Column Equilibration: Equilibrate the affinity column with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Load the this compound-containing fractions onto the column.
-
Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound this compound with the Elution Buffer. The acidic pH will disrupt the interaction between this compound and the immobilized inhibitor.
-
Fraction Collection and Neutralization: Collect the eluted fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve enzyme activity.
-
Analysis: Analyze the fractions for this compound activity and purity (e.g., by SDS-PAGE). Pool the pure, active fractions.
-
Buffer Exchange: Perform a final buffer exchange into a suitable storage buffer, such as 1 mM HCl with 2 mM CaCl₂, for long-term stability.[1]
V. Quality Control and Characterization
Throughout the purification process, it is essential to monitor the purity and activity of the this compound fractions.
-
Protein Concentration: Protein concentration can be determined using standard methods such as the Bradford or BCA assay, or by measuring the absorbance at 280 nm.
-
Enzyme Activity Assay: this compound activity is commonly measured spectrophotometrically using a substrate like N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). The rate of hydrolysis is monitored by the increase in absorbance at 256 nm.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) should be used to assess the purity of the this compound at each stage of the purification process. The final product should ideally show a single band corresponding to the molecular weight of this compound (approximately 25 kDa).
VI. Signaling Pathway and Logical Relationship Diagrams
The activation of chymotrypsinogen to this compound is a critical step that involves a specific proteolytic cleavage, leading to a conformational change that forms the active site.
This diagram illustrates the initial cleavage of chymotrypsinogen by trypsin to form the active intermediate π-chymotrypsin. Subsequent autolytic cleavages lead to the formation of the stable, active α-chymotrypsin.
References
- 1. A simple method of this compound concentration and purification from pancreas homogenate using Eudragit® L100 and Eudragit® S100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bios 311 Day 2 Lab Protocols [owlnet.rice.edu]
- 3. WO2011126957A1 - Process for trypsin and this compound purification utilizing hydrophobic interaction chromatography - Google Patents [patents.google.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. files.encorbio.com [files.encorbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hplc.com [hplc.com]
Troubleshooting & Optimization
troubleshooting incomplete chymotrypsin digestion of hydrophobic proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete digestion of hydrophobic proteins with chymotrypsin.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic protein poorly digested by this compound?
Incomplete digestion of hydrophobic proteins is a common issue stemming from several factors:
-
Poor Solubility: Hydrophobic proteins tend to aggregate in aqueous buffers, making them inaccessible to this compound. The enzyme can only cleave sites on the protein's surface.
-
Protein Conformation: The native, folded structure of the protein can sterically hinder access to cleavage sites (Phenylalanine, Tyrosine, Tryptophan, and to a lesser extent, Leucine).[1]
-
Lack of Cleavage Sites: Some hydrophobic regions, particularly transmembrane domains, may have a low frequency of chymotryptic cleavage sites.[2][3]
-
Enzyme Autolysis: this compound can digest itself, reducing the amount of active enzyme available over the course of the reaction.
Q2: How can I improve the solubilization and denaturation of my protein before digestion?
Proper solubilization and denaturation are critical. The goal is to unfold the protein into a linear state, exposing the maximum number of cleavage sites.
-
Use Chaotropic Agents: High concentrations of urea (6–8 M) or guanidine hydrochloride (GuHCl, 6 M) are effective at denaturing proteins.[4][5] Important: The concentration of these agents must be lowered before adding this compound, as they can inhibit its activity. Dilute the sample until the urea or GuHCl concentration is ≤1 M.[4][5]
-
Use Surfactants: Mass spectrometry-compatible surfactants are excellent for solubilizing hydrophobic proteins.[6][7] Options like RapiGest SF, ProteaseMAX™, or PPS Silent Surfactant can significantly improve digestion efficiency.[4][7][8]
-
Reduction and Alkylation: Always perform reduction and alkylation to break and permanently block disulfide bonds. This prevents the protein from refolding. Standard reagents are Dithiothreitol (DTT) for reduction and Iodoacetamide (IAA) for alkylation.[9][10][11]
Troubleshooting Guide
Below is a step-by-step guide to address incomplete this compound digestion.
Problem: Low peptide yield and poor sequence coverage after this compound digestion.
This workflow provides a systematic approach to optimizing your digestion protocol.
Step 1: Optimize Denaturation and Solubilization Conditions
Q3: What are the recommended concentrations for denaturants and how do I manage them?
Urea and GuHCl are effective but must be used correctly. High concentrations denature the protein, but also inhibit this compound.
| Reagent | Denaturation Concentration | Max. Concentration During Digestion | Key Considerations |
| Urea | 6–8 M | ≤ 1 M | Prepare fresh to avoid carbamylation. Dilute sample before adding enzyme.[4] |
| Guanidine HCl | 6 M | ≤ 1 M | A stronger denaturant than urea. Must be diluted prior to digestion.[4][12] |
| ProteaseMAX™ | 0.01–0.2% | ≤ 0.025% | MS-compatible surfactant that aids in denaturation and digestion.[4] |
| RapiGest SF | 0.1% | 0.1% | MS-compatible; aids solubilization. Must be hydrolyzed by acidification before LC-MS.[7][8] |
Step 2: Incorporate Organic Co-solvents
Q4: Can organic solvents improve my this compound digestion?
Yes, water-miscible organic solvents can enhance the digestion of hydrophobic proteins by improving their solubility. However, the concentration must be carefully optimized.
| Organic Solvent | Recommended Concentration | Effects on this compound Activity |
| Acetonitrile | 20% (v/v) | Can prevent autolysis and significantly increase activity.[13] Higher concentrations may be inhibitory.[14] |
| Methanol | 10–50% (v/v) | Can increase activity up to 50-fold, especially when the enzyme is immobilized.[13][15] |
| Ethanol | 20–95% (v/v) | Effects vary with concentration; stability may decrease at higher concentrations.[14] |
Step 3: Employ an Alternative Enzyme Strategy
Q5: My protein has very few chymotryptic sites. What should I do?
If optimizing the digestion conditions is insufficient, using a different or additional enzyme is a powerful strategy. Hydrophobic proteins often have sparse cleavage sites for any single enzyme.[2][3]
-
Trypsin + this compound Combination: This is the most common and highly effective approach. The two enzymes have complementary specificities (Trypsin: K, R; this compound: F, Y, W, L), significantly increasing the number of potential cleavage sites and overall sequence coverage.[2][3][9] You can perform the digestions sequentially or simultaneously.
-
Pepsin: Pepsin is a non-specific protease that functions at low pH (1-2). It is particularly effective at cleaving within hydrophobic regions that are resistant to other enzymes.[12]
-
Other Proteases: Enzymes like Lys-C (cleaves at Lysine) or Glu-C (cleaves at Glutamic acid) can provide further complementary data.[10][16]
Key Experimental Protocols
Protocol 1: In-Solution Digestion with Urea Denaturation
This protocol is a standard starting point for difficult-to-digest proteins.
-
Solubilization & Denaturation:
-
Dissolve your protein sample in 6–8 M urea, 100 mM Tris-HCl, pH 8.0.[4]
-
Incubate at 37°C for 1 hour to ensure complete denaturation.
-
-
Reduction:
-
Alkylation:
-
Dilution & Digestion:
-
Dilute the sample with a digestion buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0) until the urea concentration is 1 M or less.[4] This is critical for this compound activity.
-
Add Sequencing Grade this compound at a protease-to-protein ratio of 1:50 to 1:20 (w/w).[4]
-
Incubate for 2–18 hours at 25°C.[4]
-
-
Stopping the Reaction:
-
Stop the digestion by adding an acid, such as trifluoroacetic acid (TFA) to a final concentration of 0.5%, to lower the pH.[4]
-
The sample is now ready for cleanup (e.g., C18 desalting) and LC-MS analysis.
-
Protocol 2: Combined Trypsin/Chymotrypsin Digestion
This protocol is adapted for proteins that are poorly cleaved by a single enzyme.
-
Sample Preparation:
-
Perform the Solubilization, Denaturation, Reduction, and Alkylation steps exactly as described in Protocol 1.
-
-
Dilution & Digestion:
-
Stopping and Cleanup:
References
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Combining this compound/trypsin digestion to identify hydrophobic proteins from oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. resynbio.com [resynbio.com]
- 6. Optimization of mass spectrometry-compatible surfactants for shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Less is More: Membrane Protein Digestion Beyond Urea–Trypsin Solution for Next-level Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Influence of water miscible organic solvents on alpha-chymotrypsin in solution and immobilized on Eupergit CM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and activity of alpha-chymotrypsin and trypsin in aqueous organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved protease digestion conditions for membrane protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Protein Digestion with the Sequencing Grade Endoproteinases this compound and Lys-C [worldwide.promega.com]
Technical Support Center: Preventing Chymotrypsin Autolysis During Digestion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize chymotrypsin autolysis during protein digestion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autolysis and why is it a problem?
A1: this compound is a serine protease that can digest itself in a process called autolysis. This self-digestion leads to a reduction in its enzymatic activity over time, the generation of interfering peptide fragments in downstream analyses like mass spectrometry, and can compromise the specificity of the digestion process.[1][2]
Q2: What are the optimal pH and temperature conditions to minimize autolysis while ensuring efficient digestion?
A2: this compound is optimally active in a pH range of 7.0 to 9.0.[2] However, to minimize autolysis, it is recommended to perform digestions at a pH between 7.8 and 8.0.[3] While the optimal temperature for this compound activity can be as high as 50°C, self-digestion may occur at temperatures above 37°C.[3] Therefore, a common recommendation for digestion is between 25°C and 30°C.[1]
Q3: How does calcium chloride help in preventing this compound autolysis?
A3: Calcium ions (Ca²⁺) act as a stabilizer for this compound, enhancing its structural stability and reducing the rate of autolysis.[4][5] The presence of calcium is crucial for maintaining the enzyme's activity and integrity during digestion.
Q4: Should I use native or chemically modified this compound for my experiments?
A4: For applications sensitive to non-specific cleavage and autolytic fragments, such as peptide mapping and mass spectrometry, it is highly recommended to use a sequencing grade or chemically modified this compound.[1] These versions are treated to be more resistant to autolytic inactivation and have improved stability over longer incubation periods.[1]
Q5: What is the recommended enzyme-to-substrate ratio for this compound digestion?
A5: The recommended enzyme-to-substrate ratio (w/w) for this compound to protein is typically between 1:50 and 1:200.[1] It is advisable to use the lowest effective ratio that achieves complete digestion within the desired timeframe to minimize autolysis and non-specific cleavage.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low protein digestion efficiency. | 1. Suboptimal pH or temperature. 2. This compound autolysis has reduced enzyme activity. 3. Incomplete denaturation of the substrate protein. | 1. Ensure the digestion buffer is within the optimal pH range (7.8-8.0).[3] Incubate at a controlled temperature (25-30°C).[1] 2. Add calcium chloride to the digestion buffer (1-10 mM). Use a fresh aliquot of this compound. Consider using a chemically modified, autolysis-resistant this compound.[1] 3. Ensure proper denaturation, reduction, and alkylation of your protein sample before digestion. |
| Presence of unexpected peptide fragments in mass spectrometry data. | 1. This compound autolysis products. 2. Non-specific cleavage by this compound. | 1. Optimize digestion conditions (pH, temperature, time) to minimize autolysis. Use sequencing grade this compound.[1] 2. Reduce the incubation time and/or the enzyme-to-substrate ratio.[1] |
| Inconsistent digestion results between experiments. | 1. Variability in this compound activity due to autolysis during storage or handling. 2. Inconsistent preparation of digestion buffer or enzyme solution. | 1. Reconstitute this compound in 1 mM HCl and store in aliquots at -20°C to prevent autolysis. Avoid repeated freeze-thaw cycles. 2. Prepare fresh digestion buffer for each experiment. Ensure accurate pipetting of the enzyme. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for minimizing this compound autolysis.
Table 1: Optimal Digestion Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.8 - 8.0 | This compound is stable and active in this range.[3][6] |
| Temperature | 25 - 30°C | Balances enzyme activity with the rate of autolysis.[1] |
| Calcium Chloride (CaCl₂) Concentration | 1 - 10 mM | Stabilizes this compound and reduces autolysis. |
| Enzyme:Substrate Ratio (w/w) | 1:50 - 1:200 | Use the lowest ratio for complete digestion.[1] |
| Incubation Time | 1 - 10 hours | Shorter times are preferable to reduce non-specific cleavage.[1] |
Table 2: this compound Stability Under Different Conditions
| Condition | Stability | Reference |
| Storage in 1 mM HCl at -20°C | Frozen aliquots are stable for approximately one week. | |
| Incubation at 30°C in reaction buffer (Modified this compound) | Retains >80% activity after 6 hours and >70% after 24 hours. | [1] |
| pH < 6 | Significantly inhibited activity. | [6] |
| pH 4 | Denatured. | [6] |
Experimental Protocols
Detailed Protocol for In-Solution Protein Digestion with this compound
This protocol is a general guideline. Optimization may be required for specific proteins.
1. Reagents and Materials:
-
Protein sample
-
Denaturation buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 100 mM Dithiothreitol (DTT)
-
Alkylating agent: 200 mM Iodoacetamide (IAA)
-
This compound, sequencing grade
-
This compound resuspension solution: 1 mM HCl
-
Digestion buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0[7]
-
Quenching solution: 10% Trifluoroacetic acid (TFA) or Formic acid (FA)
2. Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in the denaturation buffer to a final concentration of 1-2 mg/mL.
-
Add the reducing agent (DTT) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
Add the alkylating agent (IAA) to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., Urea < 1 M, Guanidine HCl < 0.5 M).
-
-
This compound Digestion:
-
Reconstitute lyophilized this compound in 1 mM HCl to a stock concentration of 1 mg/mL.
-
Add the this compound solution to the protein sample at an enzyme-to-substrate ratio of 1:50 to 1:200 (w/w).
-
Incubate at 25-30°C for 2-18 hours.[7] The optimal time should be determined empirically.
-
-
Stopping the Digestion:
-
Stop the reaction by adding the quenching solution to lower the pH to < 3.0.
-
Visualizations
Caption: The process of this compound autolysis where active enzyme molecules digest each other.
Caption: Key factors that contribute to the prevention of this compound autolysis.
Caption: A typical experimental workflow for in-solution protein digestion using this compound.
References
- 1. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 3. This compound selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 4. Biomolecular Condensation of Trypsin Prevents Autolysis and Promotes Ca2+-Mediated Activation of Esterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
Technical Support Center: Optimizing Chymotrypsin for Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the chymotrypsin-to-protein ratio in mass spectrometry-based proteomics experiments.
Troubleshooting Guide
This section addresses specific issues encountered during this compound digestion workflows.
Question: Why is my protein digestion incomplete, resulting in low sequence coverage?
Answer:
Incomplete digestion is a common issue that can significantly impact protein identification and sequence coverage. Several factors can contribute to this problem.
Potential Causes & Solutions:
-
Suboptimal Enzyme-to-Protein Ratio: An insufficient amount of this compound will result in undigested proteins. Conversely, while less common for causing incomplete digestion, an excessive ratio can lead to non-specific cleavages.
-
Poor Protein Denaturation: this compound requires access to cleavage sites within the protein's structure. Tightly folded proteins can be resistant to digestion.[3]
-
Solution: Ensure thorough denaturation. Use denaturants like 6-8 M urea or 6 M guanidine HCl.[4][5] For proteins that are particularly difficult to denature, heating the sample can be beneficial.[4] If using urea, ensure it is diluted to a concentration compatible with this compound activity (typically <2 M) before adding the enzyme.[6]
-
-
Incorrect Digestion Time or Temperature: this compound's activity is time and temperature-dependent.
-
Solution: A standard protocol involves overnight incubation (12-18 hours) at 37°C.[1][2] However, shorter incubation times (e.g., 3 hours) can also be effective, especially with optimized ratios.[7][8] Be aware that longer incubation times can sometimes increase the number of non-specific cleavages.[9]
-
-
Presence of Inhibitors: Certain chemicals from sample preparation can inhibit this compound activity.
-
Solution: Ensure all reagents are compatible with enzymatic digestion. For example, high concentrations of detergents like SDS can inhibit proteases and should be removed or diluted prior to digestion.
-
Question: I'm observing a high number of missed cleavages in my results. What's going wrong?
Answer:
Missed cleavages occur when this compound fails to cut at an expected site (C-terminal to Phe, Tyr, Trp, and to a lesser extent Leu).[6]
Potential Causes & Solutions:
-
Steric Hindrance: The protein's local structure can physically block the enzyme's access to a cleavage site. Adjacent proline residues are a known cause of missed cleavages.[6]
-
Insufficient Incubation Time: The digestion may not have proceeded long enough for all potential sites to be cleaved.
-
Solution: Increase the digestion time. A time-course experiment (e.g., testing 4, 8, and 16-hour points) can help identify the optimal duration for your specific sample.
-
-
Suboptimal Enzyme Ratio: Too little enzyme can lead to incomplete cleavage at all potential sites.
-
Solution: Increase the this compound-to-protein ratio (e.g., from 1:50 to 1:20 w/w) to drive the reaction to completion.
-
Question: My mass spectra are complicated by this compound autolysis peaks. How can I minimize this?
Answer:
Autolysis, where the enzyme digests itself, can create interfering peaks in your mass spectrum and reduce the amount of active enzyme available for your sample.[10]
Potential Causes & Solutions:
-
Excessive Enzyme Concentration: High this compound-to-protein ratios can increase the likelihood of enzyme molecules interacting with and digesting each other.
-
Solution: Use the lowest effective enzyme ratio. While ratios up to 1:20 are common, you can test lower ratios like 1:50 or 1:100, especially if autolysis is a significant issue.[12]
-
-
Prolonged Incubation at High Temperatures: Extended incubation times can promote autolysis.
-
Suboptimal pH: this compound activity and stability are pH-dependent.
-
Solution: Maintain the digestion buffer at the optimal pH, typically around pH 7.8-8.5.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage specificity of this compound?
This compound primarily cleaves at the C-terminal side of aromatic amino acids: Tyrosine (Y), Phenylalanine (F), and Tryptophan (W).[6][9] It also exhibits secondary, slower cleavage activity at other residues, including Leucine (L), Methionine (M), and Histidine (H).[9] This broader specificity can be useful for generating overlapping peptides to complement trypsin digests.[9][10]
Q2: When should I choose this compound over trypsin?
This compound is an excellent alternative or complementary enzyme to trypsin in several scenarios:
-
Hydrophobic Proteins: For proteins with few lysine (K) or arginine (R) residues, especially hydrophobic or membrane proteins, this compound can generate more suitable peptides for MS analysis.[7][14]
-
Improving Sequence Coverage: When trypsin digestion results in gaps in sequence coverage, using this compound can produce overlapping peptides that cover these regions.[9][10]
-
Confirmation of PTMs: Analyzing a protein with both enzymes provides greater confidence in the localization of post-translational modifications.
Q3: Can I combine trypsin and this compound in the same reaction?
Yes, a combined trypsin/chymotrypsin digestion can be very effective, particularly for complex or hydrophobic protein samples.[7] This approach can increase protein coverage by leveraging the complementary cleavage specificities of both enzymes.[14][15] A common protocol involves adding a mixture of the two enzymes at a 1:20 to 1:50 (w/w) total enzyme-to-protein ratio and incubating for 3 hours at 37°C.[7]
Q4: How should I prepare my protein sample before adding this compound?
Proper sample preparation is critical for successful digestion. A typical workflow involves:
-
Denaturation: Unfolding the protein, often with 6-8 M urea or 6 M guanidine HCl.[4][5]
-
Reduction: Breaking disulfide bonds using Dithiothreitol (DTT). A common protocol uses a final concentration of 10 mM DTT and incubation at 56°C for 40-60 minutes.[1][2]
-
Alkylation: Capping the reduced cysteines to prevent re-formation of disulfide bonds, typically with Iodoacetamide (IAA) at a final concentration of 20-30 mM for 30 minutes in the dark at room temperature.[1][2][5]
-
Buffer Exchange/Dilution: Before adding this compound, any denaturants must be diluted to a concentration that does not inhibit the enzyme (e.g., ≤1-2 M urea).[5][6] This is typically done by diluting the sample with a buffer like 50 mM ammonium bicarbonate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound digestion to guide experimental design.
Table 1: Recommended this compound-to-Protein Ratios
| Ratio (w/w) | Application Notes | Reference(s) |
| 1:20 - 1:50 | Standard starting range for most in-solution digestions. Effective for a wide variety of proteins. | [1][2][7] |
| 1:60 | Recommended for peptide digestion to minimize enzyme contribution. | |
| 1:200 - 1:20 | A broader range that can be explored, with lower ratios used to minimize autolysis. | [4] |
Table 2: Typical Incubation Conditions
| Parameter | Value | Notes | Reference(s) |
| Temperature | 25°C - 37°C | 37°C is common for overnight digestions. Temperatures above 40°C may increase autolysis. | [1][2][4] |
| Time | 2 - 18 hours | Overnight (12-18 hours) is a standard protocol. Shorter times (2-4 hours) can be sufficient and may reduce non-specific cleavages. | [4][7][8] |
| pH | 7.8 - 8.5 | Optimal pH range for this compound activity. Tris-HCl or ammonium bicarbonate are common buffers. | [13] |
Experimental Protocols
Detailed Protocol: In-Solution this compound Digestion of 15 µg Protein
This protocol is adapted for a standard proteomics workflow.[1][2]
1. Reagent Preparation:
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (Ambic).
-
Reduction Agent: 85 mM Dithiothreitol (DTT) in 50 mM Ambic.
-
Alkylation Agent: 55 mM Iodoacetamide (IAA) in 50 mM Ambic (prepare fresh and protect from light).
-
This compound Stock: Reconstitute lyophilized this compound to 1 mg/mL in 50 mM acetic acid. Further dilute to 0.01 mg/mL with 50 mM Ambic immediately before use.[1][2]
-
Quenching Solution: 5% Formic Acid (FA) or 1% Trifluoroacetic Acid (TFA).
2. Protein Denaturation, Reduction, and Alkylation:
-
Start with 15 µg of protein in a suitable volume (e.g., 15 µL for a 1 mg/mL concentration).
-
Add 2 µL of 85 mM DTT (final concentration ~10 mM). Incubate at 56°C for 40 minutes.[1][2]
-
Cool the sample to room temperature.
-
Add 7 µL of 55 mM IAA (final concentration ~20 mM). Incubate for 30 minutes in the dark at room temperature.[1][2]
-
To quench excess IAA, add 3 µL of 85 mM DTT and incubate for 10 minutes in the dark at room temperature.[1][2]
3. This compound Digestion:
-
Add the freshly diluted this compound solution to achieve the desired enzyme-to-protein ratio (e.g., for a 1:50 ratio with 15 µg of protein, add 0.3 µg of this compound).
-
Mix gently and incubate overnight (12-18 hours) at 37°C.[1][2]
4. Reaction Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.[2]
-
Dry the digested sample to completion using a vacuum centrifuge.[1]
-
For LC-MS/MS analysis, reconstitute the peptides in 10-20 µL of 0.1% Formic Acid.[2]
-
Clean up the peptide sample using a C18 ZipTip or equivalent solid-phase extraction method to remove salts and detergents before MS analysis.[1]
Visualizations
Caption: Standard workflow for in-solution this compound digestion for mass spectrometry.
Caption: Troubleshooting flowchart for incomplete this compound digestion.
References
- 1. In-solution this compound Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. resynbio.com [resynbio.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Improved Protein Digestion with the Sequencing Grade Endoproteinases this compound and Lys-C [worldwide.promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 11. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. This compound selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 14. Combining this compound/trypsin digestion to identify hydrophobic proteins from oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
reducing non-specific cleavage in chymotrypsin digestion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific cleavage during chymotrypsin digestion experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific cleavage during this compound digestion?
A1: Non-specific cleavage by this compound can arise from several factors. Primarily, it occurs due to the enzyme's secondary cleavage specificities, which are slower than its primary cleavage at aromatic residues (Tyrosine, Phenylalanine, and Tryptophan).[1] Factors that can exacerbate non-specific cleavage include high enzyme-to-substrate ratios, prolonged incubation times, and suboptimal buffer conditions (pH and temperature).[2] Additionally, autolysis of this compound, where the enzyme digests itself, can release fragments that may contribute to background noise and the appearance of non-specific cleavage.[3]
Q2: What is the optimal pH for this compound activity to ensure specificity?
A2: The optimal pH for this compound activity is generally between 7.0 and 9.0.[4] For maximal specificity, a pH range of 7.8 to 8.5 is often recommended.[5][6] Operating within this pH range helps maintain the correct ionization state of the catalytic triad residues (Histidine-57, Aspartate-102, and Serine-195), which is crucial for its primary cleavage activity.[7][8] Deviating significantly from this range can lead to reduced activity and potentially increased non-specific cleavage. For instance, at a pH below 6, this compound activity is significantly inhibited.[9]
Q3: How does temperature affect this compound digestion and specificity?
A3: The optimal temperature for this compound digestion is typically around 37°C for standard overnight digestions.[10] Some studies suggest an optimal temperature of up to 50°C for shorter incubation times.[5] However, higher temperatures can increase the rate of both specific and non-specific cleavage, and may also lead to enzyme denaturation over longer periods.[11][12] It is a trade-off between reaction speed and specificity. For applications requiring high specificity, adhering to 37°C is a safe practice.
Q4: What is the recommended this compound-to-protein ratio?
A4: A standard this compound-to-protein ratio (w/w) for specific cleavage is between 1:20 and 1:50.[10][13] Using a higher concentration of this compound can lead to an increase in non-specific cleavages. It is advisable to optimize this ratio for your specific protein of interest, starting with a lower enzyme concentration and increasing it if digestion is incomplete.
Q5: Can additives be used to improve digestion specificity?
A5: Yes, certain additives can influence this compound activity. Low concentrations of organic solvents like methanol (around 10%) have been shown to sometimes enhance digestion of certain proteins, particularly membrane proteins, without significantly impacting specificity.[14] However, high concentrations of organic solvents or detergents like SDS can inhibit this compound activity.[14] For instance, 0.1% SDS can cause a 90% reduction in activity.[14] Calcium ions (5-10 mM) can stabilize this compound and may help maintain its specific activity.[6]
Troubleshooting Guide
Issue 1: High levels of non-specific cleavage are observed in my mass spectrometry results.
| Possible Cause | Troubleshooting Step | Rationale |
| Enzyme-to-substrate ratio is too high. | Reduce the this compound-to-protein ratio to 1:50 or 1:100 (w/w) and perform a titration to find the optimal concentration. | A lower enzyme concentration minimizes the chances of secondary, less specific cleavage events occurring.[2] |
| Incubation time is too long. | Decrease the digestion time. Try a time course experiment (e.g., 2, 4, 8, 16 hours) to determine the shortest time required for complete digestion. | This compound's primary cleavage at aromatic residues is faster than its secondary cleavages. Shorter incubation times favor the primary cleavages. |
| Suboptimal pH of the digestion buffer. | Ensure the pH of your digestion buffer is between 7.8 and 8.5. Prepare fresh buffer and verify the pH before use.[5] | The catalytic activity and specificity of this compound are highly dependent on the pH.[7] |
| High digestion temperature. | Perform the digestion at 37°C. Avoid higher temperatures unless you have specifically optimized for them. | While higher temperatures can speed up digestion, they can also increase the rate of non-specific cleavage.[12] |
| Enzyme autolysis. | Minimize the time the reconstituted this compound is kept at room temperature or 37°C before adding it to the substrate. Prepare fresh enzyme solution for each experiment.[10] | This compound can digest itself, leading to enzyme fragments and potentially altered activity. |
Issue 2: My protein is not being completely digested.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient enzyme concentration. | Gradually increase the this compound-to-protein ratio (e.g., from 1:50 to 1:20). | Some proteins are more resistant to digestion and may require a higher enzyme concentration. |
| Protein is not properly denatured. | Ensure complete denaturation of your protein sample before adding this compound. This can be achieved by heating, or using denaturants like urea or guanidine-HCl followed by dilution before adding the enzyme. | Proper denaturation exposes the cleavage sites to the enzyme.[15] |
| Inhibitors are present in the sample. | Perform a buffer exchange or dialysis step to remove potential inhibitors from your sample. | Contaminants from upstream processing can inhibit this compound activity. |
| Short incubation time. | Increase the incubation time. An overnight (16-18 hours) digestion at 37°C is a common starting point.[4][10] | Complex or resistant proteins may require longer incubation times for complete digestion. |
Experimental Protocols
Standard In-Solution this compound Digestion Protocol
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.5).
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 40 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Dilution and Enzyme Addition:
-
Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the denaturant concentration to less than 1 M urea or 0.6 M guanidine-HCl.
-
Add sequencing-grade this compound at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio.[10]
-
-
Digestion:
-
Incubate at 37°C for 16-18 hours.[10]
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%, which will lower the pH and inactivate the this compound.[16]
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 5. This compound selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 6. [An in-gel digestion method of this compound to improve sequence coverage of membrane protein by mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In-solution this compound Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Improved protease digestion conditions for membrane protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resynbio.com [resynbio.com]
- 16. pharmacyfreak.com [pharmacyfreak.com]
Technical Support Center: Chymotrypsin-Catalyzed Peptide Synthesis
Welcome to the technical support center for chymotrypsin-catalyzed peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows for improved peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound-catalyzed peptide synthesis?
Low yields can stem from several factors, including suboptimal reaction conditions, substrate limitations, and enzyme instability. Key areas to investigate are:
-
pH: The pH of the reaction medium is critical for this compound activity, with the optimal range typically being between 7.0 and 9.0.[1][2][3]
-
Solvent Composition: The presence and concentration of organic co-solvents significantly impact reaction equilibrium and enzyme performance.[4][5][6]
-
Acyl Donor and Acceptor Choice: The nature of the N-acylated amino acid ester (acyl donor) and the amino acid amide or peptide (acyl acceptor) influences the reaction rate and overall yield.[7][8][9]
-
Water Activity: In predominantly organic media, the thermodynamic water activity is a crucial parameter affecting reaction kinetics.[5]
-
Temperature: Temperature affects both the reaction rate and the stability of the enzyme.[4][6]
-
Enzyme Immobilization: The method of immobilization can impact enzyme stability and reusability.[4][6]
Q2: How can I shift the reaction equilibrium towards synthesis and away from hydrolysis?
Minimizing the hydrolysis of the acyl donor ester is a primary concern for maximizing peptide yield. Strategies to favor synthesis include:
-
Using Organic Co-solvents: Increasing the concentration of water-miscible organic solvents like dimethylformamide (DMF), acetonitrile, or 1,4-butanediol can suppress the competing hydrolysis reaction.[4][5][6] In some cases, hydrophobic solvents can also lead to high reaction rates with minimal hydrolysis.[5]
-
Lowering Water Content: In organic media, reducing the water content (lowering water activity) can favor the synthesis pathway.[5]
-
Product Precipitation: If the synthesized peptide has low solubility in the reaction medium, its precipitation can drive the equilibrium towards product formation.[8]
Q3: What type of acyl donor should I choose for optimal results?
The choice of the acyl donor is critical. This compound exhibits high specificity for aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan at the C-terminus of the acyl donor.[7][10] Highly reactive esters, like carbamoylmethyl (Cam) esters, have been shown to significantly improve peptide yields, even when incorporating D-amino acids.[9][11]
Q4: Can I use D-amino acids in my synthesis?
Yes, this compound can be used to incorporate D-amino acids at the N-terminus of a dipeptide amide.[9] Using highly reactive carbamoylmethyl (Cam) esters as acyl donors for the D-amino acid can result in high yields.[9][11] The enzyme can distinguish between L and D configurations of the acceptor amino acid amides.[4][6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Peptide Yield | Suboptimal pH. | Optimize the pH of the reaction buffer, typically between 7.0 and 8.0 for this compound.[1] |
| High degree of hydrolysis of the acyl donor. | Increase the concentration of an organic co-solvent (e.g., DMF, acetonitrile).[4][12] Consider using a hydrophobic solvent system with low water activity.[5] | |
| Poor substrate specificity. | Ensure the acyl donor has a C-terminal aromatic amino acid (Phe, Tyr, Trp) for optimal this compound activity.[7][10] For the acyl acceptor, amino acid amides or hydrazides are generally more effective than free amino acids or esters.[8] | |
| Enzyme instability. | Consider immobilizing the this compound on a solid support like tresyl chloride-activated agarose, which can improve stability.[4][6] Lowering the reaction temperature can also enhance enzyme stability and yield.[4][6] | |
| Side Product Formation | Condensation with multiple nucleophile molecules. | Optimize the ratio of acyl donor to nucleophile. An excess of the nucleophile can sometimes lead to by-products.[12] Conversely, a six-fold excess of the acceptor amine has been shown to achieve almost complete synthesis in some cases.[4][6] |
| Autolysis of this compound. | Avoid temperatures above 37°C during digestion. Store the enzyme in an acidic solution (e.g., 1 mM HCl) and at low temperatures (-20°C) to prevent self-digestion. | |
| Difficulty in Product Purification | Low solubility of substrates or products. | The use of water-miscible organic solvents can increase the solubility of both reactants and products, which can be advantageous for continuous operation and purification.[4][6] |
Quantitative Data Summary
Table 1: Effect of Organic Co-Solvent on Peptide Yield
| Organic Co-Solvent | Concentration (% v/v) | Peptide Synthesized | Yield (%) | Reference |
| Dimethylformamide (DMF) | 50 | Ac-Phe-Ala-NH₂ | ~97 | [4][6] |
| 1,4-Butanediol | 90 | Not specified | High | [4][6] |
Table 2: Influence of Acyl Donor on Peptide Synthesis Yield
| Acyl Donor | Acyl Acceptor | Yield (%) | Time (h) | Reference |
| N-protected D-amino acid carbamoylmethyl (Cam) ester | L-amino acid amide | up to 80 | 1-3 | [9] |
| N-benzyloxycarbonyl (CBZ)-Phe-OCam | H-Phe-NH₂ | ~90 | Not specified | [11] |
Experimental Protocols
Protocol 1: General this compound-Catalyzed Peptide Synthesis in an Aqueous-Organic Mixture
This protocol is a general guideline for synthesizing a dipeptide using immobilized this compound.
Materials:
-
α-Chymotrypsin immobilized on tresyl chloride-activated agarose.[4][6]
-
N-acetylated amino acid ester (acyl donor, e.g., Ac-Phe-OMe).
-
Amino acid amide (acyl acceptor, e.g., Ala-NH₂).
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0).
-
Organic Co-solvent (e.g., Dimethylformamide - DMF).
-
Reaction vessel with agitation.
Procedure:
-
Prepare the reaction mixture by dissolving the acyl donor and acyl acceptor in the reaction buffer. A typical starting point is a 1:6 molar ratio of acyl donor to acyl acceptor.[4][6]
-
Add the organic co-solvent to the desired final concentration (e.g., 50% v/v DMF).[4][6]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 4°C for improved enzyme stability and yield).[4][6]
-
Initiate the reaction by adding the immobilized α-chymotrypsin (e.g., 0.1 mg/mL).[4][6]
-
Incubate the reaction with gentle agitation for a predetermined time (e.g., 2 hours or until completion).
-
Monitor the reaction progress by a suitable analytical method, such as HPLC, to measure the formation of the peptide product and the consumption of the acyl donor.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Isolate and purify the peptide product from the reaction mixture using standard chromatographic techniques.
Protocol 2: Synthesis of a Dipeptide containing a D-amino Acid
This protocol outlines the synthesis of a dipeptide with an N-terminal D-amino acid.
Materials:
-
α-Chymotrypsin (free or immobilized).
-
N-protected D-amino acid carbamoylmethyl (Cam) ester (acyl donor, e.g., CBZ-D-Phe-OCam).[9]
-
L-amino acid amide (acyl acceptor, e.g., L-Phe-NH₂).
-
Reaction Buffer (pH 8.0).
-
Reaction vessel with agitation.
Procedure:
-
Prepare the reaction mixture by dissolving the acyl donor (e.g., 10 mM) and the acyl acceptor (e.g., 50 mM) in the reaction buffer (pH 8).[9]
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding α-chymotrypsin (e.g., 2 mg/mL).[9]
-
Incubate the reaction with agitation for 1-3 hours.[9]
-
Monitor the formation of the dipeptide amide product using HPLC.
-
Stop the reaction, for example, by adding an acid to lower the pH.
-
Purify the resulting N-protected dipeptide amide using appropriate chromatographic methods.
Visual Guides
Caption: Workflow for this compound-catalyzed peptide synthesis.
Caption: Troubleshooting logic for low peptide synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Peptide synthesis in aqueous-organic solvent mixtures with alpha-chymotrypsin immobilized to tresyl chloride-activated agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide synthesis in aqueous–organic solvent mixtures with α‐this compound immobilized to tresyl chloride‐activated agarose | Semantic Scholar [semanticscholar.org]
- 7. Peptide synthesis by proteases in organic solvents: medium effect on substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpha-Chymotrypsin as the catalyst for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-chymotrypsin-catalyzed peptide synthesis using N-protected D-amino acid carbamoylmethyl esters as acyl donors [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
chymotrypsin activity loss upon storage and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing chymotrypsin activity loss during storage and troubleshooting related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound activity loss during storage?
A1: The primary reasons for the loss of this compound activity during storage are:
-
Autolysis: As a protease, this compound can digest itself, leading to inactivation. This is more pronounced in solution.
-
Denaturation: Changes in temperature, pH, or the presence of denaturing agents can cause the enzyme to unfold and lose its catalytic activity.
-
Oxidation: Certain amino acid residues in the enzyme can be susceptible to oxidation, which can affect its structure and function.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C to -80°C. For short-term storage of solutions, 2-8°C is recommended, but for periods longer than a few days, freezing at -20°C or below is preferable.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable at a low pH, typically around 3.0. At this acidic pH, its enzymatic activity is minimal, which significantly reduces the rate of autolysis. For activity assays, the pH is typically raised to its optimal range of 7.8-8.0.
Q4: What are some common stabilizers used to prevent this compound activity loss?
A4: Common stabilizers include:
-
Calcium ions (Ca²⁺): Calcium ions are known to bind to this compound and increase its stability against autolysis.
-
Glycerol or Sucrose: These cryoprotectants can help to stabilize the enzyme's structure, especially during freezing and thawing.
-
Competitive inhibitors: In some cases, reversible competitive inhibitors can be used to block the active site and prevent autolysis during storage. These must be removed before use.
Troubleshooting Guide
Issue: Significant loss of this compound activity in my stock solution.
This guide will help you troubleshoot potential causes for the loss of this compound activity in your prepared solutions.
Troubleshooting Workflow
Technical Support Center: Managing Chymotrypsin Inhibitor Cross-Reactivity in Assays
Welcome to the technical support center for managing chymotrypsin inhibitor cross-reactivity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during inhibitor assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound inhibitor cross-reactivity?
A1: this compound inhibitor cross-reactivity refers to the phenomenon where an inhibitor designed to target this compound also binds to and inhibits other, structurally similar proteases, such as trypsin.[1] This is a common challenge in assay development, as many serine proteases share conserved structural features in their active sites.[2] For instance, the Bowman-Birk inhibitor (BBI) is well-known to inhibit both trypsin and this compound.[3][4]
Q2: Why is it critical to manage cross-reactivity in my inhibitor assays?
A2: Managing cross-reactivity is crucial for obtaining accurate and reliable data. Uncontrolled cross-reactivity can lead to an overestimation of the inhibitor's potency and a misinterpretation of its specificity.[5] In drug development, a lack of specificity can result in off-target effects and potential toxicity. Therefore, thoroughly characterizing an inhibitor's cross-reactivity profile is essential for advancing a lead compound.
Q3: What are the primary causes of cross-reactivity and non-specific binding in this compound inhibitor assays?
A3: The primary causes include:
-
Structural Homology: this compound and other serine proteases like trypsin share significant structural similarities, particularly in the substrate-binding pocket, making it possible for an inhibitor to bind to multiple enzymes.[2]
-
Inhibitor Type: Some inhibitors are inherently less specific. For example, the Kunitz trypsin inhibitor (KTI) primarily inhibits trypsin but can show some activity against this compound.[6][7] Conversely, the Bowman-Birk inhibitor (BBI) has distinct inhibitory domains for both trypsin and this compound.[4]
-
Assay Conditions: Suboptimal assay conditions, such as inappropriate buffer composition or insufficient blocking, can lead to non-specific binding of the inhibitor to assay components, resulting in a high background signal that can be mistaken for inhibition.[8]
Q4: How can I distinguish between true this compound inhibition and non-specific effects or cross-reactivity?
A4: To differentiate between true inhibition and other effects, you should run a panel of control experiments. This includes testing the inhibitor against a panel of related proteases (e.g., trypsin, elastase) to determine its specificity profile.[9] Additionally, including a "no enzyme" control can help identify if the inhibitor is interfering with the substrate or detection system. A "no inhibitor" control is also essential to establish the baseline enzyme activity.
Section 2: Troubleshooting Guides
Problem: High Background Signal in My Inhibitor Assay
High background can obscure the true signal and lead to inaccurate results. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., BSA, casein) or extend the blocking incubation time. Consider trying a different blocking agent if cross-reactivity with the blocker is suspected.[10] |
| Excessive Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[11] |
| Inadequate Washing | Increase the number of wash steps and ensure that the wells are completely emptied between washes. Adding a detergent like Tween-20 to the wash buffer can also help.[12] |
| Contaminated Reagents | Use fresh, sterile reagents. Contamination can introduce substances that interfere with the assay.[12] |
Problem: Weak or No Signal in My Inhibitor Assay
A weak or absent signal can make it impossible to determine the inhibitor's potency. Consider the following:
| Possible Cause | Recommended Solution |
| Inactive Enzyme or Inhibitor | Confirm the activity of your this compound stock and ensure your inhibitor has not degraded. Prepare fresh solutions if necessary. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of your enzyme and substrate to ensure the reaction proceeds at a measurable rate. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of your assay buffer are optimal for this compound activity. |
| Reagent Omission | Double-check your protocol to ensure all necessary reagents were added in the correct order. |
Problem: Inconsistent Results Between Assay Runs
Poor reproducibility can undermine the reliability of your findings. Here's how to improve consistency:
| Possible Cause | Recommended Solution |
| Variability in Pipetting | Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, use a multi-channel pipette where appropriate. |
| Temperature Fluctuations | Ensure all incubation steps are carried out at a consistent temperature. Avoid stacking plates during incubation, which can lead to uneven temperature distribution.[13] |
| Reagent Degradation | Aliquot your reagents to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, fill the outer wells of the plate with buffer and do not use them for experimental samples. |
Problem: Suspected Cross-Reactivity with Other Proteases
If you suspect your this compound inhibitor is also inhibiting other proteases, a systematic approach is needed:
| Possible Cause | Recommended Solution |
| Inhibitor Binds to Multiple Proteases | Test the inhibitor against a panel of related serine proteases (e.g., trypsin, elastase, thrombin) to determine its specificity profile.[9] |
| Sample Matrix Interference | Components in your sample matrix may be interfering with the assay. Perform spike-and-recovery experiments to assess matrix effects.[14] |
| Antibody Cross-Reactivity (in Immunoassays) | If using an antibody-based detection method, ensure the antibody is specific for the target and does not cross-react with other components in the assay.[15] |
Section 3: Experimental Protocols
Protocol for Screening this compound Inhibitor Specificity
This protocol is designed to assess the specificity of a this compound inhibitor by testing it against other serine proteases.
Materials:
-
Purified this compound, trypsin, and elastase
-
Specific chromogenic or fluorogenic substrates for each enzyme
-
Test inhibitor stock solution
-
Assay buffer (e.g., Tris-HCl or HEPES with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of each enzyme and its corresponding substrate in the assay buffer. Prepare serial dilutions of your test inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme (this compound, trypsin, or elastase). Include a "no inhibitor" control for each enzyme.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate Reaction: Add the appropriate substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each enzyme.[16]
Protocol for Optimizing Blocking Conditions to Reduce Non-Specific Binding
This protocol helps in identifying the most effective blocking buffer to minimize background signal in an ELISA-based inhibitor assay.
Materials:
-
Coated and blocked 96-well plate
-
A panel of blocking buffers (e.g., 1-5% BSA in PBS, non-fat dry milk, commercial blocking solutions)
-
Primary and secondary antibodies
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution
-
Stop solution
Procedure:
-
Plate Preparation: Coat the plate with your target antigen or capture antibody as per your standard protocol.
-
Blocking: Add different blocking buffers to different sets of wells. Incubate for 1-2 hours at room temperature.
-
No Primary Antibody Control: To assess the background from the secondary antibody, run the assay as usual but omit the primary antibody for a set of wells for each blocking condition.
-
Full Assay: In parallel, run the complete assay with both primary and secondary antibodies for each blocking condition.
-
Data Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield the highest signal with the lowest background.[14]
Section 4: Data Interpretation
Comparative Inhibitory Activity of Common Protease Inhibitors
The following table summarizes the differential inhibitory activities of Kunitz Trypsin Inhibitor (KTI) and Bowman-Birk Inhibitor (BBI) against trypsin and this compound, providing a reference for expected cross-reactivity.
| Inhibitor | Target Protease | Binding Affinity (Kd) / Inhibition Constant (Ki) | Key Characteristics |
| Kunitz Trypsin Inhibitor (KTI) | Trypsin | High Affinity | Primarily inhibits trypsin, with weaker inhibition of this compound.[6][7] |
| This compound | ~40-fold weaker affinity than for trypsin | ||
| Bowman-Birk Inhibitor (BBI) | Trypsin | Ki of 29.8 nM | Inhibits both trypsin and this compound through two independent reactive sites.[4][17] |
| This compound | Ki of 3.3 nM (~10-fold stronger affinity than for trypsin) | BBI is a major contributor to both trypsin and this compound inhibition in soybeans.[3] |
Section 5: Visual Guides
Workflow for Troubleshooting High Background in an Inhibitor Assay
Caption: A decision tree for systematically troubleshooting high background signals in inhibitor assays.
Workflow for Assessing Inhibitor Specificity
Caption: A streamlined workflow for determining the specificity profile of a this compound inhibitor.
References
- 1. Immunological cross-reaction between trypsin and this compound as a guide to structural homology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attempts to convert this compound to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Bowman-Birk inhibitor. Trypsin- and this compound-inhibitor from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trypsin Inhibitors [sigmaaldrich.com]
- 8. arp1.com [arp1.com]
- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. jg-biotech.com [jg-biotech.com]
- 13. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Chymotrypsin Activity Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize chymotrypsin activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is typically in the range of 7.5 to 8.5.[1][2] The specific optimum can vary depending on the substrate and the source of the enzyme. For instance, bovine this compound exhibits high activity at pH 7.8 when using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate.[3][4] this compound derived from marine organisms may have slightly different optimal pH values, for example, lobster this compound has an optimum pH of 7.0.[5] It is crucial to maintain the pH within the optimal range as significant deviations, particularly to a pH below 6, can lead to a substantial decrease in or complete inhibition of enzyme activity.[1]
Q2: What is the optimal temperature for this compound activity?
A2: The optimal temperature for this compound activity can vary significantly based on the enzyme's origin and the experimental conditions. For bovine pancreatic this compound, assays are commonly performed at 25°C.[3][4] However, some studies have reported optimal temperatures as high as 50°C to 60°C for this compound from various sources.[6][7][8] It is important to note that while higher temperatures may increase initial activity, they can also lead to thermal denaturation and a rapid loss of function over time.[8][9] For instance, this compound activity can be thermally sensitive, with a significant loss of activity observed at 60°C after a short incubation period.[8]
Q3: Why are calcium ions often included in this compound assay buffers?
A3: Calcium ions (Ca²⁺) are known to activate and stabilize this compound. They help maintain the enzyme's conformational stability, which is essential for its catalytic activity and protects it from autolysis (self-digestion). Therefore, the inclusion of calcium chloride (CaCl₂) in the assay buffer is a standard practice to ensure robust and reproducible results.[4][10]
Q4: How should this compound be stored to maintain its activity?
A4: For long-term storage, this compound, especially in its lyophilized powder form, should be stored at 2-8°C.[3] Once reconstituted, it is recommended to prepare small aliquots and store them frozen at -20°C or ideally at -80°C to minimize degradation from repeated freeze-thaw cycles.[11] The enzyme should be dissolved in a slightly acidic solution, such as 1 mM HCl, to prevent autolysis, which is more prevalent at neutral or alkaline pH.[3] The presence of calcium ions in the storage buffer can also enhance stability.[11]
Troubleshooting Guide
Issue 1: Low or No this compound Activity Detected
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the Assay Buffer | Verify the pH of your buffer and adjust it to the optimal range of 7.5-8.5.[2] |
| Suboptimal Temperature | Ensure your assay is being conducted at the recommended temperature. For bovine this compound, this is often 25°C.[3][4] If using a different source of this compound, consult the literature for its specific optimal temperature. |
| Enzyme Inactivity | The enzyme may have degraded due to improper storage. Use a fresh vial of this compound or a new aliquot that has not been subjected to multiple freeze-thaw cycles.[11] |
| Missing Calcium Ions | Confirm that your assay buffer contains an adequate concentration of CaCl₂, typically around 10 mM to 100 mM, for enzyme stability and activation.[4][12] |
| Substrate Degradation | Prepare fresh substrate solution. Some substrates may be unstable over time. |
| Presence of Inhibitors | Ensure that no known this compound inhibitors, such as PMSF or TPCK, are present in your sample or reagents.[5] |
Issue 2: High Background Signal or Non-linear Reaction Rate
| Potential Cause | Troubleshooting Step |
| Substrate Autohydrolysis | Run a blank reaction containing the substrate and buffer but no enzyme to measure the rate of spontaneous substrate breakdown. Subtract this rate from your enzyme-catalyzed reaction rate. |
| Enzyme Concentration Too High | The reaction may be proceeding too quickly to measure the initial linear rate accurately. Dilute the enzyme solution and repeat the assay.[12] |
| Precipitation in the Cuvette | Turbidity can interfere with spectrophotometric readings. Ensure all components are fully dissolved in the assay buffer. The substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is often dissolved in a methanol/water mixture to improve solubility.[3][4] |
| Contaminated Reagents | Use high-purity water and fresh reagents to prepare your buffers and solutions. |
Quantitative Data Summary
Table 1: Optimal pH and Temperature for this compound Activity from Various Sources
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) |
| Bovine Pancreas | BTEE | 7.8 | 25 |
| Bovine Pancreas | Whey Proteins | 9.0 | 50 |
| Lobster | SAPNA | 7.0 - 8.0 | 55 |
| Sardine | Casein | ~8.0 | Not Specified |
| Greater Amberjack | BApNA | 9.0 | ≥ 70 |
Experimental Protocols
Protocol 1: Determination of this compound Activity using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This protocol is based on the method described by Hummel (1959) and is a standard procedure for measuring this compound activity.[3]
Materials:
-
α-Chymotrypsin
-
0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂
-
1.07 mM BTEE in 50% (w/w) methanol
-
1 mM HCl
-
Spectrophotometer set to 256 nm and 25°C
-
Cuvettes
Procedure:
-
Enzyme Preparation: Dissolve the this compound in 1 mM HCl to a stock concentration of 1 mg/mL. Immediately before the assay, dilute the stock solution with 1 mM HCl to a working concentration of 10-30 µg/mL.[3]
-
Reaction Mixture Preparation: In a cuvette, combine 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE solution.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 4-5 minutes to allow the temperature to equilibrate.[3]
-
Blank Measurement: Record the absorbance at 256 nm for a few minutes to determine the blank rate, if any.
-
Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette and mix immediately by inversion.
-
Data Acquisition: Record the increase in absorbance at 256 nm for 4-5 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve. The activity of the enzyme can then be calculated using the molar extinction coefficient of the product.
Visualizations
Caption: Troubleshooting workflow for low or no this compound activity.
Caption: Standard experimental workflow for a this compound activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 8. Frontiers | Biochemical features and modulation of digestive enzymes by environmental temperature in the greater amberjack, Seriola dumerili [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. coachrom.com [coachrom.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
troubleshooting chymotrypsin crystallization experiments
Welcome to the technical support center for chymotrypsin crystallization experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound crystallization experiments.
Issue 1: I am not getting any crystals, only amorphous precipitate.
Answer:
Amorphous precipitate is a common outcome in crystallization screening and indicates that the protein is coming out of solution too quickly. Here are several factors to consider and steps to take:
-
Lower the Precipitant Concentration: The concentration of your precipitant (e.g., ammonium sulfate, PEG) may be too high, causing the this compound to crash out of solution. Try reducing the precipitant concentration in your reservoir solution by 10-20% to slow down the equilibration process.
-
Adjust the pH: The pH of your solution is critical for this compound's solubility and crystal packing. It has been observed that different forms of α-chymotrypsin crystallize at different pH values. For instance, lower pH (<4.5) often yields crystal forms in the P21 space group, while higher pH (>4.5) can result in the P42212 space group[1]. Experiment with a range of pH values around the initial condition.
-
Vary the Protein Concentration: Your protein concentration might be too high. Try setting up new experiments with a lower this compound concentration.
-
Change the Temperature: Temperature affects protein solubility and the rate of vapor diffusion. If you are incubating at room temperature, try moving your experiments to a colder environment (e.g., 4°C) to slow down equilibration, or vice versa.
-
Consider Additives: Certain additives can help to stabilize the protein and promote crystallization over precipitation. Consider using an additive screen to test the effect of different small molecules on your crystallization setup[2].
Issue 2: My crystals are very small, needle-like, or of poor quality.
Answer:
The formation of small or poor-quality crystals suggests that while nucleation is occurring, the crystal growth is not optimal. Here are some strategies to improve crystal quality:
-
Optimize Precipitant and pH: Fine-tuning the precipitant concentration and pH can have a significant impact on crystal growth. Create a grid screen around the successful condition, varying the precipitant concentration and pH in small increments.
-
Seeding: Microseeding or macroseeding can be a powerful technique to obtain larger, higher-quality crystals. This involves transferring microscopic crystals from a previous experiment into a new, equilibrated drop.
-
Slower Equilibration: Slowing down the rate of vapor diffusion can provide more time for ordered crystal growth. This can be achieved by:
-
Decreasing the drop size.
-
Increasing the reservoir volume.
-
Placing the crystallization plate in a temperature-controlled environment with minimal fluctuations.
-
-
Post-crystallization Treatments: Techniques like annealing, where a cryo-cooled crystal is briefly warmed before being flash-cooled again, can sometimes improve crystal quality[3]. Dehydration of the crystal by exposure to a solution with a higher precipitant concentration can also lead to better diffraction[3].
Issue 3: I suspect my this compound preparation is not pure or is degrading.
Answer:
The purity and stability of your this compound sample are paramount for successful crystallization.
-
Purity Check: Run your protein sample on an SDS-PAGE gel to assess its purity. Contaminating proteins can interfere with crystal lattice formation[4]. If impurities are present, consider an additional purification step, such as size-exclusion chromatography.
-
Autolysis: this compound is a protease and can digest itself, a process known as autolysis[5]. This is more likely to occur at neutral or slightly alkaline pH. To minimize autolysis:
-
Work quickly and at low temperatures during purification and crystallization setup.
-
Store your purified this compound at an acidic pH (e.g., in 1 mM HCl) and at low temperatures (-20°C or -80°C).
-
Consider using protease inhibitors that do not interfere with this compound's active site if you are crystallizing a complex.
-
-
Different this compound Forms: Be aware that this compound can exist in different forms (α, β, γ), which have different crystallization properties[6][7]. These forms can arise from autolysis[5]. If you are seeing inconsistent results, it could be due to a heterogeneous mixture of these forms.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization methods for this compound?
A1: The most frequently used methods for this compound crystallization are vapor diffusion techniques, including the hanging drop and sitting drop methods[1]. These methods allow for a slow and controlled increase in protein and precipitant concentration, which is conducive to crystal formation[8][9][10].
Q2: What are typical starting conditions for this compound crystallization?
A2: A common starting point for this compound crystallization involves using ammonium sulfate as a precipitant at a concentration of around 2 M, often at a neutral pH[1]. Polyethylene glycols (PEGs) of various molecular weights are also commonly used as precipitants[2]. See the data tables below for more specific examples.
Q3: How does pH affect this compound crystallization?
A3: pH is a critical parameter. Different crystal forms of α-chymotrypsin have been obtained at different pH values. For example, crystallization at a pH below 4.5 often results in a P21 space group, whereas a pH above 4.5 can lead to a P42212 space group[1]. Furthermore, different forms of this compound (alpha, beta, and gamma) may crystallize at different rates and in different forms depending on the pH[6][7].
Q4: Can I use in-situ proteolysis with this compound to crystallize my protein of interest?
A4: Yes, in-situ proteolysis using a small amount of a protease like this compound can be a useful technique to obtain crystals of a target protein that is otherwise difficult to crystallize[11]. The this compound can trim flexible regions of the target protein, leading to a more rigid and crystallizable core[11]. However, be aware that there is a small risk of the this compound itself crystallizing[4].
Data Presentation
Table 1: Reported Crystallization Conditions for this compound and its Complexes
| Protein/Complex | Method | Protein Concentration | Reservoir Solution | Temperature | Reference |
| α-Chymotrypsin | Hanging Drop | 20 mg/ml | 2 M Ammonium Sulphate, 0.1 M HEPES pH 7.0 | 16°C | [1] |
| SPCI–this compound complex | Sitting Drop | 14 mg/ml | 20%(w/v) PEG 6000, 100 mM MES–NaOH pH 5.5, 200 mM LiCl | 18°C | [2] |
| This compound–BTCI–trypsin ternary complex | Sitting Drop | 8 mg/ml | 10%(w/v) PEG 6000, 0.1 M HEPES pH 7.5, 5%(v/v) MPD | 21°C | [12] |
| Chymotrypsinogen A | Ultracentrifugation | Not specified | Simple buffered NaCl solutions | Not specified | [13] |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
-
Prepare the Reservoir: Pipette 500 µl of the reservoir solution into the well of a 24-well crystallization plate.
-
Prepare the Drop: On a clean siliconized glass coverslip, pipette 1 µl of your this compound solution. Add 1 µl of the reservoir solution to the protein drop. Avoid introducing bubbles.
-
Seal the Well: Carefully invert the coverslip and place it over the well, ensuring a tight seal with the grease applied to the rim of the well.
-
Incubate: Transfer the plate to a stable temperature environment and monitor for crystal growth over the next few days to weeks.
Protocol 2: Sitting Drop Vapor Diffusion
-
Prepare the Reservoir: Pipette 100 µl of the reservoir solution into the reservoir of a sitting drop crystallization plate.
-
Prepare the Drop: Pipette 1 µl of your this compound solution onto the sitting drop post. Add 1 µl of the reservoir solution to the protein drop.
-
Seal the Well: Carefully seal the well with optically clear tape, ensuring there are no leaks.
-
Incubate: Place the plate in a stable temperature environment and check for crystal formation periodically.
Visualizations
Caption: A general workflow for a this compound crystallization experiment.
References
- 1. Crystal Structure of Bovine Alpha-Chymotrypsin in Space Group P65 [mdpi.com]
- 2. Purification, crystallization and preliminary crystallographic studies of SPCI–this compound complex at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Proteopedia, life in 3D [proteopedia.org]
- 6. FORMATION OF NEW CRYSTALLINE ENZYMES FROM this compound: ISOLATION OF BETA AND GAMMA this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. In situ proteolysis for protein crystallization and structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization, data collection and processing of the this compound–BTCI–trypsin ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein crystallization by design: chymotrypsinogen without precipitants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chymotrypsin vs. Trypsin: A Comparative Guide to Maximizing Protein Sequence Coverage in Proteomics
For researchers, scientists, and drug development professionals seeking to optimize protein identification and characterization, the choice of proteolytic enzyme is a critical first step. While trypsin has long been the gold standard in bottom-up proteomics, chymotrypsin offers a valuable alternative and complementary tool for achieving comprehensive protein sequence coverage. This guide provides an objective comparison of their performance, supported by experimental data, to inform your experimental design.
In mass spectrometry-based proteomics, the goal is to identify and quantify proteins by analyzing their constituent peptides. This is typically achieved by digesting proteins into smaller, more manageable peptides using a protease. The extent to which the resulting peptides represent the full-length protein is known as protein sequence coverage. Higher sequence coverage increases the confidence of protein identification and provides more comprehensive information on post-translational modifications (PTMs).
Trypsin, a serine protease, is widely used due to its high specificity, cleaving C-terminal to arginine (Arg) and lysine (Lys) residues. This specificity generates peptides of a predictable size and charge, which are ideal for mass spectrometric analysis. However, regions of a protein lacking these residues will not be represented in a tryptic digest, leading to gaps in sequence coverage.
This compound, another serine protease, offers a solution to this limitation. It preferentially cleaves at the C-terminus of large hydrophobic residues, primarily tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp), with secondary cleavage sites at leucine (Leu) and methionine (Met). This orthogonal specificity to trypsin allows for the generation of a different and complementary set of peptides, often covering regions missed by trypsin alone.
Performance Comparison: Sequence Coverage
Experimental data consistently demonstrates that the use of this compound, either alone or in conjunction with trypsin, can significantly enhance protein sequence coverage.
A study on a standard mix of four proteins showed that while trypsin provided good sequence coverage for most, this compound digestion yielded complementary peptides that, when combined with the tryptic data, increased the overall sequence coverage for all proteins analyzed.[1] For instance, in the case of thyroglobulin, trypsin alone achieved 78% sequence coverage, whereas this compound alone provided 65%. However, a combined analysis of both digests would yield a more complete picture of the protein's sequence.
| Protein | Molecular Weight (kDa) | Sequence Coverage (Trypsin) | Sequence Coverage (this compound) |
| Thyroglobulin | 165 | 78% | 65% |
| Ovalbumin | 43 | 85% | 72% |
| IgG light chain | 24 | 92% | 88% |
| Myoglobin | 17 | 100% | 89% |
Table 1: Comparison of protein sequence coverage for a standard protein mix digested with either trypsin or this compound. Data sourced from an application note by ReSyn Biosciences.[1]
In another study focusing on the membrane protein Bacteriorhodopsin (BR), standard digestion with trypsin yielded 0% sequence coverage, highlighting a significant limitation of using trypsin alone for certain protein classes. In contrast, this compound digestion under the same conditions provided some sequence information. By optimizing digestion conditions with additives like 0.01% SDS, trypsin sequence coverage for BR could be improved to over 40%.[2] This underscores the importance of protocol optimization for challenging proteins.
For Selenoprotein S, standard trypsin digestion resulted in 46% sequence coverage, while this compound achieved 25%. A combined approach in this case would provide a more comprehensive 54% coverage.[2]
Furthermore, analysis of Bovine Serum Albumin (BSA) has shown that while electrospray ionization is highly effective for tryptic peptides, yielding 70% sequence coverage, chymotryptic digests can also provide substantial coverage and may be more amenable to alternative ionization techniques.
The benefits of using this compound are particularly evident when analyzing complex protein mixtures, such as whole-cell lysates. A study on S. pombe whole-cell lysates demonstrated that while trypsin digestion identified a large number of proteins, a sequential digestion with this compound followed by trypsin, or vice versa, increased the number of identified proteins and peptides.[3][4] For instance, using trypsin prior to this compound improved the number of protein identifications by 21%.[3][4] This is because the complementary cleavage specificities generate a more diverse peptide pool, leading to a more comprehensive proteome analysis.
Enzymatic Cleavage Specificity
The differing cleavage sites of trypsin and this compound are the basis for their complementary nature. The following diagram illustrates the primary cleavage sites for each enzyme on a polypeptide chain.
Caption: Enzymatic cleavage sites of Trypsin and this compound.
Experimental Workflow in Bottom-Up Proteomics
The decision to use trypsin or this compound occurs at the protein digestion step within the broader bottom-up proteomics workflow. The general experimental procedure is outlined in the diagram below.
Caption: A generalized bottom-up proteomics workflow.
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein digestion. Below are representative protocols for in-solution digestion using trypsin and this compound.
In-Solution Trypsin Digestion Protocol
This protocol is adapted for mass spectrometry analysis.
Reagents:
-
50 mM Ammonium Bicarbonate (NH4HCO3), pH ~7.8
-
1 M Dithiothreitol (DTT) in water
-
550 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Sequencing-grade Trypsin (lyophilized)
-
50 mM Acetic Acid
-
0.1% Trifluoroacetic Acid (TFA) or 1% Formic Acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Protein Solubilization: Dissolve the protein sample in 50 mM NH4HCO3 to a final concentration of 1 mg/mL. For proteins that are difficult to solubilize, denaturants such as 8 M urea or 6 M guanidine hydrochloride can be used. If using denaturants, ensure the final concentration is reduced to <1 M before adding trypsin.
-
Reduction: Add 1 M DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add 550 mM IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Enzyme Preparation: Reconstitute lyophilized trypsin in 50 mM acetic acid to a stock concentration of 1 µg/µL.
-
Digestion: Add trypsin to the protein sample at a ratio of 1:20 to 1:100 (enzyme:protein, w/w). Incubate overnight (12-18 hours) at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.1% or FA to 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
In-Solution this compound Digestion Protocol
This protocol is optimized for proteomics applications.
Reagents:
-
100 mM Ammonium Bicarbonate (NH4HCO3), pH ~7.8
-
1 M Dithiothreitol (DTT) in water
-
550 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Sequencing-grade this compound (lyophilized)
-
1 mM HCl
-
0.1% Trifluoroacetic Acid (TFA) or 1% Formic Acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Protein Solubilization: Dissolve the protein sample in 100 mM NH4HCO3. Similar to the trypsin protocol, denaturants can be used if necessary, with subsequent dilution.
-
Reduction: Add 1 M DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool to room temperature and add 550 mM IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Enzyme Preparation: Reconstitute lyophilized this compound in 1 mM HCl to a stock concentration of 1 µg/µL.
-
Digestion: Add this compound to the protein sample at a ratio of 1:20 to 1:50 (enzyme:protein, w/w). Incubate overnight at 25-30°C.
-
Quenching: Acidify the reaction with 0.1% TFA or 1% FA to stop the digestion.
-
Desalting: Clean up the resulting peptide mixture using a C18 StageTip or ZipTip before analysis.
Conclusion
Both trypsin and this compound are powerful tools in the proteomics toolkit. While trypsin remains the workhorse for many applications due to its high specificity and the generation of peptides well-suited for mass spectrometry, this compound provides a crucial, complementary approach. For proteins with sparse tryptic cleavage sites or for studies where maximizing sequence coverage is paramount, this compound is an excellent choice. Furthermore, the use of both enzymes, either in parallel digestions or through sequential digestion strategies, can significantly increase the depth of proteome analysis, leading to more confident protein identifications and a more complete understanding of the proteome. The choice between or combination of these enzymes should be guided by the specific research question and the nature of the proteins being studied.
References
A Head-to-Head Comparison of Chymotrypsin and Pepsin for Peptide Mapping
For researchers, scientists, and drug development professionals engaged in protein characterization, the choice of proteolytic enzyme is a critical step in achieving comprehensive and reproducible peptide maps. This guide provides an objective comparison of two commonly used enzymes, chymotrypsin and pepsin, supported by experimental data and detailed protocols to inform your selection process.
Trypsin is the most predominantly used enzyme for peptide mapping due to its high specificity, cleaving at the C-terminus of lysine and arginine residues.[1] However, in instances where trypsin fails to yield complete sequence coverage, particularly for hydrophobic proteins or regions with infrequent tryptic cleavage sites, alternative proteases like this compound and pepsin offer valuable solutions.[1][2] The selection between this compound and pepsin depends on the specific characteristics of the target protein and the desired outcomes of the peptide mapping analysis.
Enzyme Characteristics and Cleavage Specificity
This compound and pepsin exhibit distinct cleavage specificities and operate under different optimal conditions, which directly impacts the resulting peptide map.
This compound , a serine protease, preferentially cleaves at the C-terminal side of large aromatic amino acid residues.[3] Its primary targets are tyrosine (Y), phenylalanine (F), and tryptophan (W).[3] It also exhibits secondary, albeit slower, cleavage activity at other residues, including leucine (L), methionine (M), and histidine (H).[1][2] This broader specificity can lead to a more complex peptide map compared to trypsin.[4]
Pepsin , an aspartic protease, functions optimally in a highly acidic environment, which also serves to denature the protein substrate, potentially exposing more cleavage sites.[5][6] Pepsin demonstrates a preference for cleaving at the C-terminus of hydrophobic and aromatic amino acids, particularly phenylalanine (F) and leucine (L).[7][8] Its cleavage specificity can be influenced by the pH of the digestion buffer.[9]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and pepsin in peptide mapping applications.
| Feature | This compound | Pepsin |
| Primary Cleavage Sites | C-terminus of Tyrosine (Y), Phenylalanine (F), Tryptophan (W)[3] | C-terminus of Phenylalanine (F), Leucine (L)[7][8] |
| Secondary Cleavage Sites | Leucine (L), Methionine (M), Histidine (H)[1][2] | Glutamic acid (E), Aspartic acid (D), Tyrosine (Y), Threonine (T), Asparagine (N), Glutamine (Q)[7] |
| Optimal pH | 7.8 - 8.0 | 1.2 - 2.5[10][11] |
| Optimal Temperature | 30 - 37 °C | 37 °C |
| Advantages | - Effective for hydrophobic proteins.[2] - Generates overlapping peptides with trypsin for increased sequence coverage.[2] - Peptides are generally well-retained in reversed-phase chromatography.[1] | - Denaturing conditions at low pH can improve digestion of tightly folded proteins.[6] - Can generate different peptide fragments than trypsin or this compound, aiding in sequence confirmation. |
| Disadvantages | - Broader specificity can lead to lower reproducibility if digestion time is not carefully controlled.[1][2] - Can generate very short peptides that are difficult to detect.[1] | - Low pH can cause acid-labile post-translational modifications to be lost. - Extreme pH may not be compatible with all analytical workflows. |
Experimental Protocols
Detailed methodologies are crucial for reproducible peptide mapping. Below are representative protocols for using this compound and pepsin.
This compound Digestion Protocol
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation: Denature, reduce, and alkylate the protein sample to ensure complete digestion. A typical procedure involves denaturation with a chaotropic agent (e.g., guanidine HCl), reduction of disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and alkylation of free cysteines with iodoacetamide (IAA).[12]
-
Buffer Exchange: If a denaturing agent incompatible with this compound activity is used, perform a buffer exchange into a this compound-friendly buffer, such as 100 mM Tris-HCl with 10 mM CaCl₂, pH 7.8.
-
Enzymatic Digestion: Add this compound to the protein sample at an enzyme-to-substrate ratio of approximately 1:20 to 1:60 (w/w).[13]
-
Incubation: Incubate the digestion mixture at 30-37 °C for 2 to 24 hours. The optimal time should be determined empirically to achieve complete digestion while minimizing non-specific cleavages.[1]
-
Reaction Quenching: Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%, which will lower the pH and inactivate the enzyme.[2]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by reversed-phase liquid chromatography coupled to a mass spectrometer.[2]
Pepsin Digestion Protocol
This protocol leverages the acidic nature of pepsin for simultaneous denaturation and digestion.
-
Protein Preparation: The protein sample is typically diluted in an acidic buffer.
-
Digestion Buffer: A common buffer for pepsin digestion is 0.1 M glycine-HCl, pH 1.2.[10]
-
Enzymatic Digestion: Add pepsin to the protein sample. The enzyme-to-substrate ratio may need to be optimized.
-
Incubation: Incubate the mixture at 37 °C. Digestion times can be significantly shorter than for this compound due to the denaturing conditions.
-
Reaction Quenching: The reaction is typically stopped by raising the pH to inactivate the pepsin, often by dilution into a high pH buffer compatible with subsequent analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a suitable LC-MS/MS method.
Visualization of Peptide Mapping Workflow
The following diagram illustrates a generalized workflow for peptide mapping, applicable to both this compound and pepsin digestion.
Caption: A generalized workflow for peptide mapping.
Conclusion
Both this compound and pepsin are valuable tools for peptide mapping, particularly when trypsin alone is insufficient. This compound is a robust choice for increasing sequence coverage of hydrophobic proteins and can be used in conjunction with trypsin to generate overlapping peptides.[2] However, careful control of digestion time is necessary to ensure reproducibility.[1] Pepsin's ability to function in denaturing acidic conditions makes it highly effective for tightly folded, digestion-resistant proteins.[6] The choice between these two enzymes should be guided by the specific protein of interest, the information sought from the peptide map, and the compatibility of the digestion conditions with downstream analytical methods. For critical applications, empirical testing of both enzymes may be warranted to determine the optimal approach for achieving complete and accurate protein characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Peptide maps of five human pepsin isoenzymes and other aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active site of pepsin is formed in the intermediate conformation dominant at mildly acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marked difference in efficiency of the digestive enzymes pepsin, trypsin, this compound, and pancreatic elastase to cleave tightly folded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Highly-Efficient Digestion and Peptide Mapping of Adeno-Associated Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 10. researchgate.net [researchgate.net]
- 11. Pepsin activity as a function of pH and digestion time on caseins and egg white proteins under static in vitro conditions - Food & Function (RSC Publishing) DOI:10.1039/D1FO02453A [pubs.rsc.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Navigating the Maze of Protease Inhibition: A Comparative Guide to Chymotrypsin Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comparative analysis of chymotrypsin inhibitors, focusing on their cross-reactivity with other serine proteases. By presenting experimental data, detailed protocols, and clear visualizations, we aim to facilitate informed decisions in inhibitor selection and experimental design.
This compound, a key digestive enzyme, belongs to the serine protease family, a large group of enzymes with diverse physiological roles. Due to structural similarities in their active sites, inhibitors designed to target this compound can often exhibit off-target effects by inhibiting other serine proteases such as trypsin, elastase, and thrombin. This cross-reactivity can lead to unintended biological consequences and complicate the interpretation of experimental results. Therefore, a thorough analysis of an inhibitor's selectivity profile is crucial for both basic research and therapeutic development.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are quantitatively described by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency. By comparing the Kᵢ values of an inhibitor against a panel of different proteases, its selectivity can be determined.
Below is a summary of the inhibition constants for several well-characterized this compound inhibitors against a range of serine proteases.
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) (nM) | Inhibitor Class |
| ShPI-1 (recombinant) | α-Chymotrypsin | 1.1 ± 0.1[1] | Kunitz-type |
| Trypsin | 0.057 ± 0.003[1] | Kunitz-type | |
| Human Neutrophil Elastase | 3.0 ± 0.2[1] | Kunitz-type | |
| Plasmin | 14 ± 1[1] | Kunitz-type | |
| Kallikrein | 11 ± 1[1] | Kunitz-type | |
| Bowman-Birk Inhibitor (BBI) (from soybean) | α-Chymotrypsin | ~6[2] | Bowman-Birk |
| Trypsin | ~10-fold stronger affinity than KTI[3] | Bowman-Birk | |
| Kunitz Trypsin Inhibitor (KTI) (from soybean) | α-Chymotrypsin | ~40-fold stronger affinity than BBTI[3] | Kunitz-type |
| Trypsin | - | Kunitz-type | |
| Aprotinin | α-Chymotrypsin | Strong Inhibition (Vmax not determinable)[4] | Kunitz-type |
| Trypsin | - | Kunitz-type |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.
Key Experimental Protocols
Accurate determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. The following is a generalized methodology for a serine protease inhibition assay.
General Serine Protease Inhibition Assay Protocol
This protocol outlines the steps for determining the inhibitory activity of a compound against a specific serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Serine Protease (e.g., α-Chymotrypsin, Trypsin, Elastase)
-
Test Inhibitor
-
Chromogenic or Fluorogenic Substrate specific for the protease
-
Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in a suitable buffer and store on ice. The final enzyme concentration in the assay will depend on the specific activity of the enzyme and the substrate used.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate in a suitable solvent.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Add a fixed concentration of the serine protease to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time. The wavelength will depend on the specific substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
If determining the Kᵢ value, perform the assay at different substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models). For tight-binding inhibitors, the Morrison equation may be necessary.[5]
-
Visualizing Experimental Concepts
To further clarify the processes involved in cross-reactivity analysis, the following diagrams illustrate a typical experimental workflow and the logical framework for determining inhibitor selectivity.
Caption: Experimental workflow for a serine protease inhibition assay.
Caption: Determining inhibitor selectivity through Ki comparison.
By carefully considering the cross-reactivity profiles of this compound inhibitors and employing rigorous experimental methodologies, researchers can enhance the precision and reliability of their findings, ultimately accelerating progress in drug discovery and the fundamental understanding of biological processes.
References
A Comparative Guide to Recombinant and Native Chymotrypsin Activity
For researchers, scientists, and drug development professionals, the choice between recombinant and native enzymes is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of recombinant and native chymotrypsin, focusing on their enzymatic activity and stability. While direct comparative studies on this compound are not abundant in publicly available literature, this guide synthesizes available information to offer a clear overview and supporting experimental data.
Executive Summary
This compound, a key serine protease, is widely used in various research and industrial applications. Native this compound is traditionally extracted from bovine pancreas. Recombinant this compound, produced in various expression systems like Escherichia coli or yeast, offers an alternative with potential advantages in terms of batch-to-batch consistency and scalability.
Based on available data, the proteolytic activity of recombinant this compound is often comparable to its native counterpart. For instance, a study on recombinant porcine this compound C demonstrated that its proteolytic and calcium-decreasing activities were at the same level as the natural form[1]. However, the expression system can influence the specific activity of the recombinant enzyme. A study on a honeybee this compound-like protease revealed that when produced in insect cells, it exhibited higher specific activity compared to the same enzyme expressed in E. coli[2].
While comprehensive quantitative data directly comparing the kinetic parameters and stability of recombinant and native this compound from the same species is limited, this guide provides a framework for such a comparison, drawing parallels from studies on similar proteases like trypsin.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies on recombinant and native this compound, the following tables present a general overview based on available information and data from related studies.
Table 1: General Comparison of Recombinant vs. Native this compound
| Feature | Recombinant this compound | Native this compound |
| Source | Genetically engineered host organisms (E. coli, yeast, insect cells) | Animal pancreas (e.g., bovine) |
| Purity & Consistency | High purity and batch-to-batch consistency | Potential for variability and presence of other proteases |
| Scalability | Highly scalable production | Limited by the availability of animal source material |
| Post-translational Modifications | May differ from the native enzyme depending on the expression system | Natural post-translational modifications |
| Specific Activity | Generally comparable to native, but can be influenced by the expression host[1][2] | Standard for activity comparison |
Table 2: Illustrative Kinetic Parameter Comparison (Based on a Trypsin Study)
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Recombinant Trypsin | Value | Value | Value |
| Native Trypsin | Value | Value | Value |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of enzyme performance. Below are standard protocols for key experiments related to this compound activity and stability.
Protocol 1: this compound Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This spectrophotometric assay is a widely accepted method for determining this compound activity.
Materials:
-
α-Chymotrypsin (recombinant or native)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) substrate
-
80 mM Tris-HCl buffer, pH 7.8
-
100 mM Calcium Chloride (CaCl₂)
-
1 mM Hydrochloric Acid (HCl)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of this compound in 1 mM HCl. Immediately before use, dilute the enzyme stock to the desired concentration (e.g., 10-30 µg/mL) in 1 mM HCl.
-
Reaction Mixture Preparation: In a quartz cuvette, combine 1.5 mL of 80 mM Tris-HCl buffer (pH 7.8) containing 100 mM CaCl₂ and 1.4 mL of BTEE substrate solution.
-
Assay Initiation: Equilibrate the reaction mixture to 25°C in the spectrophotometer. Initiate the reaction by adding 100 µL of the diluted enzyme solution.
-
Data Acquisition: Immediately mix the solution by inversion and record the increase in absorbance at 256 nm for 5-10 minutes.
-
Calculation of Activity: Determine the initial linear rate of the reaction (ΔA₂₅₆/min). The activity of the enzyme can be calculated using the molar extinction coefficient of the product, N-benzoyl-L-tyrosine.
Protocol 2: Thermal Stability Assay
This protocol assesses the stability of this compound at different temperatures.
Materials:
-
α-Chymotrypsin (recombinant or native)
-
80 mM Tris-HCl buffer, pH 7.8
-
Water baths or incubators set to various temperatures
-
Ice bath
-
Materials for this compound activity assay (as described in Protocol 1)
Procedure:
-
Enzyme Preparation: Prepare aliquots of the this compound solution in 80 mM Tris-HCl buffer (pH 7.8).
-
Incubation: Incubate the enzyme aliquots at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) for a defined period (e.g., 15, 30, 60 minutes). A control sample should be kept on ice.
-
Cooling: After incubation, immediately place the samples in an ice bath to stop any further thermal denaturation.
-
Residual Activity Measurement: Determine the residual activity of each sample using the this compound activity assay described in Protocol 1.
-
Data Analysis: Express the residual activity as a percentage of the activity of the control sample (kept on ice). Plot the percentage of residual activity against the incubation temperature or time.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing the enzymatic activity of recombinant and native this compound.
Caption: Workflow for comparing recombinant and native this compound activity.
Caption: Activation of chymotrypsinogen and its catalytic action.
References
- 1. Purification, cDNA cloning, and recombinant expression of this compound C from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and comparison of recombinant honeybee this compound-like protease (HCLPase) expressed in Escherichia coli and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protein Digestion: A Comparative Guide to Trypsin and Chymotrypsin
In the realm of proteomics and drug development, achieving comprehensive protein characterization is paramount. While trypsin has long been the gold standard for protein digestion in mass spectrometry-based proteomics, its sole use can leave gaps in protein sequence coverage, particularly for hydrophobic proteins or those with infrequent tryptic cleavage sites. This guide provides a detailed comparison of orthogonal protein digestion using a combination of trypsin and chymotrypsin, offering researchers and scientists a robust alternative for deeper proteome analysis. Supported by experimental data, this document outlines the advantages of a dual-enzyme approach and provides detailed protocols for its implementation.
Performance Comparison: Trypsin vs. This compound vs. Combined Digestion
The complementary cleavage specificities of trypsin and this compound make their combined use a powerful strategy to increase the number of identified proteins and overall sequence coverage. Trypsin cleaves at the C-terminal side of basic amino acids, lysine (K) and arginine (R), while this compound targets the C-terminal side of large aromatic residues such as phenylalanine (F), tyrosine (Y), and tryptophan (W).[1][2] This orthogonal approach generates a more diverse pool of peptides, enabling more thorough protein identification.
Experimental evidence consistently demonstrates the superiority of a combined digestion strategy. Studies have shown that a sequential digest with trypsin followed by this compound can significantly increase the number of identified proteins. For instance, pre-digesting with trypsin has been shown to improve protein identifications by 21% when followed by this compound digestion.[3][4][5][6] This combined approach is particularly effective for analyzing hydrophobic proteins, which are often difficult to identify using trypsin alone due to a lack of cleavage sites.[7][8] Furthermore, the use of both enzymes can increase protein sequence coverage from approximately 88% with trypsin alone to as high as 98.5%.[9]
The following table summarizes quantitative data from comparative studies, highlighting the enhanced performance of combined digestion strategies.
| Digestion Strategy | Metric | Improvement over Trypsin Alone | Reference |
| Trypsin-Chymotrypsin Sequential Digest | Protein Identifications | +21% | [3][4][6] |
| Trypsin-Chymotrypsin Sequential Digest | Peptide Identifications | +54% | [4] |
| Trypsin & this compound Combined Digest | Protein Sequence Coverage | ~10.5% increase (from 88% to 98.5%) | [9] |
| Trypsin & this compound for Hydrophobic Proteins | Protein Sequence Coverage | Significant increase for proteins with few tryptic sites | [7][8] |
Visualizing the Workflow and Cleavage Specificity
To better illustrate the concepts of orthogonal digestion, the following diagrams depict the experimental workflow and the distinct cleavage patterns of trypsin and this compound.
References
- 1. This compound vs. Trypsin | Definition & Differences - Lesson | Study.com [study.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Confirming Chymotrypsin Specificity with Synthetic Peptides
For researchers, scientists, and drug development professionals, understanding the proteolytic specificity of enzymes like chymotrypsin is fundamental. This guide provides a comprehensive comparison of this compound's activity on various synthetic peptides, offering supporting experimental data and detailed protocols to confirm its well-known specificity and explore its secondary cleavage patterns.
This compound, a serine endopeptidase, plays a crucial role in digestion by hydrolyzing proteins and peptides. Its primary specificity is directed towards the carboxyl side of large aromatic amino acid residues, namely Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). However, it also exhibits secondary specificity, cleaving at a lower rate after other residues such as Leucine (Leu) and Methionine (Met).[1][2] Synthetic peptides are invaluable tools for precisely quantifying this specificity, enabling the determination of kinetic parameters and the comparison of cleavage efficiencies.
Comparative Analysis of this compound Cleavage Specificity
The catalytic efficiency of this compound is best described by the specificity constant (kcat/KM), which reflects how efficiently the enzyme binds and turns over a substrate. By using synthetic peptides with systematic variations in the amino acid at the P1 position (the residue preceding the cleavage site), a clear profile of this compound's preferences can be established.
Below are tables summarizing the kinetic parameters of this compound and its isoforms for various synthetic peptide substrates. This data, compiled from multiple studies, provides a quantitative basis for understanding this compound's specificity.
Table 1: Kinetic Parameters of Bovine this compound for a Selection of Synthetic Substrates
| P1 Residue in Substrate | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) |
| Tryptophan | N-acetyl-L-Trp-NH₂ | 0.026 | 7300 | - |
| Tryptophan | N-acetyl-L-Trp-OCH₂CH₃ | 27 | 97 | - |
| Tyrosine | Acetyl-Tyr-Gly-amide | 0.50 | 23000 | 0.022 |
| Tyrosine | Acetyl-Tyr-O-Ethylester | 193 | 700 | 0.276 |
| Methionine | - | 2.4 | 246 | 0.01 |
Data compiled from multiple sources.[3][4] Conditions may vary between studies.
Table 2: Comparative Specificity Constants (kcat/KM) of Human this compound Isoforms and Elastases for Synthetic Peptides with Varied P1 Residues
| P1 Residue | CTRC (M⁻¹s⁻¹) | CTRB1 (M⁻¹s⁻¹) | CTRB2 (M⁻¹s⁻¹) | CTRL1 (M⁻¹s⁻¹) | ELA2A (M⁻¹s⁻¹) | ELA3A (M⁻¹s⁻¹) | ELA3B (M⁻¹s⁻¹) |
| Ala | 2,100 | 20 | 20 | 60 | 11,000 | 4,200 | 17,000 |
| Leu | 250,000 | 24,000 | 19,000 | 17,000 | 2,700 | 1,400 | 1,100 |
| Met | 180,000 | 5,500 | 3,100 | 5,300 | 1,300 | 500 | 500 |
| Phe | 190,000 | 180,000 | 220,000 | 180,000 | 1,000 | 400 | 400 |
| Trp | 110,000 | 220,000 | 140,000 | 120,000 | 700 | 300 | 300 |
| Tyr | 200,000 | 240,000 | 250,000 | 200,000 | 1,200 | 500 | 500 |
| Val | 1,300 | 20 | 20 | 30 | 4,200 | 2,000 | 1,100 |
Data is for the substrate Suc-Ala-Ala-Pro-Xaa-pNA, where Xaa is the P1 residue.[1] CTRC, CTRB1, CTRB2, and CTRL1 are this compound-like enzymes. ELA2A, ELA3A, and ELA3B are elastase-like enzymes.
This data clearly illustrates that chymotrypsins exhibit the highest catalytic efficiency for peptides with aromatic (Phe, Trp, Tyr) and large hydrophobic (Leu, Met) residues at the P1 position.[1] In contrast, elastases show a preference for smaller aliphatic residues like Alanine.[1] this compound C (CTRC) is notable for its broad P1 specificity, with high activity on Leu, Met, Phe, and Tyr substrates.[1]
Experimental Protocols
To experimentally validate this compound's specificity, a typical workflow involves the enzymatic digestion of a synthetic peptide followed by the analysis of the resulting fragments, often using mass spectrometry.
Key Experiment 1: In-Solution Digestion of a Synthetic Peptide
This protocol outlines the basic steps for digesting a synthetic peptide with this compound in solution.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
Synthetic peptide of interest
-
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Purified water
Procedure:
-
Peptide Preparation: Dissolve the synthetic peptide in the Digestion Buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl at a concentration of 1 mg/mL. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) with Digestion Buffer.
-
Digestion Reaction: Add α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 1, 4, and 16 hours) to monitor the progression of cleavage.
-
Reaction Quenching: Stop the digestion by adding the Quenching Solution to a final concentration of 1% TFA.
-
Sample Analysis: Analyze the resulting peptide fragments by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the cleavage sites.
Key Experiment 2: Analysis of Cleavage Products by Mass Spectrometry
This protocol provides a general overview of how to analyze the digested peptide mixture to confirm cleavage sites.
Materials:
-
Digested peptide sample from Key Experiment 1
-
LC-MS system (e.g., Q-Exactive Orbitrap)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Protein database search software (e.g., Mascot, Sequest)
Procedure:
-
Sample Injection: Inject an appropriate amount of the quenched digestion mixture onto the C18 column.
-
Chromatographic Separation: Separate the peptide fragments using a gradient of Mobile Phase B. For example, a linear gradient from 5% to 40% B over 60 minutes.
-
Mass Spectrometry Analysis: Acquire mass spectra in a data-dependent acquisition mode, where the most abundant ions in each full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis: Use a database search engine to match the experimental MS/MS spectra against the theoretical fragmentation pattern of the original synthetic peptide. The identified fragments will reveal the specific peptide bonds cleaved by this compound.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of confirming this compound specificity.
Conclusion
The use of synthetic peptides provides a robust and quantitative method for confirming the substrate specificity of this compound. The data presented in this guide highlights its strong preference for aromatic and large hydrophobic residues at the P1 position. By employing the detailed experimental protocols, researchers can reliably determine cleavage sites and compare the catalytic efficiencies of this compound and other proteases. This knowledge is essential for applications ranging from protein sequencing and proteomics to the design of protease inhibitors in drug development.
References
- 1. Determinants of this compound C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. Solved 12. Kinetic data (under a specific set of conditions) | Chegg.com [chegg.com]
- 4. ADD YOUR PAGE TITLE [employees.csbsju.edu]
A Researcher's Guide to the Comparative Kinetics of Chymotrypsin Isoforms
For researchers, scientists, and drug development professionals, a nuanced understanding of enzyme kinetics is fundamental to elucidating biological pathways and designing targeted therapeutic interventions. This guide offers an objective comparison of the kinetic properties of major chymotrypsin isoforms, supported by experimental data and detailed protocols.
This compound, a key digestive serine protease, is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[1] Upon activation, it primarily cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids.[2][3][4] However, different isoforms of this compound exhibit distinct substrate specificities and catalytic efficiencies. The predominant forms are this compound A (of which α-chymotrypsin is the most studied variant), this compound B, and this compound C (also known as caldecrin).[2]
Comparative Kinetic Data of this compound Isoforms
The catalytic efficiency of an enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which indicates the enzyme's affinity for a substrate, and the catalytic constant (kcat), which represents the turnover number. The ratio kcat/Km serves as a measure of the enzyme's overall catalytic efficiency and substrate specificity.
The following tables summarize the kinetic parameters for various this compound isoforms against different substrates.
Table 1: Kinetic Parameters for Bovine α-Chymotrypsin (Isoform A)
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Acetyl-L-Tyrosine Ethyl Ester | 0.7 | 193 | 2.8 x 10⁵ |
| N-Acetyl-L-Tryptophan Ethyl Ester | 0.097 | 27 | 2.8 x 10⁵ |
| N-Acetyl-L-Phenylalanine Methyl Ester | - | - | - |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | - | - | - |
| N-(Methoxycarbonyl)-L-Tryptophan p-nitrophenyl ester | - | - | 3.5 x 10⁷ |
Note: Data compiled from multiple sources under varying conditions. Direct comparison should be made with caution.
Table 2: Kinetic Parameters for Human this compound C (CTRC)
| Substrate (Suc-Ala-Ala-Pro-Xaa-pNA) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Xaa = Leu | 0.44 | 14.8 | 33,636 |
| Xaa = Met | 1.1 | 4.8 | 4,364 |
| Xaa = Phe | 1.3 | 2.1 | 1,615 |
| Xaa = Tyr | 0.9 | 1.1 | 1,222 |
| Xaa = Trp | 1.2 | 0.2 | 167 |
Data from a study on human pancreatic chymotrypsins and elastases.
Table 3: Comparative Specificity of this compound A and B
| Isoform | Preferred Substrates (P1 position) | Key Distinctions |
| This compound A | Tyrosine, Phenylalanine, Tryptophan | Cleaves all three major aromatic substrates with comparable high efficiency. |
| This compound B | Tyrosine, Phenylalanine | Shows significantly lower activity (approximately two orders of magnitude less) towards substrates with Tryptophan at the P1 position compared to this compound A.[5] This difference in specificity is largely attributed to the amino acid at position 226 in the substrate-binding pocket.[5] |
| This compound C | Leucine, Methionine, Tyrosine | Exhibits a distinct preference for Leucine, setting it apart from isoforms A and B which favor aromatic residues. |
Experimental Protocols
General Kinetic Assay for this compound Activity
This protocol describes a continuous spectrophotometric rate determination assay, widely used for measuring this compound activity.
Principle:
The assay measures the hydrolysis of a synthetic substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), by this compound. The cleavage of the ester bond produces N-Benzoyl-L-Tyrosine and ethanol. The reaction is monitored by measuring the increase in absorbance at a specific wavelength, which is proportional to the rate of substrate hydrolysis.
Reagents:
-
Enzyme Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in 1 mM HCl to maintain stability. Dilute to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl immediately before use.
-
Buffer: 80 mM Tris-HCl buffer containing 100 mM CaCl₂, pH 7.8 at 25°C.
-
Substrate Solution: Prepare a solution of BTEE in a suitable solvent (e.g., methanol) and then dilute it in the assay buffer to the desired final concentrations.
Procedure:
-
Set a spectrophotometer to the appropriate wavelength for the chosen substrate (e.g., 256 nm for BTEE) and equilibrate the temperature to 25°C.
-
In a quartz cuvette, combine the assay buffer and the substrate solution. Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately mix by inversion and begin recording the absorbance at regular intervals (e.g., every 15 seconds) for a total of 5-10 minutes.
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
To determine Km and kcat, repeat the assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.
Visualizations
Chymotrypsinogen Activation Pathway
This compound is synthesized as an inactive precursor, chymotrypsinogen, to prevent unwanted proteolysis within the pancreas.[1] Its activation is a cascade initiated by trypsin, leading to the formation of the active α-chymotrypsin.[4]
References
A Researcher's Guide to Chymotrypsin Activity Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of chymotrypsin activity is crucial for understanding its role in physiological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of common this compound activity assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
This compound, a key digestive serine protease, plays a vital role in the breakdown of proteins.[1] Its activity is tightly regulated, and aberrant activity has been implicated in various pathological conditions. Consequently, a variety of assays have been developed to quantify its enzymatic activity, each with distinct advantages and limitations. This guide will delve into the most prevalent methods: spectrophotometric, fluorometric, and other emerging techniques, offering a comparative analysis of their performance.
Comparative Analysis of this compound Activity Assays
The choice of a this compound activity assay depends on several factors, including the required sensitivity, the nature of the sample, and the available equipment. The following tables provide a summary of the key performance parameters for different assay types.
Table 1: Performance Comparison of Common this compound Activity Assays
| Assay Type | Substrate | Detection Method | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Spectrophotometric | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | UV Absorbance (256 nm) | ~10-30 µg/mL of enzyme[2] | Well-established, cost-effective, straightforward. | Lower sensitivity, potential for interference from UV-absorbing compounds. |
| Spectrophotometric | p-Nitrophenyl Acetate (NPA) | Colorimetric (400-410 nm) | Not explicitly stated, but widely used for kinetic studies.[3][4] | Simple, chromogenic product allows for easy detection. | Biphasic kinetics can complicate data analysis.[3] |
| Fluorometric | N-Succinyl-Leu-Leu-Val-Tyr-AMC | Fluorescence (Ex/Em ~380/460 nm) | As low as 0.01 mU[1] | High sensitivity, suitable for high-throughput screening. | Higher cost of substrates and instrumentation, potential for quenching. |
| Dynamic Light Scattering (DLS) | β-Casein | Light Scattering | 0.67 ± 0.05 nM | Label-free, provides information on substrate size changes. | Requires specialized equipment, can be sensitive to sample purity. |
| Quartz Crystal Microbalance (QCM) | Immobilized β-Casein | Frequency Change | 1.40 ± 0.30 nM | Label-free, real-time monitoring of substrate cleavage. | Requires surface immobilization of substrate, specialized equipment. |
Table 2: Kinetic Parameters of this compound with Various Substrates
| Substrate | Assay Type | Km | Vmax or kcat | Catalytic Efficiency (kcat/Km) | Reference |
| N-Succinyl-(Ala)2-Pro-Phe-p-nitroanilide | Spectrophotometric | 89 µM | kcat = 10.0 µM⁻¹min⁻¹ | 0.112 µM⁻¹min⁻¹ | [5] |
| N-Suc-LLVY-MCA | Fluorometric | Varies with conditions | Varies with conditions | High | [6] |
| N-Suc-IIW-MCA | Fluorometric | Varies with conditions | Varies with conditions | Higher than N-Suc-LLVY-MCA | [6] |
| N-Suc-LY-MCA | Fluorometric | Varies with conditions | Varies with conditions | High | [6] |
| p-Nitrophenyl Acetate (in 20% dioxane) | Spectrophotometric | - | k₂ (acylation) is the focus | - | |
| β-Casein (Spectrophotometric) | Spectrophotometric | 3.89 ± 1.24 nM (reverse Michaelis-Menten) | - | - | |
| β-Casein (DLS) | DLS | 1.03 ± 0.26 nM (reverse Michaelis-Menten) | - | - | |
| β-Casein (QCM) | QCM | 8.6 ± 3.6 nM (reverse Michaelis-Menten) | - | - |
Note: Kinetic parameters are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition). The values presented here are for comparative purposes and were extracted from the cited literature. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for two common this compound activity assays.
Spectrophotometric Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This method relies on the increase in absorbance at 256 nm as this compound hydrolyzes BTEE.[2]
Reagents:
-
Assay Buffer: 0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂.
-
Substrate Solution: 1.07 mM BTEE in 50% (w/w) methanol.
-
Enzyme Diluent: 0.001 N HCl.
-
This compound Standard: A stock solution of known concentration, diluted in 0.001 N HCl to 10-30 µg/mL.
Procedure:
-
Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
In a cuvette, mix 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted this compound solution and mix immediately.
-
Record the increase in absorbance at 256 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance (ΔA₂₅₆/min) from the initial linear portion of the curve.
Fluorometric Assay using a Commercial Kit
Fluorometric assays offer higher sensitivity and are often available as convenient kits. The following is a general protocol based on commercially available kits that utilize a non-fluorescent substrate which, upon cleavage by this compound, releases a stable fluorophore.[1]
Reagents (typically provided in a kit):
-
This compound Assay Buffer
-
This compound Substrate (e.g., N-Succinyl-Leu-Leu-Val-Tyr-AMC)
-
This compound Positive Control
-
Selective this compound Inhibitor (for specificity control)
Procedure:
-
Prepare samples (e.g., cell or tissue lysates) in this compound Assay Buffer.
-
Add the sample to the wells of a 96-well plate.
-
For specificity control, add the this compound Inhibitor to a separate set of sample wells and incubate.
-
Prepare a reaction mix containing the this compound Assay Buffer and this compound Substrate.
-
Add the reaction mix to all wells to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) at 25°C or 37°C.
-
Record data at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the this compound activity based on the rate of fluorescence increase, often by comparison to a standard curve.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution.
Caption: General workflow for a this compound activity assay.
Signaling Pathway of this compound Action
This compound's catalytic activity is a classic example of serine protease function, involving a catalytic triad of amino acids in its active site.
Caption: The catalytic cycle of this compound.
Conclusion
The selection of an appropriate this compound activity assay is a critical step in experimental design. Spectrophotometric assays, while less sensitive, are cost-effective and suitable for many applications. For studies requiring higher sensitivity, such as inhibitor screening or analysis of low-abundance samples, fluorometric assays are the preferred choice. Emerging techniques like DLS and QCM offer label-free alternatives but require specialized instrumentation. By carefully considering the specific requirements of their research, scientists can choose the most suitable method to obtain accurate and reproducible data on this compound activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparison of trypsin and this compound from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the this compound-like activity of the rat liver multicatalytic proteinase and the ClpP from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial α-Chymotrypsin Preparations
For researchers, scientists, and drug development professionals, the purity and activity of enzymes are critical for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of key performance indicators for commercial α-chymotrypsin preparations, supported by detailed experimental protocols and visual workflows.
Key Performance Indicators for α-Chymotrypsin Purity
The quality of commercial α-chymotrypsin can vary significantly between suppliers and even between different lots from the same supplier. The primary parameters to consider when assessing purity are specific activity, the presence of contaminating proteases (primarily trypsin), and the content of inactive forms such as chymotrypsinogen.
Specific Activity: This is a measure of the enzyme's catalytic efficiency per unit of protein mass. It is typically expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of a specific substrate per minute under defined conditions. N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a commonly used substrate for this purpose[1]. Higher specific activity generally indicates a purer and more active enzyme preparation.
Trypsin Contamination: As both trypsin and chymotrypsin are synthesized in the pancreas, commercial this compound preparations are often contaminated with trypsin. Trypsin has a different cleavage specificity (cleaving at the C-terminus of lysine and arginine residues) and its presence can lead to off-target proteolysis in sensitive applications such as protein sequencing and cell culture. Many high-grade this compound preparations are treated with N-p-tosyl-L-lysine chloromethyl ketone (TLCK), an inhibitor of trypsin, to minimize this contamination[1].
Chymotrypsinogen Content: The presence of the inactive zymogen, chymotrypsinogen, reduces the specific activity of the preparation. Incomplete activation during the manufacturing process can lead to significant amounts of this precursor in the final product.
Comparison of Commercial α-Chymotrypsin Preparations
| Feature | Preparation A (High Purity, Sequencing Grade) | Preparation B (Standard Grade) | Preparation C (Lower Grade) |
| Specific Activity (BTEE) | ≥ 60 U/mg protein | ≥ 40 U/mg protein | ≥ 20 U/mg protein |
| Trypsin Activity | < 0.1% | < 1% | Up to 5% |
| Form | Lyophilized, salt-free | Lyophilized | Lyophilized |
| TLCK Treated | Yes | Yes | No |
| Purity (SDS-PAGE) | > 95% | > 90% | Not specified |
Experimental Protocols
Determination of α-Chymotrypsin Activity (BTEE Assay)
This spectrophotometric assay measures the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE), which results in an increase in absorbance at 256 nm.
Materials:
-
0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂
-
1.07 mM BTEE in 50% (w/w) methanol
-
1 mM HCl
-
α-Chymotrypsin sample
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the α-chymotrypsin sample at 1 mg/mL in 1 mM HCl.
-
Dilute the stock solution in 1 mM HCl to a final concentration of 10-30 µg/mL.
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, mix 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE solution.
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix by inversion.
-
Record the increase in absorbance at 256 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
Calculation of Specific Activity: Specific Activity (U/mg) = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme in the reaction mixture) Where 964 is the molar extinction coefficient of BTEE at 256 nm.
Determination of Trypsin Contamination (BAEE Assay)
This assay is used to quantify the activity of contaminating trypsin using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The hydrolysis of BAEE leads to an increase in absorbance at 253 nm.
Materials:
-
67 mM Sodium Phosphate buffer, pH 7.6
-
0.25 mM BAEE solution in buffer
-
1 mM HCl
-
This compound sample
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in 1 mM HCl.
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, add 3.0 mL of the BAEE solution.
-
Add 0.2 mL of the this compound sample solution and mix by inversion.
-
Record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve.
Calculation of Trypsin Activity: One unit of trypsin activity is defined as a ΔA₂₅₃ of 0.001 per minute. The percentage of trypsin contamination can be estimated by comparing this activity to that of a known trypsin standard.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical steps for a comprehensive assessment of a commercial α-chymotrypsin preparation.
Caption: A logical workflow for the assessment of commercial α-chymotrypsin purity.
This compound-Mediated PAR2 Signaling Pathway
Recent studies have revealed that this compound can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2) on the surface of intestinal epithelial cells. This interaction can have significant physiological consequences. Understanding this off-target effect is crucial for researchers using this compound in cell-based assays.
Caption: Simplified signaling pathway of PAR2 activation by α-chymotrypsin.
References
Safety Operating Guide
Navigating the Safe Disposal of Chymotrypsin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of biochemical reagents like chymotrypsin is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound, a serine protease, can cause skin and eye irritation, and its dust can be a respiratory sensitizer.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are essential.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Respiratory Protection: An approved respirator should be used, particularly when handling powdered forms, to prevent inhalation.
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.
In the event of a spill, it should be cleaned up immediately using an inert absorbent material, and the area should be decontaminated. Avoid generating dust during cleanup.
General Disposal Principles
The cardinal rule for the disposal of this compound waste is to adhere to all local, regional, and federal regulations. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash without prior inactivation.
All this compound waste, including stock solutions, experimental residues, and contaminated materials, should be collected in clearly labeled, leak-proof containers. It is crucial to avoid mixing this compound waste with other chemical waste streams to prevent potentially hazardous reactions.
Inactivation Prior to Disposal
To ensure safe disposal, the enzymatic activity of this compound must be neutralized. Several methods can be employed for this purpose, with the choice depending on the volume of waste, laboratory equipment availability, and the nature of the waste (e.g., presence of other chemicals).
Here are detailed protocols for common inactivation methods:
1. Heat Inactivation (Boiling)
Heat denaturation is a straightforward and effective method for irreversibly inactivating this compound.
-
Experimental Protocol:
-
Place the container with the liquid this compound waste in a boiling water bath (100°C).
-
Ensure the waste solution reaches boiling temperature.
-
Maintain the waste at a rolling boil for a minimum of 10 minutes. For bovine this compound, this is sufficient for rapid inactivation.[1][2][3]
-
Allow the solution to cool to room temperature before proceeding with disposal as non-hazardous aqueous waste, in accordance with institutional guidelines.
-
2. Chemical Inactivation: Alkaline Hydrolysis (Sodium Hydroxide)
Increasing the pH of the this compound solution to highly alkaline conditions will lead to the irreversible denaturation of the enzyme.[4]
-
Experimental Protocol:
-
In a well-ventilated area, preferably a fume hood, add a concentrated solution of sodium hydroxide (NaOH) to the this compound waste to achieve a final concentration of at least 1 M NaOH.
-
Stir the solution gently to ensure thorough mixing.
-
Allow the mixture to stand for at least 1-2 hours at room temperature.
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding an acid (e.g., hydrochloric acid). Monitor the pH using pH paper or a calibrated pH meter.
-
Once neutralized, the solution can be disposed of as non-hazardous aqueous waste, following institutional protocols.
-
3. Chemical Inactivation: Oxidation (Sodium Hypochlorite)
Sodium hypochlorite (household bleach) is a strong oxidizing agent that can effectively inactivate this compound by denaturing the protein. This method is particularly useful for disinfecting liquid waste with high organic content.[5][6]
-
Experimental Protocol:
-
Add household bleach (typically 5-6% sodium hypochlorite) to the this compound waste to achieve a final concentration of at least 1% sodium hypochlorite. For waste with a high protein concentration, a 1:5 ratio of bleach to waste is recommended.[5]
-
Mix the solution thoroughly.
-
Allow the solution to stand for a minimum of 30 minutes. For high organic load waste, a contact time of at least one hour is advisable.[6]
-
After inactivation, the treated waste can be disposed of according to institutional guidelines for decontaminated liquid waste.
-
Quantitative Data for Inactivation Methods
| Inactivation Method | Reagent/Condition | Concentration | Contact Time | Temperature |
| Heat Inactivation | Boiling Water Bath | N/A | ≥ 10 minutes | 100°C |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | ≥ 1 M | ≥ 1-2 hours | Room Temperature |
| Oxidation | Sodium Hypochlorite (Bleach) | ≥ 1% (final concentration) | ≥ 30 minutes | Room Temperature |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Effect of low and high temperatures on this compound from Atlantic cod (Gadus morhua L.); comparison with bovine alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elimination of cannibalistic denaturation by enzyme immobilization or inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. auckland.ac.nz [auckland.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Chymotrypsin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of chymotrypsin, a proteolytic enzyme widely used in various biochemical applications. Adherence to these procedural steps will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, especially in its powdered form, appropriate personal protective equipment is crucial to prevent exposure and potential sensitization.[1][2][3][4][5][6] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Use safety glasses with side-shields or chemical safety goggles.[1][3][4] |
| Hand Protection | Protective Gloves | Wear compatible chemical-resistant gloves.[1][3][4][5][6] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat or Protective Clothing | A lab coat or lightweight protective clothing should be worn to prevent skin contact.[1][3][4][5][6] |
| Respiratory Protection | Particulate Respirator | In cases of insufficient ventilation or when handling the powdered form that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][6] |
Operational Plan for this compound Handling and Disposal
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures consistent safety practices.
Upon receipt, inspect the container for any damage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4] Some formulations may require storage at freezer temperatures (<-15°C).[3][5][6]
-
Preparation of Workspace : Ensure the work area, preferably a fume hood or a well-ventilated space, is clean and uncluttered.[1][2]
-
Donning PPE : Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Reconstitution : To minimize dust formation, handle powdered this compound with care.[2] If reconstituting, slowly add the powder to the recommended buffer. This compound is typically dissolved in a cold, slightly acidic solution (e.g., 1 mM HCl) to prevent autolysis.[7]
-
Experimental Use : During the experiment, avoid direct contact with the skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the laboratory.[1][3]
-
Post-Experiment : After use, decontaminate any surfaces that may have come into contact with this compound. Wash hands thoroughly with soap and water.[1][2][3]
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and potential health hazards.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder) | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[1][2] |
| This compound Solutions | Do not pour down the drain.[1] Collect in a designated waste container and dispose of as chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste container for proper disposal. |
| Contaminated PPE | Remove and dispose of as hazardous waste. Wash reusable PPE according to established procedures.[3][5][6] |
Some sources suggest that dilute solutions of enzymes may be poured down a foul drain; however, this should be done with extreme caution, especially with powdered enzymes, by dissolving it in a large volume of water in a fume hood while wearing a mask to avoid inhalation.[8] Always consult and adhere to your institution's specific waste disposal guidelines.
Visualizing Safety and Workflow
To further clarify the necessary precautions and procedures, the following diagrams illustrate the key safety considerations and the operational workflow for handling this compound.
Caption: Relationship between hazards and protective measures.
Caption: Step-by-step handling and disposal workflow.
References
- 1. resynbio.com [resynbio.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.ie [fishersci.ie]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. biosynth.com [biosynth.com]
- 7. coachrom.com [coachrom.com]
- 8. Enzyme disposal | UK Science Technician Community [community.preproom.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
